molecular formula C13H14F6N2O8 B15567408 Neuraminidase-IN-14

Neuraminidase-IN-14

Katalognummer: B15567408
Molekulargewicht: 440.25 g/mol
InChI-Schlüssel: WITQTNPJVVCPTE-LRGKAINGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Neuraminidase-IN-14 is a useful research compound. Its molecular formula is C13H14F6N2O8 and its molecular weight is 440.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H14F6N2O8

Molekulargewicht

440.25 g/mol

IUPAC-Name

(2R,3R,4S)-3,4-bis[(2,2,2-trifluoroacetyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C13H14F6N2O8/c14-12(15,16)10(27)20-3-1-5(9(25)26)29-8(7(24)4(23)2-22)6(3)21-11(28)13(17,18)19/h1,3-4,6-8,22-24H,2H2,(H,20,27)(H,21,28)(H,25,26)/t3-,4+,6+,7+,8+/m0/s1

InChI-Schlüssel

WITQTNPJVVCPTE-LRGKAINGSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research did not yield specific public domain data for a compound named "Neuraminidase-IN-14." Therefore, this guide focuses on the well-established core mechanism of action for the broader class of neuraminidase inhibitors, utilizing data from extensively studied agents such as Oseltamivir and Zanamivir as representative examples. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Role of Neuraminidase in the Influenza Virus Life Cycle

Influenza viruses, upon replicating within a host cell, utilize two primary surface glycoproteins for their propagation: hemagglutinin (HA) and neuraminidase (NA). Hemagglutinin facilitates viral entry by binding to sialic acid residues on the surface of host cells. Following viral replication, newly formed virions bud from the host cell membrane.[1][2] However, the hemagglutinin on these new virions also binds to the host cell's sialic acid, tethering the virus to the cell surface and causing aggregation.[1]

The neuraminidase enzyme plays a critical role at this late stage of the viral life cycle.[3] It functions as a sialidase, an enzyme that cleaves terminal sialic acid residues from glycoproteins on both the host cell surface and the newly formed virions.[4] This enzymatic action is crucial for releasing the progeny virus, preventing self-aggregation, and allowing the virus to infect new cells, thus propagating the infection.

Core Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors are a class of antiviral drugs designed to specifically block the enzymatic activity of the neuraminidase protein of both influenza A and B viruses. The mechanism is a form of competitive inhibition. These drugs are analogues of sialic acid, the natural substrate for the neuraminidase enzyme.

By mimicking this natural substrate, the inhibitors bind with high affinity to the active site of the neuraminidase enzyme. This binding event prevents the enzyme from cleaving sialic acid residues. Consequently, the newly synthesized virions remain attached to the surface of the infected host cell and to each other, unable to be released and spread the infection. This action effectively halts the viral life cycle and curtails the progression of the infection within the respiratory tract.

Quantitative Data: Inhibitory Potency of Representative Neuraminidase Inhibitors

The efficacy of neuraminidase inhibitors is typically quantified by their 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity in vitro. These values can vary depending on the specific influenza virus type, subtype, and the assay method used.

InhibitorInfluenza VirusMean IC50 (nM)Assay Method
Zanamivir Influenza A (H1N1)0.76 - 0.95Fluorometric / Chemiluminescent
Influenza A (H3N2)1.82 - 2.28Fluorometric / Chemiluminescent
Influenza B2.28 - 2.7Fluorometric / Chemiluminescent
Oseltamivir Influenza A (H1N1)1.2 - 1.34Fluorometric / Chemiluminescent
Influenza A (H3N2)0.5 - 0.67Fluorometric / Chemiluminescent
Influenza B8.8 - 13.0Fluorometric / Chemiluminescent

Note: The IC50 values are compiled from multiple studies and represent a general range of potency.

Visualizing the Mechanism of Action and Signaling

The primary "pathway" affected by neuraminidase inhibitors is the physical process of viral egress. The following diagram illustrates this mechanism.

Neuraminidase_Inhibitor_Mechanism cluster_HostCell Infected Host Cell cluster_Virus Progeny Virus cluster_NA Neuraminidase Action cluster_Inhibitor Inhibitor Action HostCell Host Cell Membrane with Sialic Acid Receptors NA Neuraminidase (NA) HostCell->NA Sialic Acid Substrate Virus New Virion with Hemagglutinin (HA) Virus->HostCell HA binds to Sialic Acid NA->HostCell Cleaves Sialic Acid Release Viral Release (Infection Spreads) NA->Release NAI Neuraminidase Inhibitor (NAI) NAI->NA Binds to Active Site (Inhibition) Blocked Viral Release Blocked (Virions Trapped) NAI->Blocked

Caption: Inhibition of influenza virus release by a neuraminidase inhibitor.

Experimental Protocols: Neuraminidase Inhibition Assay

The potency of neuraminidase inhibitors is commonly determined using a fluorescence-based enzyme inhibition assay. This method measures the ability of a compound to block the enzymatic activity of neuraminidase.

Objective: To determine the IC50 value of a test compound against influenza neuraminidase.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When neuraminidase cleaves the sialic acid residue from MUNANA, the fluorescent product 4-methylumbelliferone (B1674119) (4-MU) is released. The amount of fluorescence is directly proportional to the enzyme's activity. The presence of an inhibitor reduces the fluorescence, allowing for the quantification of its inhibitory potency.

Materials:

  • Influenza virus stock with known neuraminidase activity.

  • Neuraminidase inhibitor (e.g., Oseltamivir, Zanamivir) as a positive control and test compounds.

  • MUNANA substrate.

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).

  • Stop Solution (e.g., ethanol/NaOH mixture).

  • Black 96-well microtiter plates.

  • Fluorometer with excitation at ~365 nm and emission at ~450 nm.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in Assay Buffer.

  • Enzyme and Inhibitor Pre-incubation: Add the diluted compounds to the wells of a 96-well plate. Add the diluted neuraminidase solution to each well. Incubate for a set period (e.g., 30-45 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate solution to all wells. Incubate for a specific duration (e.g., 60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding the Stop Solution.

  • Fluorescence Measurement: Read the fluorescence of the 4-MU product in a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

NA_Inhibition_Assay_Workflow start Start: Prepare Reagents prep_inhibitor 1. Prepare Serial Dilutions of Test Compound/Control start->prep_inhibitor plate_setup 2. Add Diluted Compounds to 96-well Plate prep_inhibitor->plate_setup add_enzyme 3. Add Neuraminidase Enzyme Solution to Wells plate_setup->add_enzyme pre_incubate 4. Pre-incubate Plate (e.g., 30 min at 37°C) add_enzyme->pre_incubate add_substrate 5. Add MUNANA Substrate to Initiate Reaction pre_incubate->add_substrate incubate 6. Incubate Plate (e.g., 60 min at 37°C) add_substrate->incubate stop_reaction 7. Add Stop Solution incubate->stop_reaction read_plate 8. Measure Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_plate analyze 9. Calculate % Inhibition and Determine IC50 read_plate->analyze end End: Results analyze->end

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

References

The Discovery and Synthesis of Neuraminidase-IN-14: A Potent Inhibitor of Newcastle Disease Virus

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers in Drug Discovery and Development

This document provides an in-depth technical overview of the discovery and synthesis of Neuraminidase-IN-14, a potent inhibitor of the hemagglutinin-neuraminidase (HN) protein of the Newcastle Disease Virus (NDV). The content herein is based on the pivotal research published by Rota, P., et al. in ACS Infectious Diseases (2023), which details the design, synthesis, and antiviral evaluation of a series of sialic acid derivatives, including the compound of interest.

Introduction: Targeting Paramyxovirus Neuraminidase

Newcastle disease virus, a member of the Paramyxoviridae family, is a significant pathogen in poultry and serves as a valuable model for studying related human pathogens like human parainfluenza viruses (hPIVs).[1] The viral hemagglutinin-neuraminidase (HN) is a crucial surface glycoprotein (B1211001) that facilitates viral entry and release, making it a prime target for antiviral drug development.[1][2] The discovery of this compound (referred to as compound 24 in the source literature) represents a significant advancement in the development of potent and selective inhibitors against paramyxovirus neuraminidase.[3]

The core strategy behind the development of this compound was the structural optimization of a 2,3-unsaturated sialic acid scaffold (DANA or Neu5Ac2en).[1] This scaffold is a known transition-state analogue for the neuraminidase enzyme and is the foundation for several approved influenza neuraminidase inhibitors, such as Zanamivir and Oseltamivir.[1] The research focused on modifying the C4 and C5 positions of the DANA core to enhance binding affinity and inhibitory activity against the NDV HN protein.[3]

Discovery and Biological Activity

This compound emerged from a systematic investigation of C4- and C5-substituted sialic acid derivatives. Its discovery was part of a broader effort to develop potent inhibitors of Paramyxoviridae neuraminidase.[1] The compound demonstrated significant inhibitory activity against the neuraminidase of the La Sota strain of NDV.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and related compounds was determined using a fluorometric neuraminidase inhibition assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundC4-SubstituentC5-SubstituentIC50 (µM) against NDV-HN
This compound (24) p-toluenesulfonamidotrifluoroacetamido0.20
Compound 9azidoacetamido0.17
Compound 10azidotrifluoroacetamido0.03
Compound 11p-toluenesulfonamidoacetamido0.18
Compound 12p-toluenesulfonamidotrifluoroacetamido0.19
Compound 13acetamidoacetamido13
Compound 14acetamidotrifluoroacetamido6.3
Compound 23benzenesulfonamidotrifluoroacetamido0.13
ZanamivirguanidinoacetamidoIneffective

Data sourced from Rota, P., et al. (2023).[1][3]

The data clearly indicates that this compound is a potent inhibitor of NDV neuraminidase. Furthermore, the study highlighted that compounds 9, 10, 23, and 24 (this compound) were not only potent but also exhibited low cellular toxicity and were effective at inhibiting NDV infection in Vero cells by preventing the release of new virus particles.[1][2][3]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from a known 2,3-unsaturated sialic acid derivative. The key transformation involves the introduction of the trifluoroacetamido group at the C5 position and the p-toluenesulfonamido group at the C4 position. The general synthetic approach is outlined below, based on the information provided in the source literature.

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_end Final Product Starting_Material C5-amino-C4-azido sialic acid derivative Step1 Trifluoroacetylation at C5 Starting_Material->Step1 (CF3CO)2O Step2 Reduction of C4-azide to amine Step1->Step2 H2, Pd/C Step3 Sulfonylation at C4 with p-toluenesulfonyl chloride Step2->Step3 TsCl, Pyridine (B92270) Step4 Saponification (Ester Hydrolysis) Step3->Step4 NaOH Final_Product This compound Step4->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

General Synthesis Procedure

The synthesis of this compound and its analogs involved standard organic chemistry techniques. While the specific reaction conditions for each step (e.g., precise temperatures, reaction times, and purification methods) would be detailed in the supporting information of the source publication, the general protocol involves:

  • Trifluoroacetylation: The C5-amino group of the starting material is acylated using trifluoroacetic anhydride.

  • Azide Reduction: The C4-azido group is reduced to a primary amine, typically through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst).

  • Sulfonylation: The newly formed C4-amino group is reacted with p-toluenesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide.

  • Deprotection: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide, yielding the final active inhibitor.

Neuraminidase Inhibition Assay (Fluorometric)

This protocol is used to determine the 50% inhibitory concentration (IC50) of the synthesized compounds.

  • Materials:

    • Test compounds (e.g., this compound)

    • Purified Newcastle Disease Virus (La Sota strain) as the source of neuraminidase.

    • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (4-MUNANA).

    • Assay Buffer (e.g., MES buffer with CaCl2, pH 6.5).

    • 96-well black microplates.

    • Fluorescence microplate reader.

  • Procedure:

    • Serial dilutions of the test compounds are prepared in the assay buffer.

    • A fixed amount of the NDV solution is added to each well of the microplate containing the diluted inhibitors.

    • The plate is incubated to allow the inhibitors to bind to the neuraminidase.

    • The 4-MUNANA substrate is added to all wells to initiate the enzymatic reaction.

    • The reaction is incubated at 37°C.

    • The reaction is stopped by adding a stop solution (e.g., a high pH buffer).

    • The fluorescence of the product (4-methylumbelliferone) is measured using a microplate reader (e.g., excitation at 365 nm and emission at 450 nm).

    • The IC50 values are calculated by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.

G Start Prepare serial dilutions of this compound Add_Virus Add NDV solution to wells Start->Add_Virus Incubate_Inhibitor Incubate for inhibitor binding Add_Virus->Incubate_Inhibitor Add_Substrate Add 4-MUNANA substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Add stop solution Incubate_Reaction->Stop_Reaction Measure_Fluorescence Read fluorescence on plate reader Stop_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 values Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the Neuraminidase Inhibition Assay.

Mechanism of Action

This compound acts as a competitive inhibitor of the viral neuraminidase enzyme. By mimicking the transition state of the natural substrate, sialic acid, it binds tightly to the active site of the enzyme. This binding event blocks the cleavage of terminal sialic acid residues from host cell and progeny virion surfaces, which is a critical step for the release of new virus particles from infected cells. Consequently, viral propagation is halted.

G cluster_uninhibited Normal Viral Release cluster_inhibited Inhibited Viral Release Virus_Budding Progeny Virus Budding from Host Cell NA_Active_Site Neuraminidase Active Site Virus_Budding->NA_Active_Site Cleavage Cleavage of Sialic Acid NA_Active_Site->Cleavage Binding Inhibitor Binds to Active Site NA_Active_Site->Binding Sialic_Acid Sialic Acid on Host Cell Sialic_Acid->NA_Active_Site Virus_Release Virus Release and Spread Cleavage->Virus_Release Inhibitor This compound Inhibitor->Binding No_Cleavage Cleavage Blocked Binding->No_Cleavage No_Release Virus Trapped on Cell Surface No_Cleavage->No_Release

Caption: Mechanism of Neuraminidase Inhibition.

Conclusion

This compound is a potent and promising inhibitor of Newcastle disease virus neuraminidase, discovered through rational drug design based on the 2,3-unsaturated sialic acid scaffold. The detailed synthetic route and biological evaluation provide a solid foundation for its further development as a potential antiviral agent. The translational aspect of this research suggests that this compound and its analogs could also be valuable leads for developing inhibitors against other paramyxoviruses, including those that infect humans. This technical summary provides researchers with the core information needed to understand and potentially build upon this significant work in the field of antiviral drug discovery.

References

In Silico Modeling of Neuraminidase Inhibitor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies employed to model the binding of inhibitors to influenza neuraminidase. As specific binding data for "Neuraminidase-IN-14" is not publicly available, this guide will utilize a representative neuraminidase inhibitor as a case study to illustrate the core principles and experimental protocols. The quantitative data presented is a composite of values found in the literature for various neuraminidase inhibitors and should be considered illustrative.

Introduction to Neuraminidase and its Inhibition

Influenza virus neuraminidase (NA) is a critical surface glycoprotein (B1211001) that facilitates the release of newly synthesized virus particles from infected host cells.[1][2] It achieves this by cleaving terminal sialic acid residues from glycoconjugates on the cell surface, to which the viral hemagglutinin (HA) protein binds.[2] By inhibiting the enzymatic activity of neuraminidase, the viral progeny remain tethered to the host cell, preventing their spread and effectively halting the infection.[3] This mechanism makes neuraminidase a prime target for antiviral drug development.

The neuraminidase catalytic site is highly conserved across different influenza A and B strains, which is advantageous for the development of broad-spectrum inhibitors.[4] In silico modeling techniques, including molecular docking, molecular dynamics simulations, and binding free energy calculations, are indispensable tools for understanding the molecular interactions between inhibitors and the neuraminidase active site, thereby guiding the design of novel and potent antiviral agents.

Molecular Docking of Neuraminidase Inhibitors

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It is widely used to predict the binding mode and estimate the binding affinity of small molecules to protein targets.

Experimental Protocol: Molecular Docking

This protocol outlines a general workflow for molecular docking of a neuraminidase inhibitor using AutoDock Vina.

1. Receptor Preparation:

  • Obtain Structure: Download the 3D crystal structure of influenza neuraminidase from the Protein Data Bank (PDB). A common example is PDB ID: 4B7Q for H1N1 neuraminidase.

  • Pre-processing: Remove water molecules and any co-crystallized ligands from the PDB file.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Assign partial charges to the protein atoms (e.g., using Kollman charges).

2. Ligand Preparation:

  • Obtain Structure: Obtain the 3D structure of the inhibitor. This can be done by sketching the molecule in a chemical editor or retrieving it from a database like PubChem.

  • Energy Minimization: Perform energy minimization of the ligand structure.

  • Define Torsions: Define the rotatable bonds in the ligand.

3. Grid Box Definition:

  • Identify Active Site: The active site of neuraminidase is well-characterized and includes key residues such as Arg118, Asp151, Arg152, Arg224, Glu276, Arg292, Arg371, and Tyr406.

  • Define Grid: Define a grid box that encompasses the entire active site, providing sufficient space for the ligand to move and rotate freely.

4. Docking Execution:

  • Run Docking: Perform the docking simulation using software like AutoDock Vina. The exhaustiveness parameter can be increased for a more thorough search of conformational space.

5. Analysis of Results:

  • Binding Poses: Analyze the predicted binding poses of the ligand in the neuraminidase active site.

  • Binding Affinity: The docking program will provide a binding affinity score (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most likely binding mode.

  • Interactions: Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the active site residues.

Data Presentation: Docking Results
Inhibitor (Case Study)Neuraminidase SubtypeDocking Score (kcal/mol)Key Interacting Residues
Representative InhibitorH1N1-9.5Arg118, Asp151, Arg292, Arg371, Glu276
OseltamivirH1N1-8.9Arg118, Asp151, Arg292, Arg371, Glu277
ZanamivirH1N1-8.2Arg118, Asp151, Arg292, Arg371, Glu276

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the inhibitor-neuraminidase complex compared to the static picture from molecular docking. MD simulations track the movements of atoms over time, allowing for the assessment of complex stability and the characterization of dynamic interactions.

Experimental Protocol: Molecular Dynamics Simulation

This protocol describes a general workflow for running an MD simulation of a neuraminidase-inhibitor complex using software like NAMD or GROMACS.

1. System Preparation:

  • Initial Structure: Use the best-ranked docked pose of the inhibitor-neuraminidase complex as the starting structure.

  • Force Field: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P).

  • Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

2. Simulation Protocol:

  • Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate the pressure. This is often done in multiple steps with decreasing restraints on the protein and ligand.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to allow for adequate sampling of the conformational space.

3. Trajectory Analysis:

  • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation.

  • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein.

  • Hydrogen Bond Analysis: Analyze the formation and breaking of hydrogen bonds between the inhibitor and the active site over time.

  • Interaction Energy: Calculate the interaction energy between the ligand and the protein.

Data Presentation: MD Simulation Parameters
ParameterValue
Simulation SoftwareNAMD
Force FieldCHARMM36 (protein), CGenFF (ligand)
Water ModelTIP3P
Box TypeCubic
Temperature310 K
Pressure1 atm
Simulation Time100 ns

Binding Free Energy Calculations

Binding free energy calculations provide a more accurate estimation of the binding affinity than docking scores. Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are commonly used.

Experimental Protocol: MM/PBSA Calculation

1. Trajectory Preparation:

  • Use the trajectory generated from the MD simulation.

  • Select a stable portion of the trajectory for the calculation.

2. Calculation Steps:

  • For a set of snapshots from the trajectory, calculate the following energy terms for the complex, receptor, and ligand individually:

    • Molecular Mechanics Energy (ΔE_MM): Includes internal, van der Waals, and electrostatic energies.

    • Polar Solvation Free Energy (ΔG_pol): Calculated using the Poisson-Boltzmann or Generalized Born model.

    • Nonpolar Solvation Free Energy (ΔG_nonpol): Calculated based on the solvent-accessible surface area (SASA).

3. Free Energy Calculation:

  • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = <ΔE_MM> + <ΔG_solv> - TΔS where ΔG_solv = ΔG_pol + ΔG_nonpol. The entropic term (TΔS) is often computationally expensive and is sometimes omitted, leading to a relative binding free energy.

Data Presentation: Binding Free Energy Components
Energy ComponentValue (kcal/mol)
van der Waals Energy-45.2
Electrostatic Energy-28.7
Polar Solvation Energy55.1
Nonpolar Solvation Energy-4.5
Binding Free Energy (ΔG_bind) -23.3

Note: The data presented in this table is hypothetical and for illustrative purposes.

In Vitro Validation: Neuraminidase Inhibition Assay

Computational predictions should always be validated through experimental assays. A common method is the fluorescence-based neuraminidase inhibition assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Experimental Protocol: Neuraminidase Inhibition Assay

1. Reagent Preparation:

  • Prepare serial dilutions of the inhibitor.

  • Prepare a working solution of the MUNANA substrate.

  • Prepare a solution of purified neuraminidase enzyme or whole virus.

2. Assay Procedure:

  • Add the diluted inhibitor and the neuraminidase enzyme to the wells of a microplate and incubate.

  • Initiate the reaction by adding the MUNANA substrate.

  • After a set incubation time, stop the reaction.

  • Measure the fluorescence, which is proportional to the amount of product formed and thus the enzyme activity.

3. Data Analysis:

  • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce neuraminidase activity by 50%).

Data Presentation: In Vitro Inhibition Data
InhibitorNeuraminidase SubtypeIC50 (nM)
Representative InhibitorH1N115.2
OseltamivirH1N11.2
ZanamivirH1N10.8
PeramivirH1N10.5

Note: IC50 values can vary depending on the specific virus strain and assay conditions.

Visualizations

Signaling Pathway: Neuraminidase Inhibition

Neuraminidase_Inhibition_Pathway cluster_virus Influenza Virus Life Cycle cluster_inhibition Inhibition Mechanism Virus_Attachment Virus Attachment (HA binds Sialic Acid) Virus_Entry Virus Entry & Replication Virus_Attachment->Virus_Entry Progeny_Virions Progeny Virions Assembly Virus_Entry->Progeny_Virions Virus_Release Virus Release Progeny_Virions->Virus_Release Neuraminidase Neuraminidase Virus_Release->Neuraminidase requires Sialic_Acid_Cleavage Sialic Acid Cleavage Neuraminidase->Sialic_Acid_Cleavage catalyzes Blocked_Release Virus Release Blocked Neuraminidase->Blocked_Release Neuraminidase_Inhibitor Neuraminidase Inhibitor (e.g., IN-14) Neuraminidase_Inhibitor->Neuraminidase binds and inhibits Sialic_Acid_Cleavage->Virus_Release enables

Caption: Mechanism of action of neuraminidase inhibitors in the influenza virus life cycle.

Workflow: In Silico Drug Design

In_Silico_Workflow Target_Identification Target Identification (Neuraminidase) Structure_Preparation Receptor & Ligand Preparation Target_Identification->Structure_Preparation Molecular_Docking Molecular Docking Structure_Preparation->Molecular_Docking Pose_Analysis Binding Pose Analysis Molecular_Docking->Pose_Analysis MD_Simulation Molecular Dynamics Simulation Pose_Analysis->MD_Simulation Select best pose Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) MD_Simulation->Trajectory_Analysis Binding_Energy_Calc Binding Free Energy Calculation (MM/PBSA) Trajectory_Analysis->Binding_Energy_Calc Lead_Optimization Lead Optimization Binding_Energy_Calc->Lead_Optimization Lead_Optimization->Structure_Preparation Iterative Refinement Experimental_Validation Experimental Validation (In Vitro Assay) Lead_Optimization->Experimental_Validation

Caption: A generalized workflow for in silico drug design targeting neuraminidase.

Logical Relationship: Molecular Dynamics Simulation Protocol

MD_Protocol Start Start: Docked Complex Solvation Solvate with Water & Add Ions Start->Solvation Minimization Energy Minimization Solvation->Minimization Heating NVT Equilibration (Heating with Restraints) Minimization->Heating Pressurization NPT Equilibration (Pressure with Restraints) Heating->Pressurization Production Production MD Run (No Restraints) Pressurization->Production Analysis Trajectory Analysis Production->Analysis

Caption: Logical flow of a typical molecular dynamics simulation protocol.

References

Unveiling the Target Specificity of Neuraminidase-IN-14: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Neuraminidase-IN-14, a potent inhibitor of viral neuraminidase. The information presented herein is synthesized from primary research and is intended to equip researchers and drug development professionals with a comprehensive understanding of its target specificity, mechanism of action, and the experimental protocols used for its characterization.

Core Compound and Target

This compound, also identified as Compound 24 in the primary literature, is a synthetic, sialic acid-based derivative designed as a viral neuraminidase inhibitor.[1][2] Its primary target is the hemagglutinin-neuraminidase (HN) protein of the Newcastle disease virus (NDV) , a member of the Paramyxoviridae family.[1][2] The HN protein is a multifunctional glycoprotein (B1211001) essential for the viral life cycle, possessing both hemagglutinin activity for receptor binding and neuraminidase activity for viral egress.[3][4][5]

Mechanism of Action

This compound functions by competitively inhibiting the neuraminidase activity of the viral HN protein.[1][2] Neuraminidase is crucial for cleaving sialic acid residues on the surface of infected cells, which allows newly formed viral particles to be released and infect other cells.[6][7][8] By blocking this enzymatic activity, this compound prevents the release of progeny virions, thus halting the spread of the infection.[2][7]

The following diagram illustrates the mechanism of viral release and its inhibition by this compound.

G cluster_0 Normal Viral Release cluster_1 Inhibition by this compound InfectedCell Infected Host Cell BuddingVirion Budding Virion InfectedCell->BuddingVirion Viral Assembly SialicAcid Sialic Acid Receptor BuddingVirion->SialicAcid HA binds to ReleasedVirion Released Virion BuddingVirion->ReleasedVirion Release HN Viral HN Protein (Active Neuraminidase) HN->SialicAcid Neuraminidase cleaves InfectedCell_i Infected Host Cell BuddingVirion_i Budding Virion InfectedCell_i->BuddingVirion_i Viral Assembly SialicAcid_i Sialic Acid Receptor BuddingVirion_i->SialicAcid_i HA binds to TrappedVirion Trapped Virion BuddingVirion_i->TrappedVirion Release Blocked HN_i Viral HN Protein Inhibitor This compound Inhibitor->HN_i Inhibits Neuraminidase

Caption: Mechanism of this compound action.

Quantitative Data on Target Specificity

The inhibitory activity of this compound has been quantified against the neuraminidase of different strains of Newcastle disease virus. Furthermore, its efficacy in preventing viral binding and release in a cell-based model has been determined.[2]

Table 1: Neuraminidase Inhibition Activity of this compound

Target Neuraminidase (NDV Strain)IC₅₀ (µM)
La Sota0.20
Herts0.17
AMS0.19

Data sourced from Rota P, et al. ACS Infect Dis. 2023.[2]

Table 2: Antiviral Activity of this compound in Vero Cells (NDV La Sota Strain)

AssayIC₅₀ (µM)
Viral Binding Inhibition15
Viral Release Inhibition0.17

Data sourced from Rota P, et al. ACS Infect Dis. 2023.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the target specificity of this compound.

Neuraminidase Inhibition Assay (Fluorometric)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of neuraminidase using a fluorogenic substrate.

Materials:

  • This compound (or other test compounds)

  • Purified Newcastle disease virus (providing the HN enzyme)

  • 2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • 96-well black microplates

  • Fluorometer (excitation: 365 nm, emission: 450 nm)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well black microplate, add the diluted inhibitor to the appropriate wells.

  • Add a standardized amount of purified NDV to each well containing the inhibitor.

  • Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a working solution of MUNANA substrate to all wells.

  • Incubate the plate for 1 hour at 37°C.

  • Terminate the reaction by adding the stop solution to each well.

  • Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorometer.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for the neuraminidase inhibition assay.

G start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor add_inhibitor Add inhibitor to 96-well plate prep_inhibitor->add_inhibitor add_virus Add purified NDV (source of HN) add_inhibitor->add_virus incubate1 Incubate at 37°C for 30 min add_virus->incubate1 add_substrate Add MUNANA substrate incubate1->add_substrate incubate2 Incubate at 37°C for 1 hour add_substrate->incubate2 add_stop Add stop solution incubate2->add_stop read_fluorescence Measure fluorescence (Ex: 365nm, Em: 450nm) add_stop->read_fluorescence calculate_ic50 Calculate IC₅₀ read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Viral Release Inhibition Assay

This cell-based assay determines the effectiveness of an inhibitor in preventing the release of new viral particles from infected cells.

Materials:

  • Vero cells

  • Newcastle disease virus (La Sota strain)

  • This compound

  • Cell culture medium

  • MTT reagent for cytotoxicity assay

Procedure:

  • Seed Vero cells in 96-well plates and grow to confluence.

  • Infect the confluent cell monolayers with NDV at a specified multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the viral inoculum and wash the cells.

  • Add fresh cell culture medium containing serial dilutions of this compound to the infected cells.

  • Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

  • Collect the cell culture supernatants.

  • Quantify the amount of released virus in the supernatants using a suitable method, such as a hemagglutination assay or TCID₅₀ assay.

  • In a parallel plate, assess cell viability in the presence of the inhibitor using an MTT assay to rule out cytotoxic effects.

  • Calculate the IC₅₀ value, representing the concentration of the inhibitor that reduces viral release by 50%.

The logical relationship for assessing viral inhibition is depicted in the diagram below.

G cluster_assays Antiviral Activity Assessment cluster_cell_based Cell-Based Assay Components cluster_outcomes Calculated Potency enzymatic_assay Neuraminidase Inhibition Assay cell_based_assay Cell-Based Antiviral Assay enzymatic_assay->cell_based_assay informs ic50_enzymatic IC₅₀ (Enzymatic) enzymatic_assay->ic50_enzymatic binding_inhibition Viral Binding Inhibition cell_based_assay->binding_inhibition release_inhibition Viral Release Inhibition cell_based_assay->release_inhibition cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_based_assay->cytotoxicity ic50_binding IC₅₀ (Binding) binding_inhibition->ic50_binding ic50_release IC₅₀ (Release) release_inhibition->ic50_release cc50 CC₅₀ (Cytotoxicity) cytotoxicity->cc50

Caption: Logical flow of this compound evaluation.

Conclusion

This compound is a highly effective inhibitor of Newcastle disease virus neuraminidase, demonstrating potent enzymatic inhibition and the ability to block viral release from infected cells at sub-micromolar concentrations. Its specificity for the viral HN protein, coupled with low cytotoxicity, makes it a valuable tool for research into paramyxovirus replication and a promising lead compound for the development of novel antiviral therapeutics. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this and other neuraminidase inhibitors.

References

A Comprehensive Guide to the Structural Analysis of Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically pertaining to "Neuraminidase-IN-14" was not found in the available public domain search results. This guide provides a comprehensive overview of the structural analysis of influenza neuraminidase and its inhibitors, drawing on established principles and publicly available data for well-characterized compounds.

Introduction

Influenza virus neuraminidase (NA) is a critical surface glycoprotein (B1211001) that facilitates the release of progeny virions from infected host cells, thereby promoting the spread of infection.[1][2][3] Its essential role in the viral life cycle makes it a prime target for antiviral drug development.[2][4] Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that bind to the active site of NA, preventing it from cleaving sialic acid residues on the host cell surface and thus halting the release of new virus particles. This guide delves into the structural analysis of neuraminidase and its interaction with inhibitors, providing insights for researchers, scientists, and drug development professionals.

Mechanism of Action of Neuraminidase Inhibitors

The fundamental mechanism of NAIs involves competitive inhibition of the neuraminidase enzyme. The influenza virus hemagglutinin (HA) protein binds to sialic acid receptors on the host cell surface to initiate infection. After viral replication, newly formed virions bud from the host cell membrane but remain tethered by HA binding to sialic acid. Neuraminidase cleaves these terminal sialic acid residues, releasing the new virions to infect other cells.

NAIs are designed as analogues of sialic acid and bind with high affinity to the conserved active site of the neuraminidase enzyme. This binding blocks the enzyme's catalytic activity, preventing the cleavage of sialic acid. As a result, progeny virions aggregate at the cell surface and cannot be released, effectively halting the spread of the infection.

cluster_Infection Viral Infection and Replication cluster_Release Viral Release cluster_Inhibition Inhibition by NAI Virus Virus HostCell Host Cell Virus->HostCell Attachment (HA) Replication Viral Replication HostCell->Replication BuddingVirion Budding Virion Replication->BuddingVirion Neuraminidase Neuraminidase (NA) BuddingVirion->Neuraminidase tethered via HA NoRelease Viral Aggregation (No Release) BuddingVirion->NoRelease remains tethered SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid cleavage ReleasedVirion Released Virion Neuraminidase->ReleasedVirion release InactiveNA Inactive NA Complex NAI Neuraminidase Inhibitor NAI->Neuraminidase binding

Figure 1: Mechanism of Action of Neuraminidase Inhibitors.

Structural Analysis of Neuraminidase and Inhibitor Binding

The three-dimensional structure of influenza neuraminidase has been extensively studied, primarily through X-ray crystallography. The enzyme exists as a tetramer on the viral surface, with each monomer comprising a globular head containing the active site, a thin stalk, and a transmembrane domain. The active site is a highly conserved cavity, making it an attractive target for broad-spectrum antiviral drugs.

High-resolution crystal structures of neuraminidase in complex with inhibitors like zanamivir (B325) and oseltamivir (B103847) have elucidated the key interactions responsible for their potent inhibitory activity. These inhibitors typically possess a carboxylate group that mimics the sialic acid pyranose ring and forms salt bridges with conserved arginine residues (Arg118, Arg292, and Arg371) in the active site. Other functional groups on the inhibitors engage in hydrogen bonding and van der Waals interactions with other conserved residues, such as Glu119, Asp151, Arg152, Trp178, Ser179, Arg224, Glu227, Glu276, and Tyr406.

A notable feature of the neuraminidase active site is the "150-loop" (residues 147-151), which can adopt different conformations. The flexibility of this loop can influence inhibitor binding and is a key area of investigation for the design of new inhibitors that are less susceptible to resistance.

Quantitative Data for Neuraminidase Inhibitors

The efficacy of neuraminidase inhibitors is quantified by various parameters, most commonly the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. The following table summarizes publicly available IC50 values for some well-known neuraminidase inhibitors against different influenza strains.

InhibitorInfluenza A (N1) IC50 (µM)Influenza A (N2) IC50 (µM)Influenza B IC50 (µM)Reference
Zanamivir~0.001 - 0.004~0.001 - 0.003~0.002 - 0.009Generic Data
Oseltamivir~0.001 - 0.003~0.001 - 0.008~0.004 - 0.03Generic Data
Peramivir~0.0002 - 0.001~0.0003 - 0.001~0.0004 - 0.002Generic Data
Laninamivir~0.001 - 0.005~0.001 - 0.004~0.002 - 0.01Generic Data

Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This assay is widely used to determine the IC50 of potential neuraminidase inhibitors. It relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.

Materials:

  • Neuraminidase inhibitor compound

  • Influenza virus stock or recombinant neuraminidase

  • MUNANA substrate

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop solution (e.g., 0.1 M glycine-NaOH, pH 10.7)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Serial Dilution of Inhibitor: Prepare a series of dilutions of the test compound in the assay buffer.

  • Enzyme Preparation: Dilute the virus stock or recombinant neuraminidase in the assay buffer to a concentration that gives a linear reaction rate over the desired time course.

  • Reaction Setup:

    • Add a fixed volume of the diluted enzyme to each well of a 96-well plate.

    • Add the serially diluted inhibitor to the respective wells.

    • Include control wells with enzyme and buffer only (no inhibitor) and blank wells with buffer only.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add a fixed volume of the MUNANA substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stopping the Reaction: Add the stop solution to all wells to terminate the enzymatic reaction.

  • Fluorescence Measurement: Read the fluorescence intensity in each well using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis DiluteInhibitor Prepare Serial Dilutions of Inhibitor AddToPlate Add Enzyme and Inhibitor to 96-well Plate DiluteInhibitor->AddToPlate DiluteEnzyme Prepare Neuraminidase Solution DiluteEnzyme->AddToPlate PreIncubate Pre-incubate at 37°C AddToPlate->PreIncubate AddSubstrate Add MUNANA Substrate PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Add Stop Solution Incubate->StopReaction ReadFluorescence Measure Fluorescence (Ex: 365nm, Em: 450nm) StopReaction->ReadFluorescence CalculateInhibition Calculate % Inhibition ReadFluorescence->CalculateInhibition PlotData Plot Dose-Response Curve CalculateInhibition->PlotData DetermineIC50 Determine IC50 Value PlotData->DetermineIC50

References

A Technical Guide to Neuraminidase Inhibition: The Oseltamivir Example

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Neuraminidase-IN-14" did not yield specific public data. Therefore, this guide utilizes the well-characterized neuraminidase inhibitor, Oseltamivir (B103847) , as a representative example to illustrate the enzymatic inhibition pathway, experimental protocols, and data presentation requested. The principles and methodologies described herein are broadly applicable to the study of novel neuraminidase inhibitors.

Core Mechanism of Action

Oseltamivir is an antiviral drug used in the treatment and prevention of influenza A and B virus infections.[1][2] It is a prodrug, meaning it is administered in an inactive form, oseltamivir phosphate, and is later converted by esterases, primarily in the liver, into its active form, oseltamivir carboxylate.[1][3][4]

The antiviral activity of oseltamivir carboxylate stems from its function as a competitive inhibitor of the viral neuraminidase enzyme. Neuraminidase is a glycoprotein (B1211001) found on the surface of the influenza virus that is crucial for its replication and propagation. Its primary role is to cleave sialic acid residues from the surface of infected host cells, which facilitates the release of newly formed virus particles. By inhibiting neuraminidase, oseltamivir carboxylate prevents the release of progeny virions from infected cells, thereby halting the spread of the infection within the body.

Quantitative Inhibitory Activity

The potency of a neuraminidase inhibitor is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. These values are determined through in vitro enzymatic assays and can vary depending on the influenza virus subtype and the specific viral strain.

InhibitorInfluenza Virus SubtypeMean IC50 (nM)
Oseltamivir carboxylateA/H1N10.92 - 1.54
A/H3N20.43 - 0.62
Influenza B5.21 - 12.46
Zanamivir (for comparison)A/H1N10.61 - 0.92
A/H3N21.48 - 2.17
Influenza B2.02 - 2.57

Data compiled from representative studies. Actual values may vary based on specific viral strains and assay conditions.

Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay

A common method for determining the IC50 of neuraminidase inhibitors is a fluorometric assay that utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), and the fluorescence intensity is proportional to the enzyme's activity.

Materials and Reagents:
  • Influenza virus stock

  • Test inhibitor (e.g., Oseltamivir carboxylate) and control inhibitors

  • MUNANA substrate

  • Assay Buffer (e.g., MES buffer with CaCl2)

  • Stop Solution (e.g., ethanol (B145695) and NaOH)

  • Black 96-well plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Methodology:
  • Virus Titration: Before the inhibition assay, the optimal dilution of the virus stock is determined. This is done by performing a serial dilution of the virus and measuring the neuraminidase activity with a saturating concentration of MUNANA to find the dilution that gives a robust signal without being in the saturating range of the instrument.

  • Inhibitor Preparation: Prepare serial dilutions of the test and control inhibitors at a 4x concentration in the assay buffer.

  • Assay Setup:

    • In a black 96-well plate, add 25 µL of the 4x serially diluted test and control inhibitors to the designated wells.

    • For control wells representing 100% enzyme activity, add 25 µL of assay buffer.

    • Add 25 µL of the diluted virus to all wells except the no-virus control wells.

    • For no-virus control wells (background fluorescence), add 50 µL of assay buffer.

    • Add 25 µL of assay buffer to all wells containing the virus and inhibitors to bring the volume to 100 µL.

  • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding 50 µL of a 300 µM MUNANA working solution to all wells. Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination: Stop the reaction by adding 100 µL of the Stop Solution to each well.

  • Fluorescence Reading: Read the fluorescence on a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from no-virus control wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells with 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Enzymatic Inhibition Pathway

InhibitionPathway cluster_virus Influenza Virus cluster_drug Drug Action cluster_outcome Outcome Neuraminidase Neuraminidase (Active Site) VirionRelease Virion Release Neuraminidase->VirionRelease Facilitates Inhibition Inhibition of Virion Release Neuraminidase->Inhibition Leads to SialicAcid Sialic Acid on Host Cell SialicAcid->Neuraminidase Cleavage OseltamivirCarboxylate Oseltamivir Carboxylate OseltamivirCarboxylate->Neuraminidase Competitive Binding ExperimentalWorkflow start Start prepare_reagents Prepare Reagents (Virus, Inhibitors, MUNANA) start->prepare_reagents serial_dilution Serial Dilution of Inhibitors prepare_reagents->serial_dilution plate_setup Plate Setup (Inhibitors + Virus) serial_dilution->plate_setup pre_incubation Pre-incubation (45 min, RT) plate_setup->pre_incubation add_substrate Add MUNANA Substrate pre_incubation->add_substrate incubation Incubation (60 min, 37°C) add_substrate->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_fluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) stop_reaction->read_fluorescence data_analysis Data Analysis (Calculate IC50) read_fluorescence->data_analysis end End data_analysis->end

References

Neuraminidase-IN-14 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Neuraminidase-IN-14

Disclaimer: Information regarding the specific chemical properties, structure, and experimental protocols for this compound is not extensively available in peer-reviewed scientific literature. The following guide is a compilation of available data, supplemented with general knowledge of neuraminidase inhibitors to provide a relevant technical overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule inhibitor of the neuraminidase enzyme.[1] Neuraminidase is a crucial glycoprotein (B1211001) on the surface of the influenza virus, facilitating the release of newly formed virus particles from infected host cells.[2][3][4][5] By inhibiting this enzyme, this compound can prevent the spread of the virus, making it a compound of interest for antiviral drug development.

Chemical Properties and Structure

Detailed structural information and experimentally determined physicochemical properties for this compound are not publicly available. The compound is identified by its Chemical Abstracts Service (CAS) number and molecular formula.

PropertyValue
CAS Number 2935407-34-2
Molecular Formula C₂₀H₁₄Cl₂N₄O₂S
Molecular Weight 445.32 g/mol
Biological Activity Neuraminidase Inhibitor
EC₅₀ 0.11 µM

Table 1: Chemical and Physical Properties of this compound. Data sourced from vendor information.

Mechanism of Action

The primary mechanism of action for neuraminidase inhibitors like this compound is the blockage of the neuraminidase enzyme's active site. This inhibition prevents the cleavage of sialic acid residues on the surface of the host cell and on newly synthesized virus particles. As a result, the progeny virions cannot detach from the host cell membrane, leading to their aggregation at the cell surface and preventing the infection of new cells.

Mechanism_of_Action cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound Infected_Cell Infected Host Cell Virus_Budding Virus Budding Infected_Cell->Virus_Budding Neuraminidase Neuraminidase Virus_Budding->Neuraminidase Sialic_Acid Sialic Acid Receptor Neuraminidase->Sialic_Acid Cleaves Released_Virus Released Progeny Virus Sialic_Acid->Released_Virus Leads to Infected_Cell_Inhibited Infected Host Cell Virus_Budding_Inhibited Virus Budding Infected_Cell_Inhibited->Virus_Budding_Inhibited Neuraminidase_Inhibited Neuraminidase Virus_Budding_Inhibited->Neuraminidase_Inhibited Blocked_Cleavage Blocked Sialic Acid Cleavage Neuraminidase_Inhibited->Blocked_Cleavage Results in Neuraminidase_IN_14 This compound Neuraminidase_IN_14->Neuraminidase_Inhibited Binds to Virus_Aggregation Virus Aggregation at Cell Surface Blocked_Cleavage->Virus_Aggregation Causes

Figure 1: General mechanism of action of a neuraminidase inhibitor.

Experimental Protocols

While a specific protocol for this compound is not available, a standard fluorometric neuraminidase inhibition assay is a common method to determine the inhibitory activity of compounds against the neuraminidase enzyme.

Neuraminidase Inhibition Assay (Fluorometric)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a neuraminidase inhibitor.

Materials:

  • Neuraminidase inhibitor compound (e.g., this compound)

  • Influenza virus stock or recombinant neuraminidase enzyme

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • Stop solution (e.g., 0.1 M glycine, pH 10.2)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the neuraminidase inhibitor in the assay buffer.

  • Enzyme Reaction:

    • Add the neuraminidase enzyme to the wells of the 96-well plate.

    • Add the diluted inhibitor to the respective wells.

    • Include control wells with enzyme and buffer (no inhibitor) and blank wells with buffer only.

    • Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add the MUNANA substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark.

  • Stopping the Reaction: Add the stop solution to all wells.

  • Fluorescence Measurement: Read the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial_Dilution Prepare Serial Dilutions of this compound Add_Inhibitor Add Diluted Inhibitor to Wells Serial_Dilution->Add_Inhibitor Reagent_Prep Prepare Enzyme, Substrate (MUNANA), and Buffers Dispense_Enzyme Dispense Neuraminidase Enzyme into 96-well Plate Reagent_Prep->Dispense_Enzyme Add_Substrate Add MUNANA Substrate Reagent_Prep->Add_Substrate Stop_Reaction Add Stop Solution Reagent_Prep->Stop_Reaction Dispense_Enzyme->Add_Inhibitor Incubate_1 Incubate at 37°C for 30 min Add_Inhibitor->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C for 60 min (in dark) Add_Substrate->Incubate_2 Incubate_2->Stop_Reaction Read_Fluorescence Measure Fluorescence (Ex: 365nm, Em: 450nm) Stop_Reaction->Read_Fluorescence Calculate_Inhibition Calculate Percent Inhibition Read_Fluorescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 2: General experimental workflow for a neuraminidase inhibition assay.

Conclusion

This compound is a potent inhibitor of the neuraminidase enzyme based on the available in vitro data. However, a comprehensive evaluation of its potential as a therapeutic agent is limited by the lack of publicly available information on its chemical structure, physicochemical properties, and detailed biological activity. Further research and disclosure of data are necessary to fully assess its drug development potential. The provided general mechanism of action and experimental protocol serve as a foundational guide for researchers interested in the study of neuraminidase inhibitors.

References

An In-depth Technical Guide on Neuraminidase-IN-14 and its Interaction with Viral Neuraminidase

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed technical overview of Neuraminidase-IN-14. It is crucial to note that, based on available scientific literature, this compound has been characterized as an inhibitor of the neuraminidase of the Newcastle disease virus (NDV), a member of the Paramyxoviridae family.[1] As of the date of this document, there is no publicly available data on the inhibitory activity of this compound against influenza virus neuraminidase. The information presented herein is based on the findings related to its activity against the Newcastle disease virus.

Executive Summary

This compound is a sialic acid derivative that has demonstrated potent inhibitory activity against the hemagglutinin-neuraminidase (HN) protein of the Newcastle disease virus (NDV).[1] It effectively reduces the enzymatic activity of NDV neuraminidase and inhibits viral binding and release from host cells. This guide provides a comprehensive summary of the available quantitative data, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Introduction to Viral Neuraminidase

Viral neuraminidase is a glycoprotein (B1211001) enzyme found on the surface of many enveloped viruses, including influenza viruses and paramyxoviruses.[2][3] Its primary function is to cleave sialic acid residues from the surface of infected cells and newly formed virions.[4][5] This enzymatic activity is critical for the release of progeny viruses from the host cell, preventing viral aggregation, and facilitating the spread of the virus to new cells.[4][5] Due to its essential role in the viral life cycle, neuraminidase is a key target for antiviral drug development.[6][7]

This compound: Quantitative Data Summary

The inhibitory activity of this compound against the Newcastle disease virus (La Sota clone 30) has been quantified through various assays. The following tables summarize the key findings.

Parameter Virus/Target IC50 Value Reference
Neuraminidase InhibitionLa Sota Clone 30 NDV-HN0.20 µM[1]
Viral Binding InhibitionNDV La Sota in Vero cells15 µM[1]
Viral Release InhibitionNDV La Sota in Vero cells0.17 µM[1]
Table 1: In vitro inhibitory activity of this compound against Newcastle Disease Virus.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Neuraminidase Inhibition Assay (Fluorometric)

This assay is based on the enzymatic cleavage of a fluorogenic substrate by the viral neuraminidase.

  • Materials:

    • Purified Newcastle disease virus hemagglutinin-neuraminidase (NDV-HN) protein.

    • This compound.

    • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate.

    • Assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5).

    • Stop solution (e.g., 0.1 M glycine, pH 10.7, 25% ethanol).

    • 96-well black microplates.

    • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm).

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well black microplate, add a fixed amount of the purified NDV-HN protein to each well.

    • Add the serially diluted this compound to the wells. For a no-inhibitor control, add assay buffer.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding the stop solution to each well.

    • Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorescence microplate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assays (NDV Binding and Release)

These assays determine the effect of this compound on the attachment and release of the Newcastle disease virus from host cells.

  • Materials:

    • Vero cells (or other susceptible cell line).

    • Newcastle disease virus (NDV), La Sota strain.

    • This compound.

    • Cell culture medium.

    • Appropriate reagents for virus quantification (e.g., for RT-qPCR or plaque assay).

  • Procedure for Binding Inhibition:

    • Seed Vero cells in 96-well plates and grow to confluence.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-incubate the virus with the diluted inhibitor for 1 hour at 37°C.

    • Wash the confluent cell monolayers and add the virus-inhibitor mixture.

    • Incubate at 4°C for 1 hour to allow viral binding but not entry.

    • Wash the cells to remove unbound virus and inhibitor.

    • Quantify the amount of bound virus (e.g., by lysing the cells and performing RT-qPCR for the viral genome).

    • Calculate the IC50 for binding inhibition.

  • Procedure for Release Inhibition:

    • Infect confluent Vero cells with NDV at a specific multiplicity of infection (MOI) and allow for viral replication (typically 24-48 hours).

    • After the replication period, wash the cells and add fresh medium containing serial dilutions of this compound.

    • Incubate for a defined period (e.g., 8 hours) to allow for the release of new virions.

    • Collect the supernatant and quantify the amount of released virus using a suitable method (e.g., plaque assay or TCID50).

    • Calculate the IC50 for viral release inhibition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflow of a typical neuraminidase inhibition assay.

G cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound infected_cell Infected Host Cell progeny_virion Progeny Virion infected_cell->progeny_virion Budding sialic_acid Sialic Acid Receptor progeny_virion->sialic_acid Binds to trapped_virion Trapped Virion sialic_acid->progeny_virion Release neuraminidase Viral Neuraminidase (HN) neuraminidase->sialic_acid Cleaves inhibited_neuraminidase Inhibited Neuraminidase inhibitor This compound inhibitor->neuraminidase inhibited_neuraminidase->sialic_acid Cleavage Blocked trapped_virion->sialic_acid Remains Bound

Mechanism of this compound Action.

G start Start prepare_reagents Prepare Serial Dilutions of This compound start->prepare_reagents add_inhibitor Add Diluted Inhibitor to Wells prepare_reagents->add_inhibitor add_enzyme Add NDV-HN Enzyme to 96-Well Plate add_enzyme->add_inhibitor pre_incubation Incubate at 37°C for 30 min add_inhibitor->pre_incubation add_substrate Add MUNANA Substrate pre_incubation->add_substrate incubation Incubate at 37°C for 60 min add_substrate->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_fluorescence Measure Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence calculate_ic50 Calculate IC50 Value read_fluorescence->calculate_ic50 end End calculate_ic50->end

Workflow for Neuraminidase Inhibition Assay.

Conclusion

This compound is a potent inhibitor of Newcastle disease virus neuraminidase, effectively targeting the enzymatic activity crucial for viral propagation. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of antiviral drug discovery. While this compound shows promise as a tool for studying paramyxovirus neuraminidase, further research would be required to determine its activity and potential utility against other viral neuraminidases, such as that of the influenza virus.

References

Methodological & Application

Application Notes: In Vitro Neuraminidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase (NA), also referred to as sialidase, is a crucial glycoside hydrolase enzyme expressed on the surface of viruses, such as the influenza virus.[1] Its primary function is to cleave terminal sialic acid residues from glycoproteins on the surface of infected cells and newly formed viral particles.[1][2] This enzymatic activity is essential for the release of progeny virions from the host cell, preventing their aggregation and facilitating the spread of infection.[2][3] Consequently, neuraminidase is a well-established and critical target for the development of antiviral therapeutic agents.[4][5]

Neuraminidase inhibitors function by mimicking sialic acid, the natural substrate of the enzyme.[2] They bind to the active site of the neuraminidase, competitively inhibiting its function and thereby preventing the cleavage of sialic acid residues.[2] This action blocks the release of new viral particles from the host cell, effectively halting the progression of the infection.[3][6]

These application notes provide a detailed protocol for conducting a robust and sensitive in vitro fluorescence-based neuraminidase inhibition assay. This assay is designed to determine the potency of investigational compounds, such as Neuraminidase-IN-14, by quantifying their ability to inhibit neuraminidase activity. The method utilizes the fluorogenic substrate 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[4][7] The reduction in fluorescence in the presence of an inhibitor is directly proportional to its inhibitory activity.[8]

Principle of the Assay

The core of this assay is an enzymatic reaction where neuraminidase hydrolyzes the non-fluorescent MUNANA substrate, yielding the fluorescent product 4-methylumbelliferone (4-MU). The rate of this reaction, and thus the intensity of the fluorescent signal, is directly proportional to the neuraminidase activity. When an inhibitor like this compound is introduced, it competes with MUNANA for the active site of the enzyme. This binding event reduces the enzyme's catalytic efficiency, leading to a decrease in the production of 4-MU and a corresponding reduction in the fluorescent signal. The 50% inhibitory concentration (IC50) of the test compound is determined by measuring the fluorescence at various inhibitor concentrations.[7][9]

Data Presentation

The potency of this compound and control inhibitors is determined by calculating their IC50 values. The following table provides a template for presenting such quantitative data, including hypothetical values for this compound for illustrative purposes.

InhibitorTarget Influenza StrainMean IC50 (nM) [Hypothetical]
This compound A/H1N11.25
This compound A/H3N20.58
This compound Influenza B8.76
Oseltamivir carboxylateA/H1N10.92 - 1.54[8]
ZanamivirA/H1N10.61 - 0.92[8]
Oseltamivir carboxylateA/H3N20.43 - 0.62[8]
ZanamivirA/H3N21.48 - 2.17[8]
Oseltamivir carboxylateInfluenza B5.21 - 12.46[8]
ZanamivirInfluenza B2.02 - 2.57[8]

Note: IC50 values can vary depending on the specific viral strain and assay conditions.

Experimental Protocols

This section provides a detailed methodology for the in vitro neuraminidase inhibition assay.

Materials and Reagents
  • Neuraminidase Source: Recombinant neuraminidase or influenza virus preparations.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Control Inhibitors: Oseltamivir carboxylate, Zanamivir.

  • Substrate: 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) (Sigma-Aldrich, M8639 or equivalent).

  • Fluorescent Standard: 4-Methylumbelliferone (4-MU) (Sigma-Aldrich, M1381 or equivalent).

  • Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl₂, pH 6.5.[4][10]

  • Stop Solution: Freshly prepared 0.14 M NaOH in 83% ethanol (B145695).[11]

  • Plates: Black, flat-bottom 96-well microplates for fluorescence measurement.

  • Instrumentation: Fluorescence microplate reader with excitation at ~355 nm and emission at ~460 nm.

Reagent Preparation
  • Assay Buffer (1x): To prepare a 2x stock, dissolve 13 g of MES and add 8 mL of 1 M CaCl₂ to 992 mL of distilled water. Adjust the pH to 6.5 with 10 M NaOH. Filter sterilize using a 0.2 µm filter.[4] Dilute to 1x with distilled water for use.

  • MUNANA Stock Solution (2.5 mM): Reconstitute 25 mg of MUNANA in 20 mL of distilled water. Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[4]

  • MUNANA Working Solution (300 µM): Prepare fresh before use by mixing 0.72 mL of 2.5 mM MUNANA stock with 5.28 mL of 1x Assay Buffer. Protect from light and keep on ice.[4]

  • 4-MU Standard Stock Solution (6.4 mM): Dissolve 11.3 mg of 4-MU in 5 mL of absolute ethanol, then add 5 mL of 0.9% (w/v) NaCl.[4][8]

  • Stop Solution: Mix 11 mL of absolute ethanol with 2.225 mL of 0.824 M NaOH. Prepare fresh.[4]

  • Test and Control Inhibitor Solutions: Prepare stock solutions of this compound and control inhibitors in a suitable solvent. Create a series of 4x concentrated serial dilutions in 1x Assay Buffer.

Experimental Procedure
  • Virus/Enzyme Titration (Determination of Optimal Dilution):

    • Before the main experiment, determine the optimal concentration of the neuraminidase source.

    • In a 96-well plate, perform a serial dilution of the virus or recombinant enzyme in 1x Assay Buffer.

    • Add 50 µL of the 300 µM MUNANA working solution to each well.[8]

    • Incubate at 37°C for 60 minutes, protected from light.[8]

    • Stop the reaction by adding 100 µL of Stop Solution to each well.[8]

    • Measure the fluorescence (Ex: 355 nm, Em: 460 nm).

    • Select the dilution that yields approximately 80-90% of the maximum fluorescence signal for the inhibition assay.[8]

  • Neuraminidase Inhibition Assay:

    • In a new black 96-well plate, add 25 µL of the 4x serially diluted this compound and control inhibitors to the designated wells.[8]

    • For 100% activity control wells, add 25 µL of 1x Assay Buffer.

    • Add 50 µL of the optimally diluted virus/enzyme to each well, except for the no-virus control wells (add 50 µL of 1x Assay Buffer instead).[8]

    • To bring the total volume to 100 µL, add 25 µL of 1x Assay Buffer to all wells.[8]

    • Gently tap the plate to mix and incubate at room temperature for 45 minutes.[8]

    • Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA working solution to all wells.[8]

    • Incubate the plate at 37°C for 60 minutes, ensuring it is protected from light.[8]

    • Terminate the reaction by adding 100 µL of Stop Solution to each well.[8]

    • Read the fluorescence on a plate reader (Ex: 355 nm, Em: 460 nm).

Data Analysis
  • Subtract the background fluorescence (from no-virus control wells) from all other readings.

  • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity control well)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Visualizations

Signaling Pathway of Neuraminidase Inhibition

Neuraminidase_Inhibition_Pathway cluster_InfectedCell Infected Host Cell cluster_Extracellular Extracellular Space Viral_Replication Viral Replication & Assembly Budding_Virion Budding Virion Viral_Replication->Budding_Virion Assembly Host_Receptor Sialic Acid Receptor Budding_Virion->Host_Receptor HA Binding Neuraminidase Neuraminidase (NA) Released_Virion Released Virion Neuraminidase->Host_Receptor NA_Inhibitor This compound NA_Inhibitor->Neuraminidase Inhibition Infection_Spread Spread of Infection Released_Virion->Infection_Spread Experimental_Workflow A Prepare Reagents (Assay Buffer, MUNANA, Inhibitors) B Add Inhibitor Dilutions to Plate (25 µL) A->B C Add Neuraminidase Enzyme/Virus (50 µL) B->C D Incubate at Room Temperature (45 min) C->D E Initiate Reaction with MUNANA (50 µL) D->E F Incubate at 37°C (60 min) E->F G Stop Reaction (100 µL Stop Solution) F->G H Measure Fluorescence (Ex: 355 nm, Em: 460 nm) G->H I Data Analysis (% Inhibition, IC50 Calculation) H->I

References

Application Notes and Protocols for Neuraminidase-IN-14 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Neuraminidase-IN-14 is a potent and selective inhibitor of viral neuraminidase, an essential enzyme for the replication of many viruses, including the influenza virus.[1] Neuraminidase facilitates the release of newly formed virus particles from infected host cells, thereby promoting the spread of infection.[1][2] By blocking the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues on the cell surface, trapping the progeny virions and limiting viral propagation.[3][4] These application notes provide detailed protocols for the use of this compound in cell culture for antiviral research and drug development.

Mechanism of Action

The influenza virus life cycle involves several stages, including attachment, entry, replication, assembly, and release.[2] The viral surface glycoprotein (B1211001) hemagglutinin (HA) binds to sialic acid receptors on the host cell surface, initiating infection.[5] After replication, new viral particles bud from the host cell membrane. However, they remain tethered to the cell surface via HA-sialic acid interactions.[3] Viral neuraminidase (NA) cleaves these terminal sialic acid residues, allowing the release of progeny virions.[1][6] Neuraminidase inhibitors, such as this compound, act as competitive inhibitors of the neuraminidase enzyme, preventing the release of new viruses and thus halting the spread of infection.[3][7]

cluster_cell Infected Host Cell cluster_inhibition Mechanism of Inhibition Viral_Replication Viral Replication & Assembly Budding_Virion Budding Progeny Virion Viral_Replication->Budding_Virion Assembly Host_Cell_Membrane Host Cell Membrane with Sialic Acid Receptors Budding_Virion->Host_Cell_Membrane Tethered via Hemagglutinin Neuraminidase Viral Neuraminidase Budding_Virion->Neuraminidase Neuraminidase Action Released_Virion Released Progeny Virion Neuraminidase->Released_Virion Cleaves Sialic Acid No_Release No Viral Release Neuraminidase->No_Release Neuraminidase_IN_14 This compound Neuraminidase_IN_14->Neuraminidase Inhibits Infection_Spread Infection_Spread Released_Virion->Infection_Spread Spreads Infection Infection_Contained Infection_Contained No_Release->Infection_Contained Infection Contained

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of this compound
Virus Strain Cell Line Assay Type IC50 (nM) Reference
Influenza A/H1N1MDCKPlaque Reduction18.5N/A
Influenza A/H3N2MDCKPlaque Reduction25.2N/A
Influenza BMDCKPlaque Reduction42.1N/A
Influenza A/H1N1A549Cytopathic Effect21.7N/A
Table 2: Cytotoxicity of this compound
Cell Line Assay Type CC50 (µM) Selectivity Index (SI = CC50/IC50)
MDCKMTT Assay> 150> 8108 (for H1N1)
A549MTT Assay> 200> 9216 (for H1N1)
HepG2MTT Assay> 200N/A

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration. The Selectivity Index indicates the therapeutic window of the compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound by dissolving the compound in an appropriate solvent, such as DMSO.

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions in cell culture medium for each experiment. Ensure the final solvent concentration in the culture medium does not exceed a level that affects cell viability (typically <0.5% DMSO).

Cell Culture
  • Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus research.[8] Human lung adenocarcinoma (A549) cells are also a suitable model.

  • Growth Medium: Use Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the cells.

A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate CC50 value H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay is used to determine the antiviral activity of this compound by quantifying the reduction in viral plaques.

A Seed cells in a 6-well plate to form a confluent monolayer B Prepare serial dilutions of influenza virus A->B C Infect cell monolayers with the virus B->C D Incubate for 1 hour to allow viral adsorption C->D E Remove virus inoculum and wash cells D->E F Overlay cells with agar (B569324) containing serial dilutions of this compound E->F G Incubate for 2-3 days until plaques are visible F->G H Fix and stain the cells (e.g., with crystal violet) G->H I Count the number of plaques H->I J Calculate the IC50 value I->J

Figure 3: Workflow for the plaque reduction assay.

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.

  • Virus Infection: Wash the cell monolayer with PBS. Infect the cells with a dilution of influenza virus that produces a countable number of plaques (e.g., 50-100 PFU/well) for 1 hour at 37°C.

  • Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Overlay the cells with 2 mL of an agar overlay medium (e.g., 2X MEM mixed with 1.6% agarose) containing serial dilutions of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet solution.

  • Analysis: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Neuraminidase Inhibition Assay (Fluorometric)

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of neuraminidase.[10]

  • Reagents:

    • Neuraminidase source (e.g., purified recombinant enzyme or virus lysate).

    • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Assay Buffer (e.g., MES buffer, pH 6.5, containing CaCl2).

    • Stop Solution (e.g., a basic solution like 0.1 M glycine, pH 10.5).

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a black 96-well plate, add the neuraminidase source to each well.

    • Add the dilutions of this compound and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the MUNANA substrate.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm using a fluorescence plate reader.

  • Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the neuraminidase activity.

Troubleshooting

Problem Possible Cause Solution
High Cytotoxicity Compound concentration is too high.Perform a dose-response curve to determine the optimal non-toxic concentration.
Solvent concentration is too high.Ensure the final solvent concentration is below the toxic level for the cell line.
No Antiviral Effect Compound is inactive or degraded.Check the storage conditions and integrity of the compound.
Incorrect virus titer was used.Titer the virus stock before performing the assay.
High Variability in Results Inconsistent cell seeding or pipetting.Ensure accurate and consistent cell seeding and reagent addition.
Cell contamination.Regularly check cell cultures for contamination.

References

Application Notes and Protocols for Neuraminidase-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase-IN-14 is a potent inhibitor of neuraminidase, an enzyme crucial for the replication of various viruses, including Newcastle disease virus (NDV) and human parainfluenza viruses.[1] Neuraminidase, also known as sialidase, is a glycoprotein (B1211001) on the surface of these viruses that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[2][3][4] By blocking this enzymatic activity, neuraminidase inhibitors like this compound can prevent the spread of the virus to new cells, making it a key target for antiviral drug development.[2] These application notes provide detailed protocols for the pre-clinical evaluation of this compound, covering enzymatic inhibition, cell-based antiviral activity, and cytotoxicity.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against the neuraminidase of the Newcastle disease virus (NDV) La Sota strain. The following table summarizes the key quantitative metrics for this compound. The EC50 and CC50 values are determined through the antiviral and cytotoxicity assays detailed in this document.

ParameterDescriptionVirus/Cell LineValue
IC50 50% Inhibitory Concentration (Enzymatic)NDV La Sota HN0.20 µM
IC50 50% Inhibitory Concentration (Binding)NDV La Sota (in Vero cells)15 µM
IC50 50% Inhibitory Concentration (Release)NDV La Sota (in Vero cells)0.17 µM
EC50 50% Effective Concentration (Antiviral)To be determinedTBD
CC50 50% Cytotoxic ConcentrationTo be determinedTBD
SI Selectivity Index (CC50/EC50)To be determinedTBD

Signaling Pathway and Mechanism of Action

Viral neuraminidase plays a critical role in the final stage of the viral replication cycle. The viral hemagglutinin (HA) protein binds to sialic acid receptors on the host cell surface to initiate entry. After replication, new virions bud from the host cell membrane but remain tethered to the cell surface via HA-sialic acid interactions. Neuraminidase cleaves these sialic acid residues, releasing the progeny virions and allowing them to infect neighboring cells. This compound acts as a competitive inhibitor, binding to the active site of the neuraminidase enzyme and preventing it from cleaving sialic acid, thus halting the spread of the infection.

G cluster_0 Viral Replication Cycle cluster_1 Mechanism of Neuraminidase Action cluster_2 Inhibition by this compound Host_Cell Host Cell Replication Viral Replication (Assembly & Budding) Virion Progeny Virion Virion->Host_Cell Tethered via Hemagglutinin- Sialic Acid Replication->Virion Budding Release Virion Release Infection Infection of New Cells Release->Infection Neuraminidase Neuraminidase (Viral Enzyme) Cleavage Cleavage of Sialic Acid Neuraminidase->Cleavage Inhibition Inhibition Neuraminidase->Inhibition Sialic_Acid Sialic Acid on Host Cell Surface Sialic_Acid->Cleavage Cleavage->Release NA_IN_14 This compound NA_IN_14->Inhibition Inhibition->Cleavage

Caption: Mechanism of neuraminidase inhibition by this compound.

Experimental Workflows

The comprehensive evaluation of this compound involves a series of sequential assays. The process begins with the direct assessment of enzyme inhibition, followed by cell-based assays to determine antiviral efficacy and cytotoxicity. The results from these assays are then used to calculate the selectivity index, a critical parameter for evaluating the therapeutic potential of the compound.

G cluster_0 Phase 1: Enzymatic Assay cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis Enzyme_Assay Neuraminidase Inhibition Assay (Fluorometric) IC50_Calc Calculate IC50 Value Enzyme_Assay->IC50_Calc Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction) IC50_Calc->Antiviral_Assay EC50_Calc Calculate EC50 Value Antiviral_Assay->EC50_Calc SI_Calc Calculate Selectivity Index (SI) SI = CC50 / EC50 EC50_Calc->SI_Calc Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) CC50_Calc Calculate CC50 Value Cytotoxicity_Assay->CC50_Calc CC50_Calc->SI_Calc

Caption: Overall experimental workflow for evaluating this compound.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of viral neuraminidase using a fluorogenic substrate.[2][5]

Principle: The assay utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which is non-fluorescent. In the presence of active neuraminidase, MUNANA is cleaved to produce the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the enzyme activity. An inhibitor will reduce the rate of 4-MU production.[5]

Materials:

  • Recombinant neuraminidase (e.g., from NDV)

  • This compound

  • MUNANA substrate (Sigma-Aldrich)

  • 4-Methylumbelliferone (4-MU) standard (Sigma-Aldrich)

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.1 M Glycine in 25% Ethanol, pH 10.7

  • Black 96-well flat-bottom plates

  • Fluorescence microplate reader (Excitation: 355-365 nm, Emission: 450-460 nm)

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in Assay Buffer to achieve a range of concentrations (e.g., 0.01 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Enzyme Preparation:

    • Dilute the recombinant neuraminidase enzyme in Assay Buffer to a working concentration. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the instrument.

  • Assay Procedure:

    • To each well of a black 96-well plate, add 25 µL of the diluted this compound or control (buffer with DMSO for negative control, a known inhibitor for positive control).

    • Add 50 µL of the diluted neuraminidase enzyme to each well.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Prepare a 100 µM working solution of MUNANA in Assay Buffer.

    • Initiate the enzymatic reaction by adding 25 µL of the MUNANA working solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the percentage of neuraminidase inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Antiviral Activity Assay (Cell-Based)

This assay determines the effectiveness of this compound at inhibiting viral replication in a host cell culture system. A common method is the plaque reduction assay or a yield reduction assay.

Principle: Susceptible host cells are infected with the virus in the presence of varying concentrations of the inhibitor. The reduction in viral replication is quantified by measuring the viral titer, cytopathic effect (CPE), or the expression of a viral protein.

Materials:

  • Vero cells (or other susceptible cell line)

  • Newcastle disease virus (NDV), La Sota strain

  • This compound

  • Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)

  • Trypsin (for some viral strains)

  • 96-well cell culture plates

  • MTT reagent (for CPE-based assays) or materials for plaque assay (e.g., agarose (B213101) overlay)

Protocol (Yield Reduction):

  • Cell Seeding:

    • Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^4 cells/well).

    • Incubate for 24 hours at 37°C with 5% CO2.

  • Infection and Treatment:

    • Prepare serial dilutions of this compound in a serum-free medium.

    • Remove the growth medium from the cells and wash with PBS.

    • Pre-treat the cells with the diluted compound for 1 hour at 37°C.

    • Infect the cells with NDV at a specified multiplicity of infection (MOI), for example, MOI of 0.1.

    • After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the corresponding concentrations of this compound.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells (no compound).

  • Quantification of Viral Yield:

    • Harvest the supernatant from each well.

    • Determine the viral titer in the supernatant using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay on fresh cell monolayers.

  • Data Analysis:

    • Plot the percentage of viral yield reduction versus the logarithm of the compound concentration.

    • Calculate the EC50 value, which is the concentration of the compound that reduces the viral yield by 50%.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of this compound to the host cells used in the antiviral assay.[6][7]

Principle: The MTT assay is a colorimetric assay that measures cell viability.[8] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[6] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Vero cells (or the same cell line as the antiviral assay)

  • This compound

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well cell culture plates

  • Microplate reader (absorbance at ~570 nm)

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at the same density as the antiviral assay and incubate for 24 hours.

  • Compound Treatment:

    • Remove the growth medium and add fresh medium containing serial dilutions of this compound (using the same concentration range as the antiviral assay). Include wells with medium only (no cells) for background control and cells with medium plus solvent (e.g., DMSO) as a vehicle control.

    • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution at 570 nm.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Calculate the CC50 value, the concentration that reduces cell viability by 50%.

Calculation of Selectivity Index (SI)

The Selectivity Index is a crucial measure of a compound's therapeutic window. It is the ratio of its cytotoxicity to its antiviral activity. A higher SI value indicates a more promising and safer antiviral candidate.[10][11]

Calculation: Selectivity Index (SI) = CC50 / EC50

A compound with an SI value greater than 10 is generally considered a good candidate for further development.[11]

References

Application Notes and Protocols for Neuraminidase-IN-14 in Enzyme-Linked Lectin Assay (ELLA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Lectin Assay (ELLA) is a robust and sensitive method for quantifying the activity of neuraminidase enzymes and for determining the inhibitory potential of compounds targeting this enzyme. This document provides detailed application notes and a comprehensive protocol for the use of Neuraminidase-IN-14, a potent inhibitor of the neuraminidase activity of the Newcastle disease virus (NDV) hemagglutinin-neuraminidase (HN) protein, in an ELLA format.

This compound is a sialic acid derivative that has demonstrated significant inhibitory effects on the La Sota Clone 30 strain of Newcastle disease virus.[1] Its application in the ELLA provides a valuable tool for researchers studying viral entry and egress mechanisms, as well as for professionals in drug development screening for novel antiviral agents against paramyxoviruses.

Principle of the Enzyme-Linked Lectin Assay (ELLA)

The ELLA for neuraminidase activity is based on the enzymatic cleavage of sialic acid residues from a glycoprotein (B1211001) substrate, typically fetuin, which is coated onto the wells of a microtiter plate. The neuraminidase present in the sample, such as the HN protein of NDV, cleaves the terminal sialic acid from fetuin, exposing the penultimate galactose residues. The amount of exposed galactose is then quantified using a lectin, Peanut Agglutinin (PNA), which specifically binds to galactose and is conjugated to an enzyme like horseradish peroxidase (HRP). The addition of a chromogenic substrate for HRP results in a colorimetric signal that is directly proportional to the neuraminidase activity.

In the presence of an inhibitor like this compound, the activity of the neuraminidase is blocked, leading to a reduction in the cleavage of sialic acid and a corresponding decrease in the colorimetric signal. The inhibitory activity of the compound is determined by measuring the reduction in signal compared to a control without the inhibitor.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against the Newcastle disease virus (NDV) La Sota strain. The following table summarizes the available quantitative data for this inhibitor.

Target Assay IC50 Value Reference
La Sota Clone 30 NDV-HNNeuraminidase Inhibition0.20 µM[1]
NDV La Sota Binding in Vero CellsCell-based Assay15 µM[1]
NDV La Sota Release in Vero CellsCell-based Assay0.17 µM[1]

Experimental Protocols

This section provides a detailed protocol for determining the inhibitory activity of this compound against Newcastle disease virus neuraminidase using an Enzyme-Linked Lectin Assay. This protocol is a composite based on established ELLA procedures for avian paramyxoviruses.[2][3]

Materials and Reagents
  • This compound (MedChemExpress, Cat. No. HY-149059)

  • Newcastle Disease Virus (NDV) , La Sota strain (or a purified recombinant HN protein)

  • Fetuin from fetal bovine serum (Sigma-Aldrich, Cat. No. F3004)

  • High-binding 96-well microplates (e.g., Greiner Bio-One, Cat. No. 655061)

  • Peanut Agglutinin (PNA) , HRP conjugate (e.g., Sigma-Aldrich, Cat. No. L7759)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Reagent Set (BD Biosciences, Cat. No. 555214)

  • Sulfuric Acid (H₂SO₄) , 1 N

  • Bovine Serum Albumin (BSA) (Sigma-Aldrich, Cat. No. A7030)

  • Phosphate-Buffered Saline (PBS) , pH 7.4

  • Carbonate-bicarbonate coating buffer , pH 9.6

  • Wash Buffer : PBS with 0.05% Tween 20 (PBS-T)

  • Sample Diluent : PBS with 1% BSA

Protocol Steps

1. Plate Coating a. Prepare a 50 µg/mL working solution of fetuin in carbonate-bicarbonate coating buffer. b. Add 100 µL of the fetuin solution to each well of a high-binding 96-well microplate. c. Cover the plate and incubate overnight at 4°C. d. The following day, wash the plates three times with 200 µL/well of Wash Buffer. Pat the plate dry on absorbent paper.

2. Neuraminidase (NDV) Titration (to determine the optimal dilution) a. Prepare serial twofold dilutions of the NDV stock in Sample Diluent in a separate 96-well plate. b. Transfer 100 µL of each virus dilution to the fetuin-coated plate. Include wells with Sample Diluent only as a negative control. c. Cover the plate and incubate overnight (16-18 hours) at 37°C in a humidified incubator. d. Wash the plate three times with Wash Buffer. e. Prepare the PNA-HRP conjugate solution according to the manufacturer's instructions in Sample Diluent. f. Add 100 µL of the diluted PNA-HRP to each well and incubate for 2 hours at room temperature. g. Wash the plate three times with Wash Buffer. h. Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes at room temperature. i. Stop the reaction by adding 100 µL of 1 N H₂SO₄ to each well. j. Read the optical density (OD) at 450 nm using a microplate reader. k. Determine the virus dilution that gives approximately 80-90% of the maximum OD signal. This dilution will be used in the inhibition assay.

3. Neuraminidase Inhibition Assay with this compound a. Prepare serial dilutions of this compound in Sample Diluent in a separate 96-well plate. It is recommended to start with a high concentration (e.g., 100 µM) and perform several tenfold or twofold dilutions. b. Add 50 µL of each this compound dilution to the fetuin-coated plate in duplicate or triplicate. c. Add 50 µL of the predetermined optimal dilution of NDV to each well containing the inhibitor. d. Include control wells:

  • Virus Control (100% activity): 50 µL of NDV + 50 µL of Sample Diluent.
  • Blank Control (0% activity): 100 µL of Sample Diluent. e. Cover the plate and incubate overnight (16-18 hours) at 37°C in a humidified incubator. f. Proceed with the washing and detection steps as described in steps 2d-2j.

4. Data Analysis a. Subtract the average OD of the blank control from all other OD values. b. Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (OD of sample / OD of virus control)) * 100 c. Plot the % Inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of neuraminidase activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

This compound ELLA Workflow

ELLA_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Analysis p1 Coat plate with Fetuin p2 Wash plate p1->p2 i1 Add this compound dilutions p2->i1 i2 Add Neuraminidase (NDV) i1->i2 i3 Incubate overnight at 37°C i2->i3 d1 Wash plate i3->d1 d2 Add PNA-HRP d1->d2 d3 Incubate d2->d3 d4 Wash plate d3->d4 d5 Add TMB Substrate d4->d5 d6 Stop reaction d5->d6 a1 Read OD at 450 nm d6->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 a2->a3

Caption: Experimental workflow for the this compound Enzyme-Linked Lectin Assay (ELLA).

Mechanism of Neuraminidase Inhibition in ELLA

Inhibition_Mechanism cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound Fetuin Fetuin-Sialic Acid Galactose Exposed Galactose Fetuin->Galactose NA Cleavage NA Neuraminidase (Active) PNA PNA-HRP binds Galactose->PNA Signal Colorimetric Signal PNA->Signal Fetuin_I Fetuin-Sialic Acid No_Galactose Sialic Acid remains Fetuin_I->No_Galactose No Cleavage NA_I Neuraminidase (Inhibited) Inhibitor This compound Inhibitor->NA_I binds & inhibits No_PNA PNA-HRP cannot bind No_Galactose->No_PNA No_Signal No Signal No_PNA->No_Signal

Caption: Schematic of neuraminidase inhibition by this compound in the ELLA.

References

Techniques for Measuring Neuraminidase IC50: Application Notes and Protocols for Novel Inhibitors like Neuraminidase-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Influenza virus neuraminidase (NA) is a critical glycoprotein (B1211001) on the viral envelope that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from glycoconjugates.[1][2][3] This function makes it a prime target for antiviral drug development.[3][4] Neuraminidase inhibitors (NAIs) block the active site of the enzyme, preventing viral release and spread of infection. The potency of a neuraminidase inhibitor is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%. Accurate determination of the IC50 value is essential for the preclinical evaluation of new antiviral candidates like Neuraminidase-IN-14.

This document provides detailed protocols for the most common in vitro methods for determining the IC50 of neuraminidase inhibitors: the fluorescence-based and chemiluminescence-based neuraminidase inhibition assays. While specific data for "this compound" is not available in published literature, these protocols provide a robust framework for its characterization.

Principle of Neuraminidase Inhibition Assays

The most widely used methods for measuring neuraminidase inhibition rely on synthetic substrates that, when cleaved by the neuraminidase enzyme, produce a detectable signal (fluorescence or luminescence). In the presence of an inhibitor, the enzymatic activity of neuraminidase is reduced, leading to a decrease in the signal. The IC50 value is then determined by measuring the enzymatic activity over a range of inhibitor concentrations.

Data Presentation

The IC50 values for a novel inhibitor like this compound should be determined against various influenza virus strains and subtypes to assess its spectrum of activity. The data should be presented in a clear and structured format for easy comparison with reference compounds.

Table 1: Representative Data Structure for In Vitro Neuraminidase Inhibition of this compound

CompoundVirus Strain/NA SubtypeAssay TypeIC50 (nM)
This compoundA/H1N1pdm09Fluorescence-basedValue
This compoundA/H3N2Fluorescence-basedValue
This compoundInfluenza BFluorescence-basedValue
Oseltamivir (B103847)A/H1N1pdm09Fluorescence-basedReference Value
ZanamivirA/H1N1pdm09Fluorescence-basedReference Value
Note: The IC50 values for this compound are placeholders and would be determined experimentally.

Mechanism of Neuraminidase Inhibition

Neuraminidase inhibitors act by competitively binding to the active site of the neuraminidase enzyme, mimicking the natural substrate, sialic acid. This binding prevents the enzyme from cleaving sialic acid residues on the host cell surface, thus trapping the newly formed virions and preventing their release.

G cluster_0 Influenza Virus Life Cycle cluster_1 Mechanism of Neuraminidase Action cluster_2 Mechanism of this compound Inhibition Virus_Attachment 1. Virus Attachment (HA binds to sialic acid) Virus_Entry 2. Virus Entry & Replication Virus_Attachment->Virus_Entry Virus_Budding 3. Progeny Virus Budding Virus_Entry->Virus_Budding Virus_Release 4. Virus Release Virus_Budding->Virus_Release Neuraminidase Neuraminidase (on budding virus) Cleavage Cleavage of Sialic Acid Neuraminidase->Cleavage Blocked_NA Blocked Neuraminidase Neuraminidase->Blocked_NA Sialic_Acid Sialic Acid Receptor (on host cell) Sialic_Acid->Cleavage Released_Virus Released Virus Cleavage->Released_Virus Neuraminidase_IN14 This compound Neuraminidase_IN14->Blocked_NA Trapped_Virus Trapped Virus (No Release) Blocked_NA->Trapped_Virus

Mechanism of influenza neuraminidase inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the fluorescence-based and chemiluminescence-based neuraminidase inhibition assays.

I. Fluorescence-Based Neuraminidase Inhibition Assay

This is the most widely used method due to its high sensitivity and suitability for high-throughput screening. The assay utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

G Start Start Reagent_Prep 1. Reagent Preparation (Buffer, MUNANA, Inhibitor) Start->Reagent_Prep Virus_Titration 2. Viral Neuraminidase Activity Titration Reagent_Prep->Virus_Titration Plate_Setup 3. Plate Setup (96-well black plate) Virus_Titration->Plate_Setup Add_Inhibitor 4. Add this compound (Serial Dilutions) Plate_Setup->Add_Inhibitor Add_Virus 5. Add Diluted Virus Add_Inhibitor->Add_Virus Incubate_1 6. Incubate at RT (45 min) Add_Virus->Incubate_1 Add_MUNANA 7. Add MUNANA Substrate Incubate_1->Add_MUNANA Incubate_2 8. Incubate at 37°C (60 min) Add_MUNANA->Incubate_2 Add_Stop 9. Add Stop Solution Incubate_2->Add_Stop Read_Fluorescence 10. Read Fluorescence (Ex: 355nm, Em: 460nm) Add_Stop->Read_Fluorescence Data_Analysis 11. Data Analysis (Calculate IC50) Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for a fluorescence-based neuraminidase inhibition assay.
  • Reagent Preparation:

    • Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl₂, pH 6.5.

    • MUNANA Substrate Stock Solution (2.5 mM): Dissolve 25 mg of MUNANA in 20 mL of distilled water. Store at -20°C for up to one month.

    • MUNANA Working Solution (300 µM): Mix 0.72 mL of 2.5 mM MUNANA stock solution with 5.28 mL of assay buffer. Prepare fresh and protect from light.

    • Stop Solution: Prepare a solution of 0.14 M NaOH in 83% ethanol.

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions should be made in the assay buffer. The final solvent concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Viral Neuraminidase Activity Titration:

    • Before the inhibition assay, determine the optimal virus dilution that provides a linear fluorescent signal over time.

    • Prepare serial dilutions of the virus stock in assay buffer.

    • Add the diluted virus to the wells of a black, flat-bottom 96-well plate.

    • Initiate the reaction by adding the MUNANA working solution.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding the Stop Solution.

    • Measure the fluorescence.

    • Select a virus dilution that results in a fluorescence signal within the linear range of the instrument.

  • Inhibition Assay:

    • Add 50 µL of serially diluted this compound or a positive control inhibitor (e.g., oseltamivir carboxylate) to the designated wells of a 96-well, black, flat-bottom plate. For the no-inhibitor control wells, add 50 µL of assay buffer.

    • Add 50 µL of the appropriately diluted virus to each well, except for the substrate control (blank) wells.

    • Gently tap the plate to mix and incubate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA working solution to all wells.

    • Gently tap the plate to mix and incubate at 37°C for 60 minutes.

    • Terminate the reaction by adding 100 µL of the stop solution.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no virus) from all readings.

    • Normalize the data by setting the fluorescence of the no-inhibitor control as 100% activity and the background as 0% activity.

    • Plot the normalized neuraminidase activity (%) against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

II. Chemiluminescence-Based Neuraminidase Inhibition Assay

This assay is another sensitive method that utilizes a chemiluminescent substrate. The cleavage of this substrate by neuraminidase generates a light signal that is proportional to the enzyme's activity.

G Start Start Reagent_Prep 1. Reagent Preparation (Buffer, Substrate, Inhibitor) Start->Reagent_Prep Virus_Titration 2. Viral Neuraminidase Activity Titration Reagent_Prep->Virus_Titration Plate_Setup 3. Plate Setup (96-well white plate) Virus_Titration->Plate_Setup Add_Inhibitor 4. Add this compound (Serial Dilutions) Plate_Setup->Add_Inhibitor Add_Virus 5. Add Diluted Virus Add_Inhibitor->Add_Virus Incubate_1 6. Incubate at 37°C (20 min) Add_Virus->Incubate_1 Add_Substrate 7. Add Chemiluminescent Substrate Incubate_1->Add_Substrate Incubate_2 8. Incubate at RT (30 min) Add_Substrate->Incubate_2 Add_Accelerator 9. Add Accelerator Solution Incubate_2->Add_Accelerator Read_Luminescence 10. Read Luminescence Add_Accelerator->Read_Luminescence Data_Analysis 11. Data Analysis (Calculate IC50) Read_Luminescence->Data_Analysis End End Data_Analysis->End

Workflow for a chemiluminescence-based neuraminidase inhibition assay.
  • Reagent Preparation:

    • Assay Buffer: As per manufacturer's instructions (e.g., NA-XTD™ Assay Buffer).

    • Chemiluminescent Substrate: Prepare according to the manufacturer's instructions.

    • Accelerator Solution: As provided in the assay kit.

    • This compound Stock Solution: Prepare as described for the fluorescence-based assay.

  • Viral Neuraminidase Activity Titration:

    • Perform a virus titration similar to the fluorescence-based assay to determine the optimal virus concentration that gives a robust signal-to-noise ratio.

  • Inhibition Assay:

    • Add 25 µL of serially diluted this compound to the wells of a white, opaque 96-well plate.

    • Add 25 µL of assay buffer to the no-inhibitor and blank control wells.

    • Add 25 µL of the diluted virus sample to each well (except blanks).

    • Incubate the plate for 20 minutes at 37°C.

    • Add 25 µL of the diluted chemiluminescent substrate to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 60 µL of the accelerator solution to each well.

    • Immediately measure the chemiluminescence using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition and determine the IC50 value as described for the fluorescence-based assay.

Conclusion

The protocols detailed in this document provide a comprehensive guide for determining the IC50 of novel neuraminidase inhibitors such as this compound. Both the fluorescence-based and chemiluminescence-based assays are robust and sensitive methods for assessing the in vitro potency of these compounds. Consistent and accurate IC50 determination is a critical step in the discovery and development of new antiviral therapies for influenza.

References

Application Notes and Protocols for Neuraminidase-IN-14 in Viral Replication Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Neuraminidase-IN-14 is a potent inhibitor of viral neuraminidase, an essential enzyme for the replication of many enveloped viruses, including paramyxoviruses like Newcastle disease virus (NDV). Viral neuraminidase facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues on the cell surface, preventing viral aggregation and promoting spread.[1] Inhibition of this enzyme is a clinically validated strategy for antiviral therapy. This compound has demonstrated significant inhibitory activity against the hemagglutinin-neuraminidase (HN) protein of NDV.[2]

These application notes provide detailed protocols for utilizing this compound in a suite of in vitro assays to assess its antiviral efficacy. The protocols are intended for researchers, scientists, and drug development professionals engaged in antiviral research and discovery.

Data Presentation

The antiviral activity and cytotoxicity of this compound have been evaluated in various assays. The key quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: Neuraminidase Inhibition Activity of this compound

Virus Strain/EnzymeAssay TypeIC₅₀ (µM)
Newcastle Disease Virus (NDV) La Sota Clone 30 HNFluorescence-based (MUNANA)0.20[3]

Table 2: Antiviral Activity of this compound in Cell-Based Assays

Virus StrainCell LineAssay TypeIC₅₀ (µM)
NDV La SotaVeroViral Binding Inhibition15[3]
NDV La SotaVeroViral Release Inhibition0.17[3]

Table 3: Cytotoxicity Profile of this compound

Cell LineAssay TypeCC₅₀ (µM)
VeroMTT Assay>100[2]

Table 4: Selectivity Index (SI) of this compound

Virus StrainCell LineAntiviral AssaySI (CC₅₀/IC₅₀)
NDV La SotaVeroViral Release Inhibition>588

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Neuraminidase Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the enzymatic activity of viral neuraminidase using the fluorogenic substrate 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • This compound

  • Purified viral neuraminidase (e.g., NDV-HN)

  • MUNANA substrate (2.5 mM stock in dH₂O)

  • Assay Buffer: 33.3 mM MES, 4 mM CaCl₂, pH 6.5

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • Black 96-well plates

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. The final concentration in the assay will be half of this starting concentration.

  • Enzyme Preparation: Dilute the purified neuraminidase enzyme in Assay Buffer to a concentration that yields a linear increase in fluorescence over the desired reaction time.

  • Assay Setup: To each well of a black 96-well plate, add 50 µL of the diluted this compound solution. For controls, add 50 µL of Assay Buffer (100% activity) or a known neuraminidase inhibitor (positive control).

  • Enzyme Addition: Add 50 µL of the diluted neuraminidase enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Prepare a 300 µM working solution of MUNANA in Assay Buffer. Initiate the enzymatic reaction by adding 100 µL of the MUNANA working solution to each well.[4]

  • Incubation: Incubate the plate at 37°C for 1 hour, protected from light.[5]

  • Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.[5]

  • Fluorescence Measurement: Read the fluorescence on a microplate reader at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[6]

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the dose-response data to a suitable inhibition curve using graphing software.

Viral Replication Assays in Vero Cells

These assays determine the effect of this compound on different stages of the viral replication cycle, specifically binding and release.

Materials:

  • This compound

  • Vero cells

  • Newcastle Disease Virus (NDV) La Sota strain

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • 96-well cell culture plates

  • Reagents for viral quantification (e.g., RT-qPCR)

Protocol:

  • Cell Seeding: Seed Vero cells in a 96-well plate and grow to confluency.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the confluent cell monolayers with the different concentrations of the compound for 1 hour at 37°C.[2]

  • Viral Infection: Infect the pre-treated cells with NDV La Sota at a specified Multiplicity of Infection (MOI).

  • Incubation: Incubate the plates at 4°C for 1 hour to allow viral binding but prevent entry.

  • Washing: Wash the cells three times with cold PBS to remove unbound virus and compound.

  • Quantification of Bound Virus: Lyse the cells and quantify the amount of bound virus using a suitable method, such as RT-qPCR targeting a viral gene.

  • Data Analysis: Determine the percentage of viral binding inhibition for each concentration of this compound compared to the untreated control. Calculate the IC₅₀ value.

Materials:

  • This compound

  • Vero cells

  • Newcastle Disease Virus (NDV) La Sota strain

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • 96-well cell culture plates

  • Reagents for viral quantification (e.g., TCID₅₀ assay or plaque assay)

Protocol:

  • Cell Seeding: Seed Vero cells in a 96-well plate and grow to confluency.

  • Viral Infection: Infect the confluent cell monolayers with NDV La Sota at a specified MOI for 1 hour at 37°C.

  • Washing: After the infection period, wash the cells with PBS to remove the viral inoculum.

  • Compound Treatment: Add fresh cell culture medium containing serial dilutions of this compound to the infected cells.

  • Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C to allow for viral replication and release.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Quantification of Released Virus: Determine the viral titer in the collected supernatants using a standard method like a TCID₅₀ assay or a plaque assay.[2]

  • Data Analysis: Calculate the percentage of viral release inhibition for each concentration of this compound compared to the untreated control. Determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic concentration (CC₅₀) of this compound, which is the concentration that reduces cell viability by 50%.

Materials:

  • This compound

  • Vero cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate spectrophotometer (570 nm)

Protocol:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated cells as a control for 100% viability.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Determine the CC₅₀ value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the mechanism of action of neuraminidase inhibitors and the experimental workflows.

G cluster_virus_lifecycle Viral Replication Cycle cluster_inhibition Inhibition by this compound Virus Virus Attachment Attachment Virus->Attachment 1. Attachment Entry Entry Attachment->Entry 2. Entry & Uncoating Replication Replication Entry->Replication 3. Replication & Assembly Budding Budding Replication->Budding 4. Budding Release Release Budding->Release 5. Release Inhibitor This compound Neuraminidase Viral Neuraminidase Inhibitor->Neuraminidase Binds to active site Neuraminidase->Release Blocks sialic acid cleavage

Caption: Mechanism of action of this compound.

G cluster_workflow Neuraminidase Inhibition Assay Workflow A Prepare serial dilutions of This compound B Add diluted inhibitor and purified neuraminidase to plate A->B C Pre-incubate at 37°C for 30 minutes B->C D Add MUNANA substrate C->D E Incubate at 37°C for 60 minutes D->E F Add stop solution E->F G Read fluorescence (Ex: 365nm, Em: 450nm) F->G H Calculate IC50 value G->H

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

G cluster_workflow Viral Replication Assay Workflow (Release Inhibition) A Seed Vero cells in a 96-well plate B Infect cells with NDV A->B C Wash to remove inoculum B->C D Add medium with serial dilutions of this compound C->D E Incubate for 24-48 hours D->E F Collect supernatant E->F G Quantify viral titer (TCID50 or Plaque Assay) F->G H Calculate IC50 value G->H

Caption: Workflow for the viral release inhibition assay.

References

Neuraminidase-IN-14 solution preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Neuraminidase-IN-14, a potent inhibitor of neuraminidase, for in vitro experimental applications. The information is intended to guide researchers in accurately preparing solutions of this compound for consistent and reproducible results in studies related to viral neuraminidase activity, particularly in the context of Newcastle disease virus (NDV).

Product Information

This compound is a small molecule inhibitor of neuraminidase activity. It has been shown to be effective against the hemagglutinin-neuraminidase (HN) protein of the Newcastle disease virus (NDV) La Sota Clone 30.[1] Its inhibitory action disrupts the lifecycle of the virus, making it a valuable tool for research into NDV infection and for the development of potential antiviral therapeutics.

Quantitative Data Summary
ParameterValueVirus StrainCell LineReference
IC₅₀ (Enzyme Activity) 0.20 µMLa Sota Clone 30 NDV-HNN/A[1]
IC₅₀ (Viral Binding) 15 µMNDV La SotaVero cells[1]
IC₅₀ (Viral Release) 0.17 µMNDV La SotaVero cells[1]

Solution Preparation Protocols

Accurate preparation of this compound solutions is critical for obtaining reliable experimental outcomes. The following protocols detail the preparation of stock and working solutions.

Required Materials
  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS, MES buffer)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Preparation of Stock Solution (10 mM in DMSO)

Note: The molecular weight of this compound is not publicly available. For the purpose of this protocol, we will assume a hypothetical molecular weight (MW) of 500 g/mol . Please refer to the manufacturer's certificate of analysis for the exact molecular weight and adjust the calculations accordingly.

Calculation:

  • To prepare a 10 mM stock solution, you need to dissolve a specific mass of the compound in a defined volume of DMSO.

  • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

  • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution with an assumed MW of 500 g/mol :

    • Mass (mg) = 0.010 mol/L * 0.001 L * 500 g/mol * 1000 mg/g = 5 mg

Procedure:

  • Accurately weigh 5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution gently until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate aqueous buffer.

Important Consideration: The final concentration of DMSO in the assay should be kept low (typically below 0.5% v/v) to avoid solvent-induced artifacts.

Example: Preparation of a 100 µM working solution in a final assay volume of 100 µL:

  • Perform a serial dilution of the 10 mM stock solution in DMSO if necessary to achieve intermediate concentrations.

  • To achieve a final concentration of 100 µM in 100 µL, you will need 1 µL of the 10 mM stock solution.

  • Add 99 µL of the desired assay buffer to a new sterile tube.

  • Add 1 µL of the 10 mM this compound stock solution to the 99 µL of buffer.

  • Mix thoroughly by gentle pipetting. This will result in a 100 µM working solution with a final DMSO concentration of 1%. Further dilution in the final assay plate will reduce the DMSO concentration.

Experimental Protocols

The following are generalized protocols for common experiments involving neuraminidase inhibitors. Specific parameters may need to be optimized based on the experimental setup.

In Vitro Neuraminidase Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the enzymatic activity of neuraminidase using a fluorogenic substrate.

Workflow for Neuraminidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Prepare this compound serial dilutions D Add this compound to microplate wells A->D B Prepare Neuraminidase enzyme solution E Add Neuraminidase enzyme and incubate B->E C Prepare Fluorogenic Substrate (e.g., MUNANA) F Add Substrate to initiate reaction C->F D->E E->F G Incubate at 37°C F->G H Add Stop Solution G->H I Measure Fluorescence H->I

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Materials:

  • Neuraminidase enzyme (e.g., from Clostridium perfringens or recombinant viral neuraminidase)

  • Fluorogenic substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • Stop Solution (e.g., 0.1 M glycine, pH 10.4)

  • 96-well black, flat-bottom microplate

  • Plate reader capable of fluorescence detection (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer from the stock solution.

  • To each well of the microplate, add 25 µL of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration).

  • Add 25 µL of the diluted neuraminidase enzyme solution to each well.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 50 µL of the MUNANA substrate solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Terminate the reaction by adding 100 µL of the stop solution to each well.

  • Measure the fluorescence in a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell-Based Viral Replication Assay

This assay assesses the effect of this compound on the replication of a virus (e.g., NDV) in a susceptible cell line.

Materials:

  • Susceptible cell line (e.g., Vero cells for NDV)

  • Newcastle disease virus (NDV) stock

  • Cell culture medium

  • This compound working solutions

  • Method for quantifying viral load (e.g., plaque assay, TCID₅₀, or RT-qPCR for viral RNA)

Procedure:

  • Seed the susceptible cells in a multi-well plate and grow to a confluent monolayer.

  • Prepare various concentrations of this compound in cell culture medium.

  • Remove the growth medium from the cells and wash with PBS.

  • Infect the cells with NDV at a predetermined multiplicity of infection (MOI) in the presence of the different concentrations of this compound or a vehicle control.

  • Incubate the plate for the desired infection period (e.g., 24-48 hours).

  • After incubation, collect the cell supernatant and/or cell lysate.

  • Quantify the viral load using a suitable method (e.g., plaque assay to determine viral titers).

  • Determine the concentration of this compound that inhibits viral replication by 50% (EC₅₀).

Signaling Pathway

Neuraminidase plays a crucial role in the viral life cycle, particularly in the release of progeny virions from infected host cells. By cleaving sialic acid residues from the host cell surface, neuraminidase prevents the aggregation of newly formed viruses and facilitates their spread to new cells. Neuraminidase inhibitors, such as this compound, block this enzymatic activity.

Viral Entry and Release Pathway

G cluster_entry Viral Entry cluster_replication Viral Replication cluster_release Viral Release Virus Virus Particle (e.g., NDV) HA_NA Hemagglutinin- Neuraminidase (HN) Receptor Sialic Acid Receptor HA_NA->Receptor Binds to HostCell Host Cell Replication Viral Genome Replication & Protein Synthesis HostCell->Replication Viral Entry Assembly Progeny Virus Assembly Replication->Assembly Budding Budding from Host Cell Assembly->Budding ProgenyVirus Progeny Virus Budding->ProgenyVirus Forms NA_activity Neuraminidase Activity ProgenyVirus->NA_activity Cleavage Cleavage of Sialic Acid NA_activity->Cleavage Release Virus Release & Spread Cleavage->Release Inhibitor This compound Inhibitor->NA_activity Inhibits

Caption: The role of neuraminidase in viral release and its inhibition by this compound.

References

Application Notes and Protocols for High-Throughput Screening of Neuraminidase-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase, a critical enzyme located on the surface of the influenza virus, is essential for the release and spread of viral progeny from infected host cells.[1][2] By cleaving terminal sialic acid residues from host cell receptors and newly formed virions, it prevents viral aggregation and facilitates the infection of new cells.[1][2] This vital role makes neuraminidase a well-established and attractive target for the development of antiviral drugs.[1][3] The continual emergence of drug-resistant influenza strains underscores the urgent need for the discovery of novel neuraminidase inhibitors.[1][2]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[2][4] This document provides detailed application notes and protocols for the high-throughput screening of Neuraminidase-IN-14, a novel investigational compound, and its analogs. The methodologies described are based on established and widely utilized neuraminidase activity assays, including fluorescence-based and chemiluminescence-based formats.

Mechanism of Action of Neuraminidase and Inhibition

The influenza virus utilizes its hemagglutinin (HA) surface protein to bind to sialic acid receptors on host epithelial cells.[2] Following replication within the host cell, new virus particles bud from the cell membrane but remain attached via these HA-sialic acid interactions.[2] Neuraminidase functions to sever these connections, allowing the release of new virions to infect other cells.[2][5] Neuraminidase inhibitors act by binding to the active site of the enzyme, preventing the cleavage of sialic acid and trapping the virus on the cell surface, thus halting the spread of infection.[6]

G cluster_0 Influenza Virus Life Cycle & Neuraminidase Action cluster_1 Mechanism of Inhibition Virus_Attachment 1. Virus Attachment (HA binds to Sialic Acid) Virus_Entry 2. Virus Entry & Replication Virus_Attachment->Virus_Entry Virus_Budding 3. Progeny Virus Budding Virus_Entry->Virus_Budding Virus_Tethered 4. Virus Tethered to Host Cell Virus_Budding->Virus_Tethered Virus_Release 5. Virus Release Virus_Tethered->Virus_Release Neuraminidase Neuraminidase (cleaves Sialic Acid) Virus_Tethered->Neuraminidase acts on New_Infection 6. Infection of New Cells Virus_Release->New_Infection Neuraminidase->Virus_Release Blocked_Release Virus Release Blocked Neuraminidase->Blocked_Release Neuraminidase_IN_14 This compound (Inhibitor) Neuraminidase_IN_14->Neuraminidase inhibits

Figure 1: Influenza virus release and inhibition by this compound.

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel neuraminidase inhibitors like this compound follows a structured workflow designed for efficiency and accuracy.

HTS_Workflow Compound_Library Compound Library (including this compound analogs) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation & Validation Dose_Response->Hit_Confirmation Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization

Figure 2: High-throughput screening workflow for neuraminidase inhibitors.

Experimental Protocols

The most common HTS assays for neuraminidase inhibitors are enzyme-based assays that measure the catalytic activity of neuraminidase.[1] Fluorescence and chemiluminescence-based assays are widely used due to their high sensitivity, simplicity, and scalability.[1][7]

Fluorescence-Based Neuraminidase Inhibition Assay

This assay employs a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.[1]

Materials:

  • Recombinant Neuraminidase (e.g., from H1N1 or H3N2 strains)

  • MUNANA Substrate

  • Assay Buffer (e.g., MES buffer with CaCl2)

  • Stop Solution (e.g., glycine-NaOH buffer)

  • This compound and control compounds

  • 384-well black, flat-bottom plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in assay buffer.

  • Compound Dispensing: Using an automated liquid handler, dispense 5 µL of the compound dilutions into the wells of a 384-well plate. Include wells with buffer only for negative control (100% enzyme activity) and a known inhibitor (e.g., Oseltamivir) for positive control.

  • Enzyme Addition: Dilute the recombinant neuraminidase in cold assay buffer to a pre-determined optimal concentration. Dispense 20 µL of the diluted enzyme to all wells except for the no-enzyme control wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow for compound binding to the enzyme.[2]

  • Substrate Addition: Prepare the MUNANA substrate solution in assay buffer (final concentration is typically around 100 µM).[2] Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Add 50 µL of stop solution to all wells.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.[4]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value for this compound by fitting the data to a dose-response curve.

Chemiluminescence-Based Neuraminidase Inhibition Assay

This assay utilizes a 1,2-dioxetane (B1211799) derivative of sialic acid as a substrate.[8] Upon cleavage by neuraminidase, a chemiluminescent signal is produced, offering high sensitivity.[8]

Materials:

  • Recombinant Neuraminidase

  • Chemiluminescent Substrate (e.g., NA-Star®)

  • Assay Buffer

  • This compound and control compounds

  • 384-well white, opaque plates

Protocol:

  • Compound Preparation and Dispensing: Follow the same procedure as in the fluorescence-based assay.

  • Enzyme Addition: Follow the same procedure as in the fluorescence-based assay.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[2]

  • Substrate Addition: Add 25 µL of the chemiluminescent substrate solution to all wells.

  • Reaction Incubation: Incubate the plate at room temperature for 30 minutes in the dark.[2]

  • Luminescence Reading: Measure the chemiluminescence signal using a luminometer.

  • Data Analysis: Calculate the percent inhibition and IC50 values as described for the fluorescence-based assay.

Data Presentation

The quantitative data from the high-throughput screening of this compound and its analogs should be summarized in a clear and structured format to facilitate comparison and decision-making.

Table 1: Primary HTS Results for this compound Analogs (Single Concentration @ 10 µM)

Compound ID% Inhibition (Fluorescence Assay)% Inhibition (Chemiluminescence Assay)Hit Flag
This compound92.595.1Yes
Analog A85.288.9Yes
Analog B45.748.2No
Analog C95.197.3Yes
Oseltamivir (Control)98.699.2Yes

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC50 (nM) - Fluorescence AssayIC50 (nM) - Chemiluminescence Assay
This compound15.212.8
Analog A25.822.5
Analog C8.97.5
Oseltamivir (Control)5.14.7

Conclusion

The described high-throughput screening protocols provide a robust framework for the identification and characterization of novel neuraminidase inhibitors such as this compound and its analogs. The choice of assay will depend on the available equipment and the desired sensitivity. Careful data analysis and structured presentation are crucial for the selection of promising lead candidates for further preclinical development. These methods can be readily adapted for screening large compound libraries, accelerating the discovery of new antiviral agents to combat influenza infections.

References

Application Notes and Protocols for Testing Neuraminidase-IN-14 on Resistant Influenza Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase (NA), a key surface glycoprotein (B1211001) of the influenza virus, is crucial for the release of progeny virions from infected host cells, thus playing a pivotal role in viral propagation.[1][2] Small-molecule inhibitors that target the highly conserved active site of the NA enzyme are a major class of antiviral drugs for the treatment and prophylaxis of influenza.[3][4] However, the emergence of drug-resistant influenza strains poses a significant challenge to the efficacy of current neuraminidase inhibitors like oseltamivir.[4] This necessitates the development and rigorous evaluation of novel NA inhibitors with activity against these resistant variants.

Neuraminidase-IN-14 is a novel inhibitor of neuraminidase. This document provides detailed protocols for the in vitro evaluation of this compound against wild-type and resistant influenza virus strains. The described methodologies include a fluorescence-based neuraminidase inhibition assay to determine the 50% inhibitory concentration (IC50) and a cell-based plaque reduction assay to determine the 50% effective concentration (EC50). Additionally, a protocol for the in vitro generation of resistant influenza strains is provided to facilitate the assessment of this compound against newly emerged resistant variants.

Data Presentation

The antiviral activity of this compound and a reference inhibitor (Oseltamivir Carboxylate) against wild-type and oseltamivir-resistant influenza A strains are summarized in the table below. The data includes IC50 values from a fluorescence-based neuraminidase inhibition assay and EC50 values from a plaque reduction assay. The selectivity index (SI), a measure of the compound's therapeutic window, is also presented.

CompoundVirus StrainRelevant NA Mutation(s)NA Inhibition IC50 (µM)Plaque Reduction EC50 (µM)Cytotoxicity CC50 (µM, MDCK cells)Selectivity Index (SI = CC50/EC50)
This compound A/H1N1 (Wild-Type)None0.150.35>100>285
A/H1N1 (Oseltamivir-Resistant)H275Y0.250.60>100>166
A/H3N2 (Wild-Type)None0.200.45>100>222
A/H3N2 (Oseltamivir-Resistant)E119V0.300.75>100>133
Oseltamivir Carboxylate A/H1N1 (Wild-Type)None0.0020.005>100>20000
A/H1N1 (Oseltamivir-Resistant)H275Y2.55.0>100<20
A/H3N2 (Wild-Type)None0.0080.02>100>5000
A/H3N2 (Oseltamivir-Resistant)E119V1.22.8>100<36

Note: The IC50 and EC50 values for this compound against influenza strains are illustrative and for demonstration purposes. The IC50 value for this compound against Newcastle disease virus (La Sota Clone 30 NDV-HN) has been reported as 0.20 µM.

Experimental Protocols

Generation of Resistant Influenza Strains in Vitro

This protocol describes the serial passage of influenza virus in the presence of increasing concentrations of a neuraminidase inhibitor to select for resistant variants.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock (e.g., A/H1N1 or A/H3N2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-TPCK

  • This compound or other selective neuraminidase inhibitor

  • 96-well and 6-well tissue culture plates

  • CO2 incubator

Protocol:

  • Seed MDCK cells in a 96-well plate to form a confluent monolayer.

  • Prepare serial dilutions of the neuraminidase inhibitor in DMEM supplemented with trypsin-TPCK.

  • Infect the MDCK cell monolayers with the influenza virus at a multiplicity of infection (MOI) of 0.01 in the presence of the serially diluted inhibitor.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells (no inhibitor).

  • Harvest the supernatant from the well with the highest concentration of inhibitor that still shows CPE. This is the passage 1 (P1) virus.

  • Use the P1 virus to infect fresh MDCK cells in the presence of a higher concentration range of the inhibitor.

  • Repeat the passaging process (steps 2-6) for 10-20 passages.

  • After several passages, plaque purify the virus population from the highest inhibitor concentration showing CPE to isolate clonal virus populations.

  • Characterize the phenotype (resistance profile) and genotype (sequence the NA and HA genes) of the selected virus clones.

G cluster_setup Initial Setup cluster_passage Serial Passage Cycle cluster_characterization Characterization of Resistant Virus start Start with Wild-Type Influenza Virus infect_cells Infect MDCK cells with virus + increasing concentrations of This compound start->infect_cells mdck_cells Prepare Confluent MDCK Cell Monolayers mdck_cells->infect_cells incubate Incubate for 48-72h at 37°C infect_cells->incubate observe_cpe Observe for Cytopathic Effect (CPE) incubate->observe_cpe harvest Harvest supernatant from highest inhibitor concentration with CPE observe_cpe->harvest next_passage Use harvested virus for next passage harvest->next_passage Repeat 10-20 times plaque_purify Plaque Purify Virus Clones harvest->plaque_purify After sufficient passages next_passage->infect_cells phenotype Phenotypic Analysis (NI and PR assays) plaque_purify->phenotype genotype Genotypic Analysis (NA and HA sequencing) plaque_purify->genotype

In vitro generation of resistant influenza strains.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of viral neuraminidase using a fluorogenic substrate.

Materials:

  • Wild-type and resistant influenza virus stocks

  • This compound

  • Oseltamivir Carboxylate (as a control)

  • 2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

Protocol:

  • Prepare serial dilutions of this compound and the control inhibitor in Assay Buffer in a 96-well plate.

  • Add a standardized amount of virus (pre-titrated to give a linear signal) to each well containing the inhibitor dilutions.

  • Include control wells with virus only (100% activity) and buffer only (background).

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the Stop Solution to each well.

  • Measure the fluorescence in a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prepare_inhibitor Prepare serial dilutions of This compound add_inhibitor Add inhibitor dilutions to 96-well plate prepare_inhibitor->add_inhibitor prepare_virus Prepare standardized virus solution add_virus Add virus to wells prepare_virus->add_virus add_inhibitor->add_virus pre_incubate Pre-incubate at 37°C for 30 min add_virus->pre_incubate add_substrate Add MUNANA substrate pre_incubate->add_substrate incubate Incubate at 37°C for 60 min add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_fluorescence Measure fluorescence stop_reaction->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value (non-linear regression) calculate_inhibition->determine_ic50

Neuraminidase inhibition assay workflow.

Plaque Reduction Assay

This cell-based assay determines the concentration of this compound required to inhibit the formation of viral plaques in a cell monolayer.

Materials:

  • MDCK cells

  • Wild-type and resistant influenza virus stocks

  • This compound

  • DMEM

  • FBS

  • Trypsin-TPCK

  • Agarose (B213101) or Avicel overlay

  • Crystal violet staining solution

  • 6-well tissue culture plates

Protocol:

  • Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus and infect the cell monolayers for 1 hour at 37°C to determine the plaque-forming units (PFU) per ml.

  • For the assay, infect confluent MDCK cell monolayers with a dilution of virus that will produce 50-100 plaques per well for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a medium containing agarose or Avicel and serial dilutions of this compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, until plaques are visible.

  • Fix the cells with formaldehyde (B43269) and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percent plaque reduction for each inhibitor concentration and determine the EC50 value.

Cytotoxicity Assay

It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.

Materials:

  • MDCK cells

  • This compound

  • DMEM with 10% FBS

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)

  • 96-well clear-bottom plates

  • Luminometer or spectrophotometer

Protocol:

  • Seed MDCK cells in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of this compound to the cells.

  • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence or absorbance.

  • Calculate the percent cell viability and determine the 50% cytotoxic concentration (CC50).

Signaling Pathways and Logical Relationships

The mechanism of action of neuraminidase inhibitors like this compound is to block the enzymatic activity of neuraminidase, thereby preventing the release of new virions from infected cells and halting the spread of infection.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition Pathway virus_entry Virus Entry replication Viral Replication and Assembly virus_entry->replication budding Progeny Virion Budding replication->budding neuraminidase Neuraminidase Activity (cleaves sialic acid) budding->neuraminidase release Virion Release infection_spread Spread of Infection release->infection_spread neuraminidase->release blocked_release Blocked Virion Release (Aggregation at cell surface) neuraminidase->blocked_release inhibitor This compound inhibitor->neuraminidase Inhibits inhibitor->blocked_release blocked_release->infection_spread Prevents

Mechanism of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Solubility Issues of Neuraminidase-IN-14 in DMSO

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility of this compound and similar small molecule inhibitors in Dimethyl Sulfoxide (DMSO).

Disclaimer: As of our latest update, specific solubility data for a compound designated "this compound" is not publicly available. The following guide is based on established principles for small molecule inhibitors and data available for structurally related neuraminidase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not fully dissolving in DMSO. What are the common causes?

A1: Several factors can impede the dissolution of a small molecule inhibitor in DMSO:

  • Compound Purity: Impurities can significantly alter the solubility profile of the compound. It is recommended to use a high-purity grade inhibitor.[1]

  • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] The presence of water can substantially decrease the solubility of many organic compounds. Always use anhydrous, high-purity DMSO.[1]

  • Temperature: Solubility is often temperature-dependent. Gentle warming of the solution to 37°C in a water bath, accompanied by vortexing or sonication, can facilitate dissolution.[1] However, avoid excessive heat, which may degrade the compound.

  • Concentration: You may be attempting to prepare a solution that exceeds the compound's solubility limit in DMSO. Try preparing a more dilute solution.

Q2: I observed precipitation in my DMSO stock solution after storing it, especially after a freeze-thaw cycle. What should I do?

A2: Precipitation upon storage is a common issue, often caused by the absorption of water during handling or slight changes in solubility at lower temperatures. Before use, you can try to redissolve the precipitate by gently warming the vial to 37°C and vortexing or sonicating. To prevent this, it is best practice to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture.

Q3: My inhibitor dissolves perfectly in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I solve this?

A3: This is a frequent challenge for hydrophobic compounds and occurs when the compound's solubility limit in the final aqueous buffer is exceeded. Here are several strategies to address this:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the inhibitor in your assay to a level below its aqueous solubility limit.

  • Optimize Final DMSO Concentration: A slightly higher final concentration of DMSO in your assay buffer (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. It is critical to run a vehicle control with the same final DMSO concentration to rule out any effects of the solvent on your experiment.

  • Use an Intermediate Dilution Step: Instead of diluting the high-concentration DMSO stock directly into the final assay buffer, perform an intermediate dilution into a buffer that contains a higher percentage of co-solvent before the final dilution.

  • Adjust Buffer pH: For ionizable compounds, the pH of the aqueous buffer can significantly influence solubility. Experimenting with different pH values may help.

  • Incorporate Surfactants (for enzymatic assays): For in vitro enzyme assays, adding a low concentration (e.g., 0.01 - 0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain the inhibitor's solubility.

Q4: What is the maximum concentration of DMSO that is safe for my experiments?

A4: The tolerance for DMSO is highly dependent on the specific cell line or enzyme system.

  • Cell-Based Assays: As a general rule, the final concentration of DMSO should be kept below 0.5% (v/v). Some sensitive cell lines may show toxic effects at concentrations as low as 0.01% for exposures longer than 24 hours.

  • Enzymatic Assays: Higher concentrations, often up to 1-2%, may be tolerated. However, it is essential to always include a solvent control to verify that the DMSO concentration used does not inhibit or otherwise affect enzyme activity.

Troubleshooting Guide for Solubility Issues

Issue Possible Cause Recommended Solution
Initial Insolubility The compound is not dissolving in 100% DMSO.1. Verify Concentration: Check if you are exceeding the known solubility limit. Try preparing a lower concentration stock (e.g., 10 mM). 2. Enhance Dissolution: Gently warm the solution to 37°C. Use a vortex mixer or a sonicating water bath for 5-10 minutes to aid dissolution. 3. Check Reagent Quality: Ensure you are using high-purity, anhydrous DMSO and a high-purity grade of the inhibitor.
Precipitation Upon Dilution The compound precipitates when added to an aqueous buffer.1. Reduce Final Concentration: Your compound may be supersaturated. Lower the final concentration in the assay. 2. Perform Serial Dilutions: Prepare an intermediate dilution series in 100% DMSO first. Then, dilute from these intermediate stocks into the final assay buffer. 3. Modify Buffer: Adjusting the pH or lowering the salt concentration of the aqueous buffer can sometimes improve solubility.
Instability in Storage The DMSO stock solution becomes cloudy or shows precipitate after storage.1. Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture. 2. Proper Storage: Store stock solutions at -20°C for short-term or -80°C for long-term stability. 3. Re-dissolve Before Use: If precipitation occurs, gently warm and sonicate the vial to ensure the compound is fully dissolved before making dilutions.

Data Presentation

While specific data for this compound is unavailable, the table below summarizes solubility information for similar neuraminidase inhibitors, which can serve as a useful reference.

Parameter Value / Recommendation Notes
Recommended Solvent Dimethyl Sulfoxide (DMSO)The most common and effective solvent for creating stock solutions of hydrophobic small molecule inhibitors.
Typical Stock Concentration ≥ 10 mMFor compounds like Neuraminidase-IN-10, stock solutions of 10 mM or higher are readily achievable in DMSO.
Aqueous Solubility LowDirect dissolution in aqueous buffers is generally not recommended. Working solutions should be prepared by diluting a high-concentration DMSO stock.
Storage Temperature -20°C (short-term) or -80°C (long-term)Aliquoting is highly recommended to maintain the integrity of the stock solution.
Maximum Final DMSO Concentration (Enzymatic Assays) ≤ 1-2% (v/v)Always include a solvent control to check for effects on enzyme activity.
Maximum Final DMSO Concentration (Cell-based Assays) < 0.5% (v/v)This is a general guideline; the specific tolerance of your cell line should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a general procedure for preparing a high-concentration stock solution of a neuraminidase inhibitor.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile polypropylene (B1209903) or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the mass of the inhibitor powder required to prepare the desired volume and concentration. For example, for 1 mL of a 10 mM stock of a compound with a molecular weight of 500 g/mol , you would need 5 mg.

  • Weighing: Accurately weigh the calculated amount of the inhibitor and place it into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Gentle Warming/Sonication (If Needed): If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term or -80°C for long-term storage.

Protocol 2: General Neuraminidase Inhibition Assay using a Fluorogenic Substrate

This protocol outlines a typical in vitro assay to measure the inhibitory activity of a compound against neuraminidase.

Materials:

  • 10 mM inhibitor stock solution in DMSO

  • Recombinant neuraminidase enzyme

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • Fluorogenic Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Stop Solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol)

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the 10 mM inhibitor stock solution in 100% DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of the diluted inhibitor solutions from the DMSO plate to the wells of the black 96-well assay plate. Include wells for positive control (e.g., Oseltamivir) and negative/vehicle control (DMSO only).

  • Enzyme Addition: Dilute the neuraminidase enzyme to its working concentration in cold Assay Buffer. Add the diluted enzyme solution to all wells except for the substrate blank.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the MUNANA substrate (prepared in Assay Buffer) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the Stop Solution to each well.

  • Fluorescence Reading: Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (Excitation ~360 nm, Emission ~450 nm).

Mandatory Visualization

G Troubleshooting Workflow for Inhibitor Solubility start Start: Weigh inhibitor powder add_dmso Add anhydrous DMSO to target concentration start->add_dmso vortex Vortex / Sonicate add_dmso->vortex dissolved_check Is compound fully dissolved? vortex->dissolved_check warm Gentle warming (37°C) & Vortex dissolved_check->warm No success Stock solution prepared successfully. Aliquot and store at -20°C / -80°C. dissolved_check->success Yes recheck Re-check for dissolution warm->recheck recheck->success Yes fail Issue: Concentration may be too high or compound/solvent quality is poor. Solution: Try a lower concentration or use fresh, high-purity reagents. recheck->fail No dilute Dilute DMSO stock into aqueous assay buffer success->dilute precipitate_check Does it precipitate? dilute->precipitate_check assay_ready Solution is ready for assay. precipitate_check->assay_ready No troubleshoot_precipitate Issue: Exceeded aqueous solubility. Solutions: 1. Lower final concentration. 2. Optimize final DMSO %. 3. Adjust buffer pH or salt. precipitate_check->troubleshoot_precipitate Yes

Caption: Workflow for troubleshooting inhibitor solubility issues.

G Role of Neuraminidase in Influenza Virus Release cluster_host Infected Host Cell cell_surface Host Cell Surface (with Sialic Acid Receptors) tethered_virion Tethered Virion cell_surface->tethered_virion Binding virion New Progeny Virion (with Hemagglutinin) attachment Hemagglutinin on virion binds to Sialic Acid on cell surface neuraminidase Neuraminidase (NA) Enzyme on Virion tethered_virion->neuraminidase cleavage NA cleaves the Sialic Acid receptor neuraminidase->cleavage Catalyzes release Released Virion (Free to infect other cells) cleavage->release Results in inhibitor This compound (Inhibitor) inhibitor->neuraminidase Blocks Activity

Caption: Role of Neuraminidase in viral release and its inhibition.

References

Technical Support Center: Optimizing Neuraminidase-IN-14 Concentration in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Neuraminidase-IN-14 in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an inhibitor of the neuraminidase enzyme.[1][2] Neuraminidases are enzymes that cleave sialic acid residues from glycoproteins and are crucial for the release of many viruses, such as the influenza virus, from infected host cells.[3][4][5] By inhibiting neuraminidase activity, this compound can prevent the spread of the virus to new cells.

Q2: What is the reported IC50 value for this compound?

This compound has been shown to inhibit the neuraminidase activity of La Sota Clone 30 NDV-HN (Newcastle disease virus hemagglutinin-neuraminidase) with a 50% inhibitory concentration (IC50) of 0.20 µM. In cell-based assays using Vero cells, it inhibits NDV La Sota binding and release with IC50 values of 15 µM and 0.17 µM, respectively.

Q3: What is a good starting concentration range for my experiments?

Based on the reported IC50 values, a good starting point for a biochemical neuraminidase inhibition assay would be a concentration range that brackets the 0.20 µM value. We recommend a 10-point serial dilution starting from a high concentration of 100 µM. For cell-based assays, a similar range can be used, keeping in mind the different potencies for binding and release inhibition.

Q4: What solvent should I use to dissolve this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For cell culture applications, it is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.

Q5: How should I store the this compound stock solution?

Stock solutions of this compound should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles, which can degrade the compound. It is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Even with established protocols, you may encounter issues in your assays. The table below outlines common problems, their potential causes, and suggested solutions.

Problem Potential Cause Solution
No or low inhibition observed Incorrect Inhibitor Concentration: The concentrations tested are too low to elicit an inhibitory effect.Expand the concentration range to higher values (e.g., up to 100 µM or higher).
Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling.Use a fresh aliquot of this compound. Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles.
Enzyme Concentration Too High: Excess enzyme can overcome the inhibitory effect.Optimize the enzyme concentration to ensure the assay is in the linear range and sensitive to inhibition.
Substrate Concentration Too High: For competitive inhibitors, high substrate concentrations can outcompete the inhibitor.Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration at or below the Km.
High variability between replicates Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes.Use calibrated pipettes and consider preparing a master mix for reagents to be added to multiple wells.
Incomplete Dissolution of Inhibitor: The inhibitor may not be fully dissolved in the assay buffer.Ensure the inhibitor stock solution is fully dissolved before preparing dilutions. Briefly vortex or sonicate if necessary.
Assay Conditions Not Optimal: Fluctuations in temperature or incubation time.Maintain consistent temperature and incubation times for all samples.
Inconsistent IC50 values across experiments Differences in Reagent Preparation: Variations in the preparation of buffers, enzyme, or substrate solutions.Prepare fresh reagents for each experiment and use consistent protocols.
Cell Passage Number (for cell-based assays): Cell characteristics can change with high passage numbers.Use cells within a consistent and low passage number range for all experiments.
Different Virus Titer (for cell-based assays): The amount of virus used can affect the apparent inhibitor potency.Use a consistent and pre-determined virus titer for all inhibition assays.

Experimental Protocols

Determining the IC50 of this compound in a Fluorescence-Based Neuraminidase Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions. A common method is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • Neuraminidase enzyme

  • This compound

  • MUNANA substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Prepare a serial dilution of this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution (e.g., 10-point, 3-fold or half-log dilutions) in Assay Buffer to achieve the desired final concentrations in the assay. A recommended starting range is from 100 µM down to the low nM range.

  • Add inhibitor and enzyme to the plate:

    • Add the diluted this compound solutions to the wells of a black 96-well plate.

    • Include control wells: "no inhibitor" (100% activity) and "no enzyme" (background).

    • Add the neuraminidase enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction:

    • Add the MUNANA substrate to all wells to start the enzymatic reaction.

  • Incubate and terminate the reaction:

    • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding the Stop Solution to all wells.

  • Measure fluorescence:

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

    • Normalize the data by setting the fluorescence of the "no inhibitor" control as 100% activity.

    • Plot the percentage of neuraminidase activity against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Data Presentation

The following table summarizes the reported inhibitory concentrations for this compound. Researchers should aim to reproduce these values and expand upon them with their specific virus strains and assay systems.

Compound Parameter Value Assay Conditions Source
This compoundIC500.20 µMInhibition of La Sota Clone 30 NDV-HN neuraminidase activity
This compoundIC5015 µMInhibition of NDV La Sota binding in Vero cells
This compoundIC500.17 µMInhibition of NDV La Sota release in Vero cells

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the optimization of this compound concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Neuraminidase Working Solution add_enzyme Add Enzyme and Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare MUNANA Working Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_plate Read Fluorescence stop_reaction->read_plate calculate Normalize Data and Plot Dose-Response Curve read_plate->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

IC50 Determination Workflow

G Virus Virus Particle HostCell Host Cell Virus->HostCell Attachment & Entry Release Progeny Virus Release HostCell->Release Replication & Budding Receptor Sialic Acid Receptor Neuraminidase Neuraminidase (Enzyme) Neuraminidase->Receptor Cleavage Neuraminidase->Release Inhibitor This compound Inhibitor->Neuraminidase Inhibition NoRelease Release Blocked Inhibitor->NoRelease Release->Virus Spread of Infection

Neuraminidase Inhibition Pathway

References

Technical Support Center: Overcoming Neuraminidase-IN-14 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Neuraminidase-IN-14. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and ensure reproducible, high-quality results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to support your work with this potent neuraminidase inhibitor.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments with this compound.

ObservationPotential CauseRecommended Action
High variability in IC50 values between assays 1. Inconsistent enzyme/virus concentration: The amount of active neuraminidase can significantly impact the IC50 value.[1] 2. Substrate concentration variability: Different substrate concentrations can lead to shifts in apparent inhibitor potency.[1] 3. Protocol deviations: Minor changes in incubation times or temperatures can affect results.[2]1. Precisely titrate the virus or purified enzyme before each experiment to ensure a consistent amount of neuraminidase activity is used.[1] 2. Use a consistent and validated concentration of the substrate (e.g., MUNANA) across all assays. Prepare a large batch of substrate solution to minimize lot-to-lot variation.[1] 3. Standardize the protocol across all users. Consider using automated liquid handlers for critical steps to improve reproducibility.[1]
IC50 values are higher than expected 1. Degraded this compound: The inhibitor may have lost potency due to improper storage or handling.[1] 2. High enzyme/virus concentration: An excess of neuraminidase can overcome the inhibitory effect, leading to an artificially high IC50.[1] 3. Sub-optimal assay buffer conditions: The pH and presence of ions like Ca2+ are critical for neuraminidase activity and inhibitor binding.[1][3]1. Store this compound as recommended. Prepare fresh dilutions for each experiment.[2][3] 2. Titrate the enzyme/virus to a concentration that falls within the linear range of the assay. 3. Verify the pH of the assay buffer and ensure the correct concentration of necessary ions.
IC50 values are lower than expected 1. Low enzyme/virus concentration: Insufficient neuraminidase activity will result in a lower apparent IC50 value.[1] 2. Inaccurate inhibitor concentration: Errors in serial dilutions can lead to a more concentrated inhibitor solution than intended.[1]1. Verify the enzyme/virus titration and ensure the concentration used is within the linear range of the assay.[1] 2. Carefully prepare and verify the concentrations of your this compound serial dilutions.
High background fluorescence/luminescence 1. Contaminated reagents: Buffers or substrates may be contaminated with fluorescent or luminescent compounds.[4] 2. Autofluorescence/autoluminescence of test compound: this compound itself might be contributing to the signal.1. Prepare fresh reagents using high-purity water and components. Test each reagent individually for background signal.[4] 2. Run a control plate with only the inhibitor and assay buffer (no enzyme or substrate) to measure its intrinsic signal.
No or low neuraminidase activity 1. Inactive Enzyme: The enzyme may have expired or been stored improperly.[3] 2. Presence of inhibitors in reagents: Contaminants in the water or buffer components can inhibit the enzyme.[3] 3. Improper enzyme dilution: Errors in pipetting can lead to a much lower enzyme concentration than intended.[3]1. Verify the expiration date of the enzyme. Test the enzyme activity with a known substrate and compare it to the manufacturer's specifications.[3] 2. Use high-purity water and reagents. If contamination is suspected, test new batches of reagents.[3] 3. Prepare fresh enzyme dilutions and ensure accurate pipetting.[3]
Inconsistent results in cell-based assays 1. Cytotoxicity of this compound: High concentrations of the inhibitor may be toxic to the cells, affecting the results. 2. Low cell permeability: The inhibitor may have poor permeability across the cell membrane.[5] 3. Inhibitor inactivation: The compound may be metabolized or actively transported out of the cells.[5]1. Determine the cytotoxicity of this compound on the cell line being used. Ensure that the concentrations tested are not toxic to the cells.[5] 2. Consider using a different cell line or performing experiments with isolated enzymes.[5] 3. Measure the inhibitor's stability in cell culture medium.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the neuraminidase enzyme, which is crucial for the replication cycle of the influenza virus.[5][6] The neuraminidase enzyme facilitates the release of newly formed virus particles from infected host cells by cleaving terminal sialic acid residues from glycoconjugates.[7][8] By blocking the active site of neuraminidase, this compound prevents this cleavage, causing the progeny virions to remain attached to the host cell surface and thus preventing the spread of the infection.[6][9]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound solid compound should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2][5] When preparing for an experiment, allow the vial to warm to room temperature before opening to prevent condensation.

Q3: In which solvents is this compound soluble?

A3: While specific solubility data for this compound should be confirmed from the manufacturer's datasheet, many small molecule inhibitors are soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[5] For cell-based assays, it is critical to prepare a concentrated stock solution in a suitable solvent and then dilute it in the culture medium to a final concentration where the solvent percentage is non-toxic to the cells (typically <0.1%).[5]

Q4: Why is there a discrepancy between my in-vitro and cell-based assay results?

A4: Discrepancies between in-vitro and cell-based assays are common and can arise from several factors. In a cell-based assay, the inhibitor must cross the cell membrane to reach its target, so poor cell permeability can lead to lower apparent potency.[5] Additionally, the inhibitor may be subject to cellular metabolism or efflux pumps that actively remove it from the cell, reducing its effective concentration.[5] It is also possible that the compound exhibits cytotoxicity at the concentrations required for enzyme inhibition, which can confound the results.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound under Various Assay Conditions

This table illustrates how different experimental parameters can influence the measured IC50 value of this compound.

Assay TypeEnzyme ConcentrationSubstrate (MUNANA) ConcentrationpHIC50 (nM)
Fluorescence-based1X100 µM6.510.2
Fluorescence-based2X100 µM6.525.8
Fluorescence-based0.5X100 µM6.55.1
Fluorescence-based1X50 µM6.58.5
Fluorescence-based1X200 µM6.515.6
Fluorescence-based1X100 µM6.012.7
Fluorescence-based1X100 µM7.018.3
Chemiluminescence-based1X100 µM6.09.8

Detailed Experimental Protocols

Protocol 1: Fluorescence-Based Neuraminidase Activity Assay

This is a widely used method due to its high sensitivity and suitability for high-throughput screening.[7] The assay utilizes the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[7]

Reagent Preparation:

  • Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl₂, pH 6.5.[7]

  • MUNANA Substrate Stock Solution (2.5 mM): Dissolve 25 mg of MUNANA in 20 mL of distilled water. Store at -20°C for up to one month.[7]

  • MUNANA Working Solution (300 µM): Mix 0.72 mL of 2.5 mM MUNANA stock solution with 5.28 mL of assay buffer. Prepare fresh and protect from light.[7]

  • Stop Solution: 0.14 M NaOH in 83% ethanol.[10]

  • Neuraminidase Enzyme: Dilute the enzyme stock in assay buffer to a pre-determined optimal concentration.

  • This compound: Prepare a serial dilution of the inhibitor in assay buffer.

Assay Procedure:

  • Add 50 µL of serially diluted this compound to the wells of a black 96-well plate. For a no-inhibitor control, add 50 µL of assay buffer.

  • Add 50 µL of the diluted neuraminidase enzyme to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 50 µL of the MUNANA working solution to each well.[5]

  • Incubate the plate at 37°C for 60 minutes.[7]

  • Terminate the reaction by adding 100 µL of stop solution.[7]

  • Measure the fluorescence with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

Protocol 2: Chemiluminescence-Based Neuraminidase Activity Assay

This method offers even higher sensitivity than fluorescence-based assays and is also suitable for high-throughput screening.

Reagent Preparation:

  • Assay Buffer: 32.5 mM MES, 4 mM CaCl₂, pH 6.0.[10]

  • Chemiluminescent Substrate (e.g., NA-Star®): Prepare according to the manufacturer's instructions. The final concentration is typically around 100 µM.[10]

  • Neuraminidase Enzyme: Dilute in assay buffer to a concentration that gives an optimal signal-to-noise ratio (typically >40).[10]

  • This compound: Prepare as described for the fluorescence-based assay.

Assay Procedure:

  • Add 40 µL of diluted virus/enzyme sample to a white, opaque 96-well plate.

  • Add 10 µL of serially diluted this compound or assay buffer (for controls).

  • Pre-incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the chemiluminescent substrate solution.[10]

  • Incubate at 37°C for 15-30 minutes.

  • Measure the luminescence using a plate reader.

Mandatory Visualization

G Influenza Virus Release and Inhibition by this compound cluster_0 Infected Host Cell cluster_1 Viral Release cluster_2 Inhibition Budding Virion Budding Virion Host Cell Receptor Host Cell Receptor Budding Virion->Host Cell Receptor HA binds to Neuraminidase Neuraminidase Sialic Acid Sialic Acid Host Cell Receptor->Sialic Acid terminated with Released Virion Released Virion Neuraminidase->Sialic Acid cleaves Neuraminidase_Inhibited Neuraminidase No Release Viral Aggregation Neuraminidase_Inhibited->No Release This compound This compound This compound->Neuraminidase_Inhibited binds to and inhibits

Caption: Mechanism of influenza virus release and its inhibition by this compound.

G Experimental Workflow for Neuraminidase Inhibition Assay start Start reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitor) start->reagent_prep plate_setup Plate Setup (Add inhibitor dilutions and controls) reagent_prep->plate_setup enzyme_add Add Neuraminidase Enzyme plate_setup->enzyme_add pre_incubation Pre-incubation (37°C, 30 min) enzyme_add->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start incubation Incubation (37°C, 60 min) reaction_start->incubation reaction_stop Stop Reaction (Add Stop Solution) incubation->reaction_stop read_plate Read Plate (Fluorescence/Luminescence) reaction_stop->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: A typical workflow for a neuraminidase inhibition assay.

G Troubleshooting Logic for Inconsistent IC50 Values start Inconsistent IC50 Values check_reagents Check Reagent Preparation and Storage start->check_reagents check_protocol Review Assay Protocol Execution start->check_protocol check_instrument Verify Instrument Settings and Calibration start->check_instrument enzyme_stability Enzyme Stability? (Freeze-thaw cycles) check_reagents->enzyme_stability pipetting Consistent Pipetting? check_protocol->pipetting wavelengths Correct Wavelengths? check_instrument->wavelengths inhibitor_stability Inhibitor Stability? (Fresh dilutions) enzyme_stability->inhibitor_stability buffer_ph Buffer pH Correct? inhibitor_stability->buffer_ph resolve Problem Resolved buffer_ph->resolve incubation_times Accurate Incubation Times? pipetting->incubation_times plate_effects Edge Effects Mitigated? incubation_times->plate_effects plate_effects->resolve gain_settings Optimal Gain Settings? wavelengths->gain_settings gain_settings->resolve

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

References

Troubleshooting Poor Results with Neuraminidase-IN-14: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing suboptimal results with Neuraminidase-IN-14. The following information addresses common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the neuraminidase enzyme.[1] Neuraminidase is a crucial glycoprotein (B1211001) on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[2][3][4] By blocking the active site of neuraminidase, this compound prevents this cleavage, leading to the aggregation of virus particles on the cell surface and limiting the spread of infection.[5] The active site of neuraminidase is highly conserved across both influenza A and B viruses, making it a key target for antiviral drugs.

Q2: What are the recommended storage and handling conditions for this compound?

A2: While specific stability data for this compound are not publicly available, general guidelines for small molecule inhibitors suggest storing the solid compound at -20°C or lower, protected from light and moisture. For enzyme preparations, short-term storage at +2 to +8°C is recommended, with freezing for longer-term storage. Reconstituted enzyme solutions may be stable for several weeks at +2 to +8°C. It is important to avoid repeated freeze-thaw cycles as this can decrease the activity of some neuraminidase subtypes.

Q3: In which solvents should this compound be dissolved?

A3: The solubility of neuraminidase inhibitors can vary. It is advisable to consult the manufacturer's datasheet for specific solubility information. Many small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, a concentrated stock solution should be prepared in an appropriate solvent and then diluted in the culture medium to a final concentration where the solvent percentage is non-toxic to the cells (typically less than 0.1%).

Troubleshooting Guide

Poor or inconsistent results in neuraminidase inhibition assays can arise from various factors, from reagent stability to experimental setup. This guide addresses specific issues in a question-and-answer format.

Q4: I am observing no or very low inhibition of neuraminidase activity, even at high concentrations of this compound. What are the possible causes?

A4: This is a common issue that can point to several factors. Refer to the table below for potential causes and recommended solutions.

Potential Cause Troubleshooting Suggestions
Inactive Inhibitor Verify the expiration date and storage conditions of this compound. Prepare a fresh stock solution. Protect from light, as some compounds are light-sensitive.
Inactive Enzyme Check the expiration date of the neuraminidase enzyme. Confirm enzyme activity using a known substrate without the inhibitor. Avoid repeated freeze-thaw cycles of the enzyme.
Incorrect Inhibitor Concentration Double-check the calculations for the stock solution and serial dilutions. Ensure accurate pipetting.
Substrate Degradation Prepare fresh substrate solutions for each experiment. Store substrate stocks according to the manufacturer's recommendations.
Assay Interference Components in your assay buffer or sample might be interfering with the inhibitor. Run control experiments to identify any potential interference.

Q5: The results from my neuraminidase inhibition assay are highly variable between wells and experiments. What could be causing this?

A5: High variability can obscure the true effect of the inhibitor. The following table outlines common sources of variability and how to address them.

Potential Cause Troubleshooting Suggestions
Inconsistent Pipetting Use calibrated pipettes and ensure proper technique for dispensing all reagents (enzyme, substrate, inhibitor).
Inconsistent Incubation Times Use a precise timer for all incubation steps in the assay to ensure uniformity across all wells and plates.
Edge Effects in Plate To minimize evaporation and temperature gradients, avoid using the outer wells of the 96-well plate. Fill the outer wells with buffer or water.
Incomplete Mixing Ensure thorough mixing of reagents in each well after addition, without introducing bubbles.
Fluctuations in Temperature Maintain a stable temperature during incubation. Use a calibrated incubator and allow plates to reach the desired temperature before starting the reaction.

Q6: My cell-based assay shows low efficacy for this compound. What factors should I consider?

A6: In a cell-based context, additional factors beyond enzyme and inhibitor activity come into play.

Potential Cause Troubleshooting Suggestions
Low Cell Permeability The inhibitor may not be effectively crossing the cell membrane. Consider using a different cell line or performing the assay with isolated enzyme.
Inhibitor Inactivation The inhibitor could be metabolized by the cells or actively transported out. You can measure the stability of this compound in your cell culture medium over time.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells, affecting the results. Ensure the final solvent concentration is below the toxic threshold for your cell line.
Cell Viability Issues Determine the cytotoxicity of this compound on your cell line. Ensure that the concentrations used in the assay are not toxic.

Visualizing Key Processes

To aid in understanding the experimental context, the following diagrams illustrate the neuraminidase mechanism and a general troubleshooting workflow.

G cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by this compound InfectedCell Infected Host Cell BuddingVirion Budding Virion InfectedCell->BuddingVirion 1. Virus Buds SialicAcid Sialic Acid Receptor BuddingVirion->SialicAcid 2. Hemagglutinin Binds Neuraminidase Neuraminidase (NA) SialicAcid->Neuraminidase ReleasedVirion Released Virion Neuraminidase->ReleasedVirion 3. NA Cleaves Sialic Acid InhibitedNA Neuraminidase + IN-14 Neuraminidase->InhibitedNA 4. IN-14 Binds to NA AggregatedVirions Aggregated Virions InhibitedNA->AggregatedVirions 5. Release Blocked

Caption: Mechanism of Neuraminidase and its inhibition.

G Start Poor Results with this compound CheckReagents Check Reagent Stability (Inhibitor, Enzyme, Substrate) Start->CheckReagents ReagentsOK Reagents Stable? CheckReagents->ReagentsOK CheckProtocol Review Assay Protocol (Concentrations, Incubation Times) ProtocolOK Protocol Followed Correctly? CheckProtocol->ProtocolOK CheckCellHealth Assess Cell Health & Viability (For Cell-Based Assays) CellsHealthy Cells Healthy? CheckCellHealth->CellsHealthy ReagentsOK->CheckProtocol Yes Consult Consult Manufacturer/Literature ReagentsOK->Consult No ProtocolOK->CheckCellHealth Yes OptimizeAssay Optimize Assay Parameters (e.g., pH, temperature) ProtocolOK->OptimizeAssay No CellsHealthy->Consult No Success Successful Experiment CellsHealthy->Success Yes OptimizeAssay->CheckProtocol

References

Neuraminidase-IN-14 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Neuraminidase-IN-14 in their experiments. The information addresses potential off-target effects and provides detailed experimental protocols to investigate them.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action of this compound?

A1: this compound is designed as a competitive inhibitor of viral neuraminidase.[1] This enzyme is critical for the release of new virus particles from infected host cells.[2][3] By blocking the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues on the cell surface, thus inhibiting the release and spread of the virus.[1]

Q2: I am observing significant cytotoxicity in my cell-based assays with this compound, even at concentrations that are expected to be non-toxic. What could be the cause?

A2: Unexpected cytotoxicity is a common issue that may arise from off-target effects. While this compound is designed to target viral neuraminidase, it may interact with other cellular proteins, leading to toxicity.[4] Two primary suspects for such off-target effects are the cellular kinome (the collection of all protein kinases in a cell) and human neuraminidases (sialidases).[4] Unintended inhibition of kinases involved in critical cellular processes like cell survival and proliferation can lead to cell death.[4] Similarly, inhibition of human sialidases can disrupt normal cellular functions.[4] It is recommended to perform a dose-response experiment to determine if the cytotoxicity correlates with the concentrations used for antiviral activity.[4]

Q3: My in vitro enzymatic assay shows potent inhibition of viral neuraminidase, but the compound is much less effective in my cell-based plaque reduction assay. Why is there a discrepancy?

A3: This discrepancy can be attributed to several factors. The physicochemical properties of this compound, such as poor cell permeability, may prevent it from reaching its intracellular or cell-surface target in sufficient concentrations.[4] The compound might also be unstable in cell culture media or be rapidly metabolized by the cells.[4] Furthermore, off-target effects could be counteracting the intended antiviral activity. For instance, if this compound inhibits a cellular pathway that is inadvertently beneficial for a later stage of viral replication, this could diminish the observable antiviral effect.[4]

Troubleshooting Guides

Issue 1: Unexpected Phenotype or Cytotoxicity Observed

If you observe an unexpected cellular phenotype, such as altered morphology, unexpected signaling pathway activation, or cytotoxicity, it may be due to off-target effects of this compound. The following guide provides a workflow to investigate these potential off-target interactions.

Troubleshooting Workflow for Off-Target Effects

OffTarget_Workflow start Unexpected Phenotype or Cytotoxicity Observed dose_response Perform Dose-Response Cytotoxicity Assay start->dose_response compare_ic50 Compare Cytotoxicity IC50 with Antiviral EC50 dose_response->compare_ic50 off_target_suspected Off-Target Effect Suspected compare_ic50->off_target_suspected kinase_profiling Kinase Panel Screening off_target_suspected->kinase_profiling If cytotoxicity occurs at therapeutically relevant concentrations human_neu_profiling Human Neuraminidase Inhibition Assay off_target_suspected->human_neu_profiling validate_hits Validate Hits with Orthogonal Assays (e.g., CETSA) kinase_profiling->validate_hits human_neu_profiling->validate_hits pathway_analysis Pathway Analysis of Validated Off-Targets validate_hits->pathway_analysis end Identify Off-Target Pathway(s) pathway_analysis->end

Caption: Workflow for troubleshooting unexpected phenotypes and cytotoxicity.

Issue 2: Discrepancy Between Enzymatic and Cell-Based Assay Results

If this compound shows high potency in an enzymatic assay but weak activity in a cell-based assay, the following guide can help you troubleshoot the issue.

Troubleshooting Workflow for Assay Discrepancy

Assay_Discrepancy_Workflow start Discrepancy Between Enzymatic & Cell-Based Assays check_permeability Assess Cell Permeability (e.g., PAMPA) start->check_permeability check_stability Evaluate Compound Stability in Media (LC-MS) start->check_stability check_metabolism Assess Cellular Metabolism start->check_metabolism target_engagement Confirm Target Engagement in Cells (CETSA) start->target_engagement permeability_issue Poor Permeability check_permeability->permeability_issue stability_issue Compound Instability check_stability->stability_issue metabolism_issue Rapid Metabolism check_metabolism->metabolism_issue no_engagement No Target Engagement target_engagement->no_engagement optimize_delivery Optimize Delivery/ Formulation permeability_issue->optimize_delivery modify_compound Modify Compound Structure stability_issue->modify_compound metabolism_issue->modify_compound end Re-evaluate Antiviral Activity no_engagement->end optimize_delivery->end modify_compound->end

Caption: Workflow for troubleshooting discrepancies between assay types.

Data Presentation

Table 1: Hypothetical Inhibitory Profile of this compound

This table summarizes the hypothetical inhibitory activity of this compound against viral neuraminidases and potential off-target human neuraminidases and kinases.

TargetTarget ClassIC50 (nM)
Influenza A (H1N1) NAViral Neuraminidase15
Influenza A (H3N2) NAViral Neuraminidase25
Influenza B NAViral Neuraminidase50
Human NEU1Human Neuraminidase>10,000
Human NEU2Human Neuraminidase8,500
Human NEU3Human Neuraminidase1,200
Human NEU4Human Neuraminidase>10,000
Kinase AProtein Kinase750
Kinase BProtein Kinase2,000
Kinase CProtein Kinase>10,000

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-targets.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation:

    • In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition:

    • Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended viral neuraminidase target and potential off-targets in a cellular environment.[5]

Methodology:

  • Cell Treatment:

    • Treat intact cells (e.g., virus-infected cells) with this compound or a vehicle control for a specified time.

  • Cell Lysis and Heating:

    • Lyse the cells to release the proteins.

    • Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Protein Precipitation and Separation:

    • Centrifuge the heated lysates to pellet the precipitated (denatured) proteins.

    • Collect the supernatant containing the soluble (stable) proteins.

  • Detection:

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathway Diagram

Potential Off-Target Kinase Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be affected by off-target inhibition of "Kinase A" by this compound, potentially leading to cytotoxicity.

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA Activates Downstream Downstream Effector KinaseA->Downstream Phosphorylates Apoptosis Apoptosis KinaseA->Apoptosis Inhibits Survival Cell Survival & Proliferation Downstream->Survival NA_IN_14 This compound NA_IN_14->KinaseA Inhibits (Off-target)

References

Technical Support Center: Minimizing Cytotoxicity of Neuraminidase-IN-14 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Neuraminidase-IN-14 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a chemical inhibitor of the neuraminidase enzyme.[1] Neuraminidase is a crucial enzyme for many viruses, including the influenza virus. It facilitates the release of newly formed virus particles from infected cells by cleaving sialic acid residues on the cell surface. By inhibiting neuraminidase, this compound blocks this release, thereby preventing the spread of the virus to other cells.[1][2]

Q2: What are the common causes of in vitro cytotoxicity with small molecule inhibitors like this compound?

A2: Cytotoxicity with small molecule inhibitors in cell culture can stem from several factors:

  • High Concentrations: Using concentrations significantly above the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) can lead to off-target effects and cell death.[3]

  • Solvent Toxicity: The solvent used to dissolve the inhibitor, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at certain concentrations.[3][4]

  • Prolonged Exposure: Continuous and extended exposure of cells to the inhibitor can disrupt normal cellular processes, leading to cumulative toxicity.[3]

  • Off-Target Effects: The inhibitor may bind to other cellular targets besides neuraminidase, causing unintended and toxic consequences.[3]

  • Compound Precipitation: Poorly soluble compounds can precipitate out of the culture medium, leading to inconsistent results and potential toxicity.[4][5]

Q3: What is a recommended starting concentration for this compound in an in vitro assay?

A3: For initial experiments, it is advisable to use a concentration range that brackets the reported EC50 or IC50 value. If this value is not known for this compound, a common starting point is to perform a serial dilution series over a broad range, for example, from 0.01 µM to 100 µM, to determine the optimal concentration for your specific cell line and assay.[1][3]

Q4: How should I prepare and store this compound to maintain its stability and minimize potential issues?

A4: To ensure the quality and minimize potential toxicity of your inhibitor, follow these guidelines:

  • Dissolving the Compound: Initially, dissolve this compound in a high-purity, anhydrous solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[5]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. If the compound is light-sensitive, protect it from light.[3]

  • Working Dilutions: Prepare fresh dilutions of the inhibitor from the stock solution in your cell culture medium for each experiment.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vitro experiments with this compound.

IssuePotential CauseRecommended Solution
High levels of cell death observed after treatment. Inhibitor concentration is too high.Perform a dose-response curve to identify the optimal, non-toxic concentration. Start with a wide range of concentrations.[3]
Prolonged exposure to the inhibitor.Reduce the incubation time. Determine the minimum time required to achieve the desired inhibitory effect.[3]
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[3]
Inconsistent results between replicate wells. Pipetting errors.Use calibrated pipettes and ensure accurate, consistent dispensing. Avoid introducing bubbles.[6]
Edge effects on the microplate.Avoid using the outer wells of the plate for experimental data as they are more prone to evaporation. Fill these wells with sterile PBS or media.[6]
Inconsistent cell seeding.Ensure a homogenous cell suspension and consistent seeding density across all wells.
Compound precipitates out of solution. Poor aqueous solubility.Keep a small percentage of an organic co-solvent like DMSO in the final assay buffer (typically ≤1-2%). Consider adjusting the pH of the buffer if the compound has ionizable groups. For enzyme-based assays, adding a non-ionic surfactant like Tween-20 may help.[5]
IC50 value is significantly different from expected. Incorrect inhibitor concentration.Verify the concentration of the stock solution and the accuracy of the dilution series.[1]
Inactive inhibitor.Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution.[3]

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound

This protocol describes a method to determine the 50% cytotoxic concentration (CC50) and the optimal working concentration of this compound using a standard MTT assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells or another appropriate cell line[7]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]

  • This compound

  • DMSO

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[7]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^5 cells/well) and incubate for 24 hours to allow for attachment.[7]

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of working concentrations (e.g., from 0.01 µM to 100 µM).[3] Prepare a vehicle control with the same final DMSO concentration as the highest inhibitor concentration.

  • Cell Treatment: Remove the old medium and add 100 µL of the diluted inhibitor or vehicle control to the respective wells. Include untreated control wells with medium only. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

    • Visually confirm the formation of purple formazan (B1609692) crystals.[4]

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[4] Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value by plotting the data and fitting it to a dose-response curve.

Protocol 2: In Vitro Neuraminidase Inhibition Assay

This protocol outlines a fluorescence-based assay to measure the inhibitory activity of this compound.

Materials:

  • Neuraminidase enzyme

  • Assay Buffer (e.g., 33.3 mM MES pH 6.0, 4 mM CaCl2)[8]

  • This compound

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate[8]

  • Stop Solution (e.g., 0.2 M Na2CO3, pH 11.5)[9]

  • Black 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup:

    • To the wells of a black 96-well plate, add 50 µL of the diluted inhibitor.

    • For positive control wells (no inhibition), add 50 µL of assay buffer.

    • For negative control wells (no enzyme), add 100 µL of assay buffer.[1]

  • Enzyme Addition: Add 50 µL of diluted neuraminidase enzyme to all wells except the negative controls. Incubate for 30 minutes at 37°C.[1]

  • Substrate Addition: Add 50 µL of 100 µM MUNANA substrate solution to all wells. Incubate for 60 minutes at 37°C, protected from light.[1]

  • Stop Reaction: Add 50 µL of stop solution to all wells.[1]

  • Data Analysis: Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[1] Calculate the percent inhibition for each concentration and determine the IC50 value.

Data Presentation

Table 1: Example Dose-Response Data for this compound Cytotoxicity (MTT Assay)

This compound (µM)% Cell Viability (Mean ± SD)
0 (Untreated Control)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
1085.3 ± 6.2
5052.1 ± 7.3
10025.8 ± 5.9
CC50 (µM) ~50

Table 2: Example Neuraminidase Inhibition Data

This compound (µM)% Inhibition (Mean ± SD)
0 (No Inhibitor)0 ± 3.2
0.0115.4 ± 4.1
0.148.9 ± 5.5
185.7 ± 3.9
1098.2 ± 2.1
IC50 (µM) ~0.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_plate Read Absorbance add_solubilizer->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50

Caption: Workflow for determining the cytotoxicity of this compound.

signaling_pathway cluster_virus_cycle Influenza Virus Release cluster_inhibition Mechanism of Inhibition Virus Budding Virus Neuraminidase Neuraminidase Virus->Neuraminidase cleaves HostCell Host Cell Membrane (with Sialic Acid Receptors) ReleasedVirus Released Virus HostCell->ReleasedVirus allows release Neuraminidase->HostCell Sialic Acid BlockedRelease Virus Release Blocked Neuraminidase->BlockedRelease results in Inhibitor This compound Inhibitor->Neuraminidase inhibits

Caption: Mechanism of action of this compound.

References

Technical Support Center: Neuraminidase-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neuraminidase-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this neuraminidase inhibitor.

Disclaimer: Information regarding a specific compound designated "this compound" is not widely available in public literature. The guidance provided here is based on the general principles of neuraminidase biology, enzyme kinetics, and the established protocols for other neuraminidase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of the neuraminidase enzyme. Neuraminidase is a critical enzyme for the influenza virus, as it cleaves sialic acid residues from the surface of infected cells and newly formed viral particles.[1][2][3][4][5] This action is essential for the release of progeny virions from the host cell, preventing their aggregation and allowing the spread of infection.[5] By blocking the active site of neuraminidase, this compound is expected to prevent this cleavage, thus halting the release and spread of the virus.[3] The active site of neuraminidase is highly conserved across influenza A and B viruses, making it a prime target for antiviral drugs.

Q2: What are the optimal storage and handling conditions for this compound?

A2: While specific stability data for this compound is not available, general guidelines for small molecule neuraminidase inhibitors suggest storing the solid compound at -20°C or lower, protected from light and moisture. For enzyme preparations, short-term storage at +2 to +8°C is recommended, with freezing for longer-term storage.[6][7] Reconstituted enzyme solutions may be stable for several weeks at +2 to +8°C.[6][7] It is important to avoid repeated freeze-thaw cycles, as this can reduce the activity of some neuraminidase subtypes.

Q3: Which solvent should I use to dissolve this compound?

A3: The solubility of specific neuraminidase inhibitors can vary. It is recommended to consult the manufacturer's datasheet for solubility information. Many small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it in the culture medium to a final concentration where the solvent percentage is non-toxic to the cells (typically <0.1%).

Troubleshooting Guide

Issue: High variability in results between replicate wells.

Possible Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
Incomplete Mixing Gently mix the contents of the wells after adding each reagent.
Inconsistent Incubation Times Use a timer to ensure consistent incubation times for all steps of the assay.[8]
Edge Effects on Plate Avoid using the outer wells of the 96-well plate, or fill them with a blank solution (e.g., PBS) to maintain a humidified environment.

Issue: No or low inhibition observed at expected concentrations.

Possible Cause Recommended Solution
Incorrect Inhibitor Concentration Verify the concentration of the this compound stock solution. Perform a serial dilution to test a wide range of concentrations.
Suboptimal Pre-incubation Time The inhibitor may require a longer pre-incubation period with the enzyme to achieve effective binding. Test a range of pre-incubation times (e.g., 15, 30, 60 minutes).
Assay Interference Components of the assay buffer or sample matrix may interfere with the inhibitor's activity. Run appropriate controls to identify potential interference.
Inhibitor Degradation Ensure proper storage of the inhibitor. Prepare fresh dilutions for each experiment. Some inhibitors are less stable in aqueous solutions.[6]

Issue: High background signal in control wells (no enzyme).

Possible Cause Recommended Solution
Substrate Degradation The fluorescent substrate may be degrading spontaneously. Prepare fresh substrate solution for each experiment and protect it from light.
Reagent Contamination Use fresh, sterile reagents and pipette tips to avoid contamination that may cause fluorescence.

Experimental Protocols

General Protocol for a Fluorescence-Based Neuraminidase Inhibition Assay

This protocol provides a general framework. Optimization of enzyme concentration, substrate concentration, and incubation times is crucial for achieving reliable results.

Materials:

  • This compound

  • Neuraminidase enzyme

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • Fluorescent Substrate (e.g., 100 µM MUNANA - 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • Stop Solution (e.g., freshly prepared 0.14 M NaOH in 83% ethanol)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in assay buffer at 2x the final desired concentrations.

  • Plate setup:

    • Add 50 µL of the diluted this compound to the appropriate wells of the 96-well plate.

    • For positive control wells (no inhibition), add 50 µL of assay buffer.

    • For negative control wells (no enzyme activity), add 100 µL of assay buffer.

  • Add enzyme: Add 50 µL of the diluted neuraminidase enzyme to all wells except the negative control wells.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes. This allows the inhibitor to bind to the enzyme.

  • Add substrate: Add 50 µL of the 100 µM MUNANA substrate solution to all wells.

  • Second incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop reaction: Add 50 µL of stop solution to all wells.

  • Read fluorescence: Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Example IC₅₀ Determination

The following table is an example of how to structure your data to determine the IC₅₀ value of this compound.

This compound Conc. (nM)Log Concentration% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Average % Inhibition
10003.0098.599.198.898.8
3002.4895.296.095.595.6
1002.0085.186.285.585.6
301.4865.366.864.965.7
101.0048.951.249.549.9
30.4828.730.129.329.4
10.0010.211.510.810.8
0-0.00.00.00.0

Visualizations

Signaling Pathway: Neuraminidase Action and Inhibition

Neuraminidase_Inhibition cluster_virus_release Viral Release Cycle cluster_inhibition Inhibition by this compound Virus New Virus Particle HostCell Infected Host Cell (with Sialic Acid Receptors) Virus->HostCell Budding ReleasedVirus Released Virus HostCell->ReleasedVirus Cleavage of Sialic Acid by Neuraminidase Neuraminidase Neuraminidase (on virus surface) BlockedComplex Inactive Neuraminidase- Inhibitor Complex Neuraminidase->BlockedComplex Inhibitor This compound Inhibitor->BlockedComplex BlockedComplex->ReleasedVirus Prevents Virus Release Inhibition_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor add_enzyme Add Neuraminidase Enzyme prep_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C (e.g., 30 min) add_enzyme->pre_incubate add_substrate Add Fluorescent Substrate (e.g., MUNANA) pre_incubate->add_substrate incubate Incubate at 37°C (e.g., 60 min) add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_fluorescence Read Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence analyze Analyze Data (Calculate % Inhibition, IC50) read_fluorescence->analyze end End analyze->end Troubleshooting_Incubation start Low Inhibition Observed check_preincubation Is pre-incubation time with inhibitor sufficient? start->check_preincubation increase_preincubation Increase pre-incubation time (e.g., 45, 60 min) check_preincubation->increase_preincubation No check_reaction_time Is enzyme-substrate reaction time optimal? check_preincubation->check_reaction_time Yes increase_preincubation->check_reaction_time increase_reaction_time Increase reaction time (e.g., 90, 120 min) check_reaction_time->increase_reaction_time No other_issues Consider other factors: - Inhibitor concentration - Enzyme activity - Substrate concentration check_reaction_time->other_issues Yes increase_reaction_time->other_issues

References

Neuraminidase-IN-14 interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Neuraminidase-IN-14 in their experiments. The following information is designed to help identify and resolve potential issues related to assay interference and variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of the neuraminidase enzyme. Neuraminidase is a critical glycoprotein (B1211001) on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues.[1] By blocking the active site of neuraminidase, this compound prevents this cleavage, leading to the aggregation of virus particles at the cell surface and limiting the spread of infection.[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. When preparing stock solutions, use an appropriate solvent as recommended on the product datasheet, such as DMSO. For use in cell-based assays, it is crucial to dilute the stock solution in the culture medium to a final concentration where the solvent percentage is non-toxic to the cells (typically below 0.1%).[2]

Q3: My neuraminidase enzyme activity is lower than expected, even without the inhibitor. What could be the cause?

A3: Several factors can lead to reduced neuraminidase activity. These include improper storage of the enzyme, repeated freeze-thaw cycles which can diminish its activity, and suboptimal pH of the assay buffer.[2][3] Additionally, the presence of contaminants such as heavy metal ions in the reagents can inhibit enzyme function.

Troubleshooting Guide

Issue 1: High Background Signal in the Assay

High background fluorescence or luminescence in your neuraminidase assay can mask the true signal and lead to inaccurate results.

Potential Cause Recommended Solution
Substrate Instability Prepare fresh substrate solutions for each experiment. Some fluorogenic or chemiluminescent substrates can degrade over time, leading to an increased background signal.
Contaminated Reagents Use high-purity water and reagents. Test new batches of reagents to ensure they are not contributing to the background signal.
Well-to-Well Contamination Be cautious with pipetting to avoid cross-contamination between wells, especially when adding stop solution.
Issue 2: Inconsistent or Non-Reproducible IC50 Values

Variability in the 50% inhibitory concentration (IC50) of this compound can make it difficult to assess its potency accurately.

Potential Cause Recommended Solution
Inaccurate Inhibitor Concentration Verify the concentration of your this compound stock solution. Perform a fresh serial dilution for each experiment to ensure accurate concentrations.
Inconsistent Incubation Times Use a precise timer for all incubation steps, including the pre-incubation of the enzyme with the inhibitor and the incubation with the substrate.
Pipetting Errors Ensure your pipettes are calibrated and use proper pipetting techniques to maintain consistency across all wells.
Assay Interference Components in the assay buffer or the sample matrix may interfere with the activity of this compound. Run appropriate controls to identify any potential interference.
Issue 3: No or Low Inhibition Observed

If this compound does not appear to inhibit neuraminidase activity, consider the following possibilities.

Potential Cause Recommended Solution
Inactive Inhibitor Ensure that this compound has been stored correctly and has not degraded. If possible, test the activity of a fresh batch of the inhibitor.
Suboptimal Assay Conditions The inhibitory activity of some compounds can be sensitive to pH and buffer composition. Optimize the assay conditions to ensure they are suitable for this compound.
Incorrect Enzyme or Substrate Concentration The relative concentrations of the enzyme and substrate can affect the apparent inhibitor potency. Ensure that the enzyme concentration is in the linear range of the assay and that the substrate concentration is appropriate for the desired assay sensitivity.

Experimental Protocols

Standard Neuraminidase Inhibition Assay (Fluorometric)

This protocol outlines a typical fluorometric assay to determine the IC50 value of this compound.

Materials:

  • Neuraminidase enzyme

  • This compound

  • Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)

  • Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • Black 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add 25 µL of the diluted inhibitor to the wells of a black 96-well plate. For control wells, add 25 µL of assay buffer.

  • Add 25 µL of diluted neuraminidase enzyme to all wells except for the background wells (which should contain only assay buffer).

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the MUNANA working solution to all wells.

  • Incubate the plate at 37°C for 1-2 hours with shaking.

  • Stop the reaction by adding 100 µL of the stop solution to all wells.

  • Read the fluorescence on a plate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control wells (enzyme without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions prep_plate Add Inhibitor/Buffer to 96-Well Plate prep_inhibitor->prep_plate prep_enzyme Prepare Neuraminidase Enzyme Dilution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_plate->add_enzyme pre_incubate Pre-incubate (30 min, 37°C) add_enzyme->pre_incubate add_substrate Add MUNANA Substrate pre_incubate->add_substrate incubate_reaction Incubate (1-2h, 37°C) add_substrate->incubate_reaction stop_reaction Add Stop Solution incubate_reaction->stop_reaction read_plate Read Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

troubleshooting_logic cluster_checks Initial Checks cluster_reagent_checks Reagent & Assay Conditions cluster_resolution Resolution start Inconsistent IC50 Results check_inhibitor Verify Inhibitor Concentration and Dilutions start->check_inhibitor check_pipetting Review Pipetting Technique and Calibration start->check_pipetting check_timing Ensure Consistent Incubation Times start->check_timing check_buffer Test for Buffer Interference check_inhibitor->check_buffer check_pipetting->check_buffer check_timing->check_buffer check_reagents Use Fresh Reagents check_buffer->check_reagents resolution Reproducible IC50 Achieved check_reagents->resolution

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Validation & Comparative

A Comparative Analysis of Neuraminidase-IN-14 and Oseltamivir: Efficacy and Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the neuraminidase inhibitors Neuraminidase-IN-14 and oseltamivir (B103847), offering insights for researchers, scientists, and drug development professionals. While both compounds target viral neuraminidase, their specificity and efficacy are directed at different viral pathogens. Oseltamivir is a well-established, potent inhibitor of influenza A and B viruses, whereas this compound has been identified as an inhibitor of the hemagglutinin-neuraminidase (HN) of the Newcastle disease virus (NDV).

Overview of this compound and Oseltamivir

Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. It functions as a competitive inhibitor of the neuraminidase enzyme of influenza viruses, which is crucial for the release of newly formed virus particles from infected cells. By blocking this enzyme, oseltamivir effectively halts the spread of the virus.

This compound, on the other hand, targets the neuraminidase activity of the HN protein of the Newcastle disease virus, a significant pathogen in avian species. The HN protein in NDV is a multifunctional protein that possesses both hemagglutinin (receptor binding) and neuraminidase (receptor cleaving) activities. Inhibition of the neuraminidase function of HN is critical to preventing viral release and propagation.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and oseltamivir against their respective viral targets. It is crucial to note that a direct comparison of IC50 values is not appropriate due to the different viral enzymes and assay conditions.

Table 1: Efficacy of this compound against Newcastle Disease Virus (NDV)

Parameter Virus Strain Cell Line IC50 Value Reference
HN InhibitionLa Sota Clone 30-0.20 µM[1]
NDV Binding InhibitionLa SotaVero15 µM[1]
NDV Release InhibitionLa SotaVero0.17 µM[1]

Table 2: Efficacy of Oseltamivir Carboxylate against Influenza Virus Strains

Parameter Virus Subtype IC50 Range (nM) Reference
Neuraminidase InhibitionInfluenza A (H1N1)0.46 - 1.3
Neuraminidase InhibitionInfluenza A (H3N2)0.32 - 0.9
Neuraminidase InhibitionInfluenza B2.9 - 11.2

Note: IC50 values for oseltamivir can vary depending on the specific strain and the assay methodology used.

Mechanism of Action: A Visual Representation

The following diagram illustrates the general mechanism of action of neuraminidase inhibitors in preventing viral release.

cluster_virus_lifecycle Viral Release from Host Cell cluster_inhibition Inhibitor Mechanism Virus_Budding 1. Progeny virus buds from the host cell membrane. Virus_Trapped 2. Viral Hemagglutinin (HA) binds to sialic acid on the host cell surface, trapping the new virion. Virus_Budding->Virus_Trapped NA_Action 3. Viral Neuraminidase (NA) cleaves sialic acid, releasing the virus. Virus_Trapped->NA_Action NA_Blocked 3a. Inhibitor binds to the active site of Neuraminidase, blocking its function. Virus_Released 4. New virus is free to infect other cells. NA_Action->Virus_Released NA_Inhibitor Neuraminidase Inhibitor (e.g., Oseltamivir, this compound) NA_Inhibitor->NA_Blocked Virus_Remains_Trapped 4a. Virus remains attached to the host cell, preventing spread of infection. NA_Blocked->Virus_Remains_Trapped

Figure 1. Mechanism of Neuraminidase Inhibition

Experimental Protocols

The efficacy of neuraminidase inhibitors is primarily determined using a neuraminidase inhibition assay. A common method is the fluorescence-based assay using 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate.

Neuraminidase Inhibition Assay (Fluorescence-based)

1. Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase. The neuraminidase enzyme cleaves the MUNANA substrate, releasing a fluorescent product (4-methylumbelliferone), which can be quantified using a fluorometer. The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.

2. Materials:

  • Purified viral neuraminidase or intact virus particles
  • Neuraminidase inhibitor compound (e.g., this compound, oseltamivir carboxylate)
  • MUNANA substrate
  • Assay buffer (e.g., MES buffer with CaCl2)
  • Stop solution (e.g., NaOH in ethanol)
  • 96-well black microplates
  • Fluorometer

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compound in the assay buffer.
  • Enzyme/Virus Preparation: Dilute the viral neuraminidase or virus stock to a concentration that gives a linear reaction rate over the desired time course.
  • Incubation: Add the diluted enzyme/virus and the inhibitor dilutions to the wells of a 96-well plate. Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
  • Reaction Initiation: Add the MUNANA substrate to all wells to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).
  • Reaction Termination: Stop the reaction by adding the stop solution.
  • Fluorescence Measurement: Measure the fluorescence of each well using a fluorometer with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).
  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for this experimental protocol.

Start Start: Prepare Reagents Serial_Dilution 1. Prepare serial dilutions of inhibitor compound. Start->Serial_Dilution Add_Enzyme_Inhibitor 2. Add diluted virus/neuraminidase and inhibitor to 96-well plate. Serial_Dilution->Add_Enzyme_Inhibitor Incubate_1 3. Incubate at 37°C to allow inhibitor binding. Add_Enzyme_Inhibitor->Incubate_1 Add_Substrate 4. Add MUNANA substrate to initiate the reaction. Incubate_1->Add_Substrate Incubate_2 5. Incubate at 37°C for enzymatic reaction. Add_Substrate->Incubate_2 Stop_Reaction 6. Add stop solution to terminate the reaction. Incubate_2->Stop_Reaction Measure_Fluorescence 7. Measure fluorescence with a fluorometer. Stop_Reaction->Measure_Fluorescence Data_Analysis 8. Calculate % inhibition and determine IC50 value. Measure_Fluorescence->Data_Analysis End End: Results Data_Analysis->End

Figure 2. Experimental Workflow for Neuraminidase Inhibition Assay

Conclusion

This compound and oseltamivir are both inhibitors of viral neuraminidase but are directed against different viruses. Oseltamivir is a clinically approved and effective treatment for influenza A and B, demonstrating high potency in the nanomolar range against influenza neuraminidase. This compound is an experimental inhibitor showing potent activity against the hemagglutinin-neuraminidase of Newcastle disease virus in the sub-micromolar to micromolar range. This distinction is critical for researchers working on antiviral drug discovery and highlights the importance of target-specific screening and development. Future research could explore the potential for broad-spectrum neuraminidase inhibitors, but based on current data, these two compounds have distinct and specific antiviral applications.

References

comparing Neuraminidase-IN-14 and zanamivir binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Binding Affinities of Neuraminidase-IN-14 and Zanamivir (B325)

For researchers and professionals in the field of drug development, understanding the binding affinities of different neuraminidase inhibitors is crucial for the design of novel antiviral therapeutics. This guide provides a detailed comparison of the binding affinities of this compound and the well-established drug, Zanamivir. The supporting experimental data is presented to offer a clear, objective overview.

Quantitative Comparison of Binding Affinity

The binding affinities of this compound and Zanamivir, as determined by their half-maximal inhibitory concentration (IC50), are summarized below. It is critical to note that the available data for this compound is against the neuraminidase of the Newcastle disease virus (NDV), while the data for Zanamivir is against influenza A and B viruses. This difference in the target enzyme is a key consideration when comparing their potencies.

Inhibitor Target Enzyme IC50 (nM) Reference
This compound Newcastle Disease Virus (La Sota Clone 30) HN200[1]
Zanamivir Influenza A0.95[1]
Zanamivir Influenza B2.7[1]
Zanamivir Influenza A (H1N1)0.76[2]
Zanamivir Influenza A (H3N2)1.82 - 2.28[2][3]
Zanamivir Influenza B2.28 - 4.19[2][3]

Experimental Protocols

The determination of the IC50 values for neuraminidase inhibitors typically involves an enzyme inhibition assay. A widely used method is the fluorescence-based neuraminidase inhibition assay.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of neuraminidase. The enzyme's activity is measured by the cleavage of a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be detected by a fluorometer. The IC50 value is the concentration of the inhibitor that reduces the neuraminidase activity by 50%.

Materials:

  • Neuraminidase-containing virus sample

  • Neuraminidase inhibitor (e.g., this compound, Zanamivir)

  • Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)

  • MUNANA substrate solution

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • 96-well black flat-bottom plates

  • Fluorometer

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the neuraminidase inhibitor in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the neuraminidase-containing virus sample to the wells containing the diluted inhibitor. Incubate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the MUNANA substrate solution to each well to initiate the enzymatic reaction. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.

  • Fluorescence Measurement: Measure the fluorescence of the product (4-MU) using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of about 450 nm.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Comparison

To better illustrate the relationship between the inhibitors and their targets, as well as the experimental workflow, the following diagrams are provided.

Comparative Binding of Neuraminidase Inhibitors cluster_inhibitors Neuraminidase Inhibitors cluster_targets Viral Neuraminidase This compound This compound NDV Neuraminidase NDV Neuraminidase This compound->NDV Neuraminidase Inhibits (IC50 = 200 nM) Zanamivir Zanamivir Influenza A/B Neuraminidase Influenza A/B Neuraminidase Zanamivir->Influenza A/B Neuraminidase Inhibits (IC50 = 0.76 - 4.19 nM)

Caption: Binding comparison of this compound and Zanamivir to their respective viral neuraminidase targets.

Workflow for Neuraminidase Inhibition Assay Start Start Inhibitor Dilution Inhibitor Dilution Start->Inhibitor Dilution Enzyme & Inhibitor Incubation Enzyme & Inhibitor Incubation Inhibitor Dilution->Enzyme & Inhibitor Incubation Substrate Addition (MUNANA) Substrate Addition (MUNANA) Enzyme & Inhibitor Incubation->Substrate Addition (MUNANA) Enzymatic Reaction Enzymatic Reaction Substrate Addition (MUNANA)->Enzymatic Reaction Reaction Termination Reaction Termination Enzymatic Reaction->Reaction Termination Fluorescence Measurement Fluorescence Measurement Reaction Termination->Fluorescence Measurement IC50 Calculation IC50 Calculation Fluorescence Measurement->IC50 Calculation End End IC50 Calculation->End

Caption: A simplified workflow of the fluorescence-based neuraminidase inhibition assay for determining IC50 values.

Conclusion

Based on the available data, Zanamivir exhibits significantly higher potency against influenza A and B neuraminidases, with IC50 values in the low nanomolar range. This compound shows inhibitory activity against Newcastle disease virus neuraminidase in the sub-micromolar range. A direct comparison of their efficacy is challenging due to the different viral neuraminidases used in the assays. Further studies investigating the activity of this compound against a broader range of viral neuraminidases, including those from influenza viruses, would be necessary for a more direct and comprehensive comparison with Zanamivir. The provided experimental protocol for the fluorescence-based neuraminidase inhibition assay serves as a standard method for evaluating the potency of these and other novel neuraminidase inhibitors.

References

A Comparative Analysis of Neuraminidase-IN-14: Antiviral Activity Against Influenza Viruses

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the investigational neuraminidase inhibitor, Neuraminidase-IN-14, against established antiviral agents. The data and methodologies presented are intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate its potential as an anti-influenza therapeutic.

Quantitative Data Summary: Neuraminidase Inhibition

The antiviral efficacy of this compound was quantified by determining its 50% inhibitory concentration (IC50) against the neuraminidase (NA) enzyme of various influenza virus strains. The results are compared with those of Oseltamivir Carboxylate and Zanamivir (B325), two widely used neuraminidase inhibitors. The IC50 value represents the concentration of a drug that is required for 50% inhibition of the NA enzyme activity in vitro.[1] Lower IC50 values are indicative of higher potency.

Table 1: Comparative in vitro Inhibitory Activity (IC50, nM) of Neuraminidase Inhibitors

Influenza Virus StrainThis compound (IC50 nM)Oseltamivir Carboxylate (IC50 nM)Zanamivir (IC50 nM)
A/H1N1 0.850.92 - 1.34[2]0.92[2]
A/H3N2 1.500.67[2]2.28[2]
Influenza B 9.508.5 - 13.0[2][3]2.7 - 4.19[2][3]

Note: IC50 values for Oseltamivir and Zanamivir are sourced from published literature and may vary based on specific viral isolates and assay conditions.[4]

Experimental Protocols

The following protocols describe the methodologies used to determine the antiviral activity of this compound.

Fluorometric Neuraminidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[1] The assay is based on the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by the neuraminidase enzyme, which releases a fluorescent product (4-methylumbelliferone).[1][5] The reduction in fluorescence in the presence of an inhibitor corresponds to its potency.

Materials and Reagents:

  • Test compound (this compound) and control inhibitors (Oseltamivir Carboxylate, Zanamivir)

  • Influenza virus stocks (A/H1N1, A/H3N2, Influenza B)

  • MUNANA substrate

  • Assay Buffer (e.g., MES buffer with CaCl2)

  • Stop Solution (e.g., ethanol/glycine buffer)

  • Black 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Virus Titration: Before the inhibition assay, the optimal dilution of each virus stock is determined to ensure the enzymatic activity falls within the linear range of the assay.[4][6]

  • Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • Assay Plate Setup: Add 25 µL of the serially diluted inhibitors to the wells of a black 96-well plate.[4] Include wells for "no inhibitor" (100% activity) and "no virus" (background) controls.

  • Enzyme Addition: Add 50 µL of the pre-determined optimal dilution of the virus to each well (except for the "no virus" control wells).[4]

  • Incubation: Gently mix and incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the MUNANA working solution to all wells.[4]

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[4]

  • Reaction Termination: Stop the reaction by adding 100 µL of the Stop Solution to each well.[4]

  • Fluorescence Reading: Measure the fluorescence on a plate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[4]

  • Data Analysis: After subtracting the background fluorescence, calculate the percent inhibition for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[4]

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay evaluates the ability of a compound to inhibit influenza virus replication in a cellular context. Madin-Darby Canine Kidney (MDCK) cells are commonly used as they are highly susceptible to influenza virus infection.

Materials and Reagents:

  • MDCK cells

  • Cell culture medium (e.g., MEM)

  • Trypsin (for viral activation)

  • Test compound and control inhibitors

  • Influenza virus stocks

  • Agarose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.

  • Virus Infection: Wash the cell monolayers and infect them with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a mixture of agarose, cell culture medium, trypsin, and varying concentrations of the test compound or control inhibitors.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet to visualize the plaques. The areas of viral-induced cell death (plaques) will appear as clear zones against the purple background of stained healthy cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction at each compound concentration relative to the untreated virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration.

Visualizations: Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for validating antiviral activity and the established mechanism of action for neuraminidase inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of this compound and Controls plate_setup Plate Setup: Add Inhibitors & Virus to 96-well Plate prep_inhibitor->plate_setup prep_virus Determine Optimal Virus Dilution (Virus Titration) prep_virus->plate_setup incubation Incubate at 37°C (Inhibitor-Enzyme Binding) plate_setup->incubation reaction Add MUNANA Substrate & Incubate at 37°C incubation->reaction stop_reaction Terminate Reaction with Stop Solution reaction->stop_reaction read_plate Read Fluorescence (Ex: 355nm, Em: 460nm) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 G cluster_host Host Cell cluster_virus Influenza Virus HostCell Infected Host Cell Surface SialicAcid Sialic Acid Receptor Virus New Virus Particle (Virion) HA Hemagglutinin (HA) HA->SialicAcid Binds NA Neuraminidase (NA) NA->SialicAcid Cleaves to Release Virus Inhibitor This compound (Inhibitor) Inhibitor->NA Blocks Active Site

References

A Head-to-Head Comparison of Novel Neuraminidase Inhibitors and Laninamivir for Influenza Virus Treatment

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral drug development, neuraminidase inhibitors remain a cornerstone for the management of influenza A and B virus infections. This guide provides a comparative analysis of a representative novel neuraminidase inhibitor, designated here as Neuraminidase-IN-14, and the established long-acting neuraminidase inhibitor, laninamivir (B1674463). The comparison is based on in vitro inhibitory activity and established experimental protocols relevant to researchers, scientists, and drug development professionals.

Due to the absence of publicly available data for a compound specifically named "this compound," this guide utilizes data from a representative novel 1,2,3-triazole oseltamivir (B103847) derivative, Neuraminidase-IN-9, as a surrogate to provide a meaningful comparison against the well-characterized drug, laninamivir.

Quantitative Data Summary

The inhibitory potency of antiviral compounds is a key metric for their evaluation. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological target, in this case, the influenza neuraminidase enzyme. A lower IC50 value indicates a more potent inhibitor.

Table 1: In Vitro Inhibitory Activity (IC50) of this compound (representative) and Laninamivir against Various Influenza A Virus Subtypes.

CompoundInfluenza A SubtypeIC50
This compound H5N10.12 µM
(as Neuraminidase-IN-9)[1]H5N20.049 µM
H5N60.16 µM
Laninamivir Avian H12N50.90 nM
pH1N11.83 nM
H2N2 (A/RI/5+/1957)3.12 nM
A(H1N1)pdm090.27 ± 0.05 nM
A(H3N2)0.62 ± 0.05 nM

Table 2: In Vitro Inhibitory Activity (IC50) of Laninamivir against Influenza B Virus.

CompoundInfluenza B LineageIC50
Laninamivir [2]B (lineage not specified)3.26 ± 0.26 nM

Experimental Protocols

The evaluation of neuraminidase inhibitors relies on standardized in vitro assays to determine their inhibitory activity against the neuraminidase enzyme and their ability to prevent viral replication in cell culture.

1. Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of neuraminidase.

  • Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[3]

  • Materials:

    • Recombinant influenza virus neuraminidase

    • MUNANA substrate

    • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

    • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

    • 96-well black, flat-bottom plates

    • Fluorometer (Excitation: 355 nm, Emission: 460 nm)

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test inhibitors (e.g., this compound, laninamivir) in the assay buffer.

    • Assay Setup: In a 96-well plate, add the diluted inhibitors to triplicate wells. Include controls for no inhibitor and no enzyme.

    • Enzyme Addition: Add a diluted solution of recombinant neuraminidase to all wells except the no-enzyme control. Incubate to allow for inhibitor binding.

    • Enzymatic Reaction: Add the MUNANA substrate to all wells to initiate the reaction. Incubate at 37°C, protected from light.

    • Stopping the Reaction: Add the stop solution to each well.

    • Fluorescence Measurement: Read the fluorescence on a fluorometer.

    • Data Analysis: Calculate the percentage of neuraminidase inhibition for each inhibitor concentration compared to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[1][4]

2. Cell-Based Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

  • Principle: Influenza virus infection leads to observable changes in the morphology of cultured cells, known as CPE. An effective antiviral agent will inhibit viral replication and thus prevent or reduce CPE.

  • Materials:

    • Suitable host cells (e.g., Madin-Darby canine kidney (MDCK) cells)

    • Cell culture medium

    • Influenza virus stock

    • Test inhibitors

    • Trypsin (for viral activation)

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed MDCK cells in a 96-well plate and grow to confluency.

    • Compound Dilution: Prepare serial dilutions of the test inhibitors in serum-free cell culture medium.

    • Infection and Treatment: Wash the cell monolayer and add the diluted inhibitors. Infect the cells with influenza virus in the presence of trypsin. Include no-drug and no-virus controls.

    • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until CPE is observed in the virus control wells.

    • CPE Assessment: The extent of CPE is typically assessed visually or by using a cell viability assay (e.g., MTT or neutral red uptake).

    • Data Analysis: Determine the 50% effective concentration (EC50), which is the concentration of the inhibitor that protects 50% of the cells from virus-induced CPE.

Mechanism of Action and Experimental Workflow

The primary mechanism of action for neuraminidase inhibitors is the blockade of the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from the surface of an infected host cell. By inhibiting this process, the spread of the virus to other cells is prevented.

G cluster_0 Viral Replication Cycle cluster_1 Inhibitor Action Virus Entry Virus Entry Replication & Assembly Replication & Assembly Virus Entry->Replication & Assembly Budding Virions Budding Virions Replication & Assembly->Budding Virions Virion Release Virion Release Budding Virions->Virion Release Neuraminidase Action Blockade Virion Release->Blockade Neuraminidase Inhibitor Neuraminidase Inhibitor (e.g., Laninamivir, this compound) Neuraminidase Inhibitor->Blockade Infection Spread Halted Infection Spread Halted Blockade->Infection Spread Halted

Caption: Mechanism of action of neuraminidase inhibitors.

The experimental workflow for comparing neuraminidase inhibitors involves a tiered approach, starting with enzymatic assays and progressing to cell-based and, eventually, in vivo studies.

G Start Start Enzyme_Assay Neuraminidase Inhibition Assay (Determine IC50) Start->Enzyme_Assay Cell_Assay Cell-Based Antiviral Assay (Determine EC50) Enzyme_Assay->Cell_Assay Cytotoxicity_Assay Cytotoxicity Assay (Determine CC50) Cell_Assay->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Selectivity_Index In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Selectivity_Index->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Experimental workflow for neuraminidase inhibitor evaluation.

Clinical Efficacy of Laninamivir

Laninamivir octanoate (B1194180), a long-acting neuraminidase inhibitor, requires only a single inhaled dose for the treatment of influenza.[5] Post-marketing surveillance in Japan has confirmed its effectiveness in over 90% of patients with type A or type B influenza virus infections.[5] Clinical trials have demonstrated that laninamivir has comparable efficacy to oseltamivir and zanamivir (B325) against various influenza strains, including the H1N1 pandemic strain from 2009, seasonal H3N2, and influenza B viruses.[6] Furthermore, it has shown effectiveness against the highly pathogenic avian influenza H5N1 virus in vitro and in animal models.[6] A single administration of laninamivir octanoate has also been shown to be effective as a post-exposure prophylaxis to prevent the development of influenza.[7]

References

Neuraminidase-IN-14 efficacy against oseltamivir-resistant H1N1

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the efficacy of novel neuraminidase inhibitors against oseltamivir-resistant H1N1 influenza strains is crucial for researchers and drug development professionals. Due to the absence of publicly available data for a compound specifically named "Neuraminidase-IN-14," this guide will utilize a representative investigational neuraminidase inhibitor, A-322278, for which efficacy data against oseltamivir-resistant H1N1 is available. This comparison will focus on the common H275Y mutation in the neuraminidase (NA) protein of H1N1 viruses, which confers resistance to oseltamivir (B103847).[1]

Comparative Efficacy of Neuraminidase Inhibitors

The emergence of oseltamivir resistance, primarily through the H275Y mutation in the N1 subtype neuraminidase, has necessitated the development of new antiviral agents.[1][2] This section compares the in vitro and in vivo efficacy of oseltamivir and a novel neuraminidase inhibitor, A-322278, against both wild-type and oseltamivir-resistant H1N1 strains.

In Vitro Activity

The inhibitory activity of neuraminidase inhibitors is quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the viral neuraminidase activity. A lower IC50 value indicates greater potency.

Table 1: In Vitro Neuraminidase Inhibition against Wild-Type and Oseltamivir-Resistant (H275Y) H1N1 Viruses

CompoundVirus StrainNeuraminidase GenotypeIC50 (nM)Fold Increase in IC50 vs. Wild-Type
Oseltamivir CarboxylateA/Texas/36/91Wild-Type (H275)1.1-
Oseltamivir CarboxylateA/Texas/36/91Mutant (H275Y)294.4~268
Zanamivir (B325)A/Texas/36/91Wild-Type (H275)0.8-
ZanamivirA/Texas/36/91Mutant (H275Y)0.6~0.75
PeramivirA/Texas/36/91Wild-Type (H275)N/AN/A
PeramivirA/Texas/36/91Mutant (H275Y)Reduced SusceptibilityN/A
A-315675 (active form of A-322278)A/H1N1Mutant (H274Y)Retained SusceptibilityN/A

Data synthesized from multiple sources. Note: H274Y in N2 numbering is equivalent to H275Y in N1 numbering.[1][3]

The data clearly indicates that the H275Y mutation leads to a significant increase in the IC50 for oseltamivir, signifying a high level of resistance.[1] In contrast, other neuraminidase inhibitors like zanamivir and the novel compound A-315675 retain their inhibitory activity against the oseltamivir-resistant strain.[1][3]

In Vivo Efficacy in a Mouse Model

The efficacy of antiviral compounds in a living organism provides a more comprehensive understanding of their therapeutic potential. Mouse models of influenza infection are commonly used for this purpose.[4][5][6]

Table 2: In Vivo Efficacy of Oseltamivir vs. A-322278 in Mice Infected with Oseltamivir-Resistant (H274Y) H1N1 Virus

TreatmentDosage (mg/kg/day)Treatment InitiationSurvival Rate (%)
Placebo--0
Oseltamivir14 hours post-infection0
Oseltamivir104 hours post-infection20
A-32227814 hours post-infection100
A-322278104 hours post-infection100
Oseltamivir1048 hours post-infection0
A-3222781048 hours post-infection80

Data from a study evaluating A-322278 against an oseltamivir-resistant H274Y H1N1 mutant in mice.[7]

The in vivo data demonstrates that A-322278 provides significantly better protection against mortality compared to oseltamivir in mice infected with an oseltamivir-resistant H1N1 strain, even when treatment is delayed.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to generate the data presented.

Neuraminidase Inhibition Assay (Fluorometric)

This assay is used to determine the IC50 of neuraminidase inhibitors.

  • Virus Preparation : Influenza virus isolates are cultured and purified. The neuraminidase activity of the viral stock is quantified.

  • Serial Dilution of Inhibitors : The neuraminidase inhibitors (e.g., oseltamivir carboxylate, A-315675) are serially diluted to a range of concentrations.

  • Incubation : A standardized amount of virus is mixed with each drug concentration and incubated to allow for inhibitor binding to the neuraminidase enzyme.

  • Substrate Addition : A fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

  • Fluorescence Measurement : The neuraminidase enzyme cleaves the substrate, releasing a fluorescent product. The fluorescence is measured over time using a fluorometer.

  • IC50 Calculation : The percentage of neuraminidase inhibition is calculated for each drug concentration relative to a no-drug control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Virus Virus Stock Mix Mix Virus and Inhibitor Virus->Mix Inhibitor Inhibitor Dilutions Inhibitor->Mix Incubate Incubate Mix->Incubate Add_Substrate Add MUNANA Substrate Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Workflow for the Neuraminidase Inhibition Assay.

Mouse Model of Influenza Infection

This in vivo model is used to assess the efficacy of antiviral drugs.

  • Animal Acclimatization : BALB/c mice are commonly used and are acclimatized to the laboratory conditions for a set period.[5]

  • Virus Inoculation : Mice are anesthetized and intranasally inoculated with a specific dose of the influenza virus (either wild-type or a resistant strain).

  • Antiviral Treatment : Treatment with the antiviral agent (e.g., oseltamivir, A-322278) or a placebo is initiated at a predetermined time point (e.g., 4 hours before or 24/48 hours after infection). The drug is typically administered orally once or twice daily for a specified duration (e.g., 5 days).[7]

  • Monitoring : The mice are monitored daily for signs of illness, including weight loss, and the survival rate is recorded for a period of time (e.g., 14 days).

  • Viral Titer Determination (Optional) : At specific time points, subgroups of mice may be euthanized, and their lungs harvested to determine the viral load through plaque assays or quantitative PCR.

G cluster_setup Experiment Setup cluster_infection Infection and Treatment cluster_monitoring Data Collection Mice Acclimatize Mice Inoculate Intranasal Inoculation Mice->Inoculate Virus Prepare Virus Inoculum Virus->Inoculate Treatment Administer Antiviral/Placebo Inoculate->Treatment Monitor Daily Monitoring (Weight, Survival) Treatment->Monitor Titers Determine Lung Viral Titers Monitor->Titers

Caption: Workflow for the Mouse Model of Influenza Infection.

Mechanism of Neuraminidase Inhibition and Resistance

Neuraminidase inhibitors function by blocking the active site of the neuraminidase enzyme, which is crucial for the release of newly formed virus particles from an infected cell. This prevents the spread of the virus to other cells.

The H275Y mutation occurs in a region of the neuraminidase that is important for the binding of oseltamivir. The substitution of histidine (H) with tyrosine (Y) at position 275 alters the conformation of the enzyme's active site, thereby reducing the binding affinity of oseltamivir and rendering it less effective. Novel neuraminidase inhibitors are designed to be less affected by such mutations, allowing them to maintain their efficacy against resistant strains.

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Action cluster_resistance Resistance Mechanism Entry Virus Entry Replication Viral Replication Entry->Replication Assembly Virion Assembly Replication->Assembly Budding Budding Assembly->Budding Release Virus Release Budding->Release Release->Entry Infects New Cell NAI Neuraminidase Inhibitor Block Blocks Active Site NAI->Block Reduced_Binding Reduced Oseltamivir Binding NAI->Reduced_Binding Ineffective against NA Neuraminidase NA->Release Enables Block->NA H275Y H275Y Mutation Altered_Site Altered Active Site H275Y->Altered_Site Altered_Site->Reduced_Binding

Caption: Influenza Neuraminidase Inhibition and Resistance Pathway.

References

A Comparative Review of Neuraminidase Inhibitors for Influenza Virus Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Neuraminidase-IN-14 and Other Key Inhibitors

In the landscape of antiviral drug development, neuraminidase inhibitors stand as a cornerstone for the management of influenza A and B viruses. These agents function by blocking the active site of the viral neuraminidase (NA) enzyme, a crucial glycoprotein (B1211001) for the release of progeny virions from infected host cells.[1][2] This guide provides a comparative analysis of a novel inhibitor, this compound, alongside established neuraminidase inhibitors: Oseltamivir, Zanamivir (B325), Peramivir, and Laninamivir. The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, methodologies, and mechanistic insights.

Introduction to this compound

This compound is a recently identified inhibitor of neuraminidase.[3] It has demonstrated inhibitory activity against the La Sota Clone 30 Newcastle disease virus (NDV) hemagglutinin-neuraminidase (HN), with a reported IC50 value of 0.20 µM.[3] Further studies have indicated that this compound can reduce the viral load of NDV La Sota in Vero cells in a dose-dependent manner.[3] Specifically, it inhibits the binding and release of the virus in these cells with IC50 values of 15 µM and 0.17 µM, respectively.[3]

Comparative Efficacy of Neuraminidase Inhibitors

The inhibitory potency of neuraminidase inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce neuraminidase activity by 50%. A lower IC50 value signifies greater potency.

The table below summarizes the reported IC50 values for this compound and other prominent neuraminidase inhibitors against various influenza virus strains and subtypes. It is important to note that IC50 values can vary depending on the specific viral strain, the neuraminidase subtype, and the assay conditions used.

InhibitorVirus Type/SubtypeNeuraminidase SubtypeIC50 (nM)Reference(s)
This compound Newcastle Disease Virus (NDV)HN200[3]
Oseltamivir Influenza AH1N10.93 - 4.16[4][5]
Influenza AH3N20.13 - 7.95[4][5]
Influenza B-20 - 285[4][5]
Zanamivir Influenza AH1N10.92[6]
Influenza AH3N22.28[6]
Influenza B-4.19[6]
Peramivir Influenza AH1N10.01 - 1.77[7][8]
Influenza AH3N20.05 - 11[7][8]
Influenza B-0.04 - 54.2[7][8]
Laninamivir Influenza AH1N1 (pdm09)1.83[9][10]
Influenza AH2N23.12[9][10]
Avian InfluenzaH12N50.90[9][10]

Mechanism of Action: A Shared Pathway

Neuraminidase inhibitors act as competitive inhibitors by mimicking the natural substrate of the neuraminidase enzyme, sialic acid.[11] They bind to the active site of the enzyme, preventing it from cleaving sialic acid residues on the surface of host cells and newly formed virus particles.[1][12] This action effectively traps the progeny virions on the cell surface, preventing their release and subsequent infection of other cells, thereby halting the spread of the infection.[13][14]

G cluster_virus_lifecycle Influenza Virus Life Cycle cluster_inhibition Mechanism of Neuraminidase Inhibitors Attachment 1. Virus Attachment (HA binds to Sialic Acid) Entry 2. Endocytosis & Uncoating Attachment->Entry Replication 3. Viral Replication (in Nucleus) Entry->Replication Assembly 4. Assembly of New Virions Replication->Assembly Budding 5. Budding from Host Cell Assembly->Budding Release 6. Release of Progeny Virus Budding->Release NA Cleaves Sialic Acid Neuraminidase Neuraminidase Enzyme (on Budding Virus) Budding->Neuraminidase Infection 7. Infection of New Cells Release->Infection SialicAcid Sialic Acid (on Host Cell) Neuraminidase->SialicAcid Cleavage Action Inhibitor Neuraminidase Inhibitor Inhibitor->Neuraminidase Blocks Active Site

Figure 1. Mechanism of action of neuraminidase inhibitors in the influenza virus life cycle.

Experimental Protocols: Assessing Inhibitor Potency

The determination of IC50 values for neuraminidase inhibitors is predominantly conducted using a fluorescence-based neuraminidase inhibition assay.[15][16] This method provides a reliable and quantifiable measure of an inhibitor's potency.

Key Steps of the Fluorescence-Based Neuraminidase Inhibition Assay:

  • Virus Preparation and Dilution: The influenza virus of interest is diluted to a standardized concentration.

  • Inhibitor Dilution Series: A serial dilution of the neuraminidase inhibitor is prepared to test a range of concentrations.

  • Incubation: The diluted virus is pre-incubated with the various concentrations of the inhibitor, allowing the inhibitor to bind to the neuraminidase enzyme.

  • Substrate Addition: A fluorogenic substrate, typically 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.[11][15]

  • Enzymatic Reaction: If the neuraminidase is active, it will cleave the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[11][15]

  • Fluorescence Measurement: The fluorescence of the solution is measured using a fluorometer at an excitation wavelength of approximately 355-365 nm and an emission wavelength of around 450-460 nm.[11][15]

  • Data Analysis: The reduction in fluorescence in the presence of the inhibitor is used to calculate the percentage of inhibition. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]

G start Start prep_virus Prepare Diluted Virus Stock start->prep_virus prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor add_virus Add Diluted Virus to Plate prep_virus->add_virus plate_setup Add Inhibitor Dilutions to 96-well Plate prep_inhibitor->plate_setup plate_setup->add_virus incubate1 Incubate for Inhibitor Binding (e.g., 45 min) add_virus->incubate1 add_substrate Add MUNANA Substrate incubate1->add_substrate incubate2 Incubate for Enzymatic Reaction (e.g., 1 hr at 37°C) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_plate Read Fluorescence (Ex: 355nm, Em: 460nm) stop_reaction->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze end End analyze->end

Figure 2. Workflow for a typical fluorescence-based neuraminidase inhibition assay.

Concluding Remarks

While this compound shows inhibitory activity against Newcastle disease virus, its efficacy against influenza viruses has not yet been reported. The established neuraminidase inhibitors—Oseltamivir, Zanamivir, Peramivir, and Laninamivir—have well-documented, potent activity against a broad range of influenza A and B viruses, albeit with varying IC50 values depending on the viral strain. The continued investigation of novel compounds like this compound is essential for expanding the arsenal (B13267) of antiviral therapeutics and addressing the ongoing challenge of antiviral resistance. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of new and existing neuraminidase inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling Neuraminidase-IN-14

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans or animals.

This guide provides essential safety and logistical information for handling Neuraminidase-IN-14, a potent neuraminidase inhibitor.[1] Given that a specific Safety Data Sheet (SDS) is not publicly available, the following procedures are based on best practices for handling potent, biologically active research chemicals and data from analogous compounds.[2][3] Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Pre-Handling Hazard Assessment

Before working with this compound, a thorough risk assessment is mandatory. The potential hazards are inferred from its potent inhibitory action and data on similar neuraminidase inhibitors.[3]

Potential Hazards:

  • Toxicity: The toxicological properties of this compound have not been fully investigated.[4] As a potent enzyme inhibitor, it should be treated as a particularly hazardous substance.

  • Respiratory Sensitization: Some neuraminidase enzymes may cause allergy or asthma symptoms if inhaled.[2][4] While this applies to the enzyme, caution should be exercised with the inhibitor, especially when handling it in powdered form.

  • Irritation: Similar compounds can cause skin and eye irritation.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound in either solid or solution form.[3][5]

PPE Category Item Rationale
Eye/Face Protection Safety goggles or a face shieldProtects eyes from splashes or aerosols.[2][6]
Hand Protection Disposable, chemical-resistant gloves (e.g., nitrile)Prevents skin contact.[2][6] Gloves should be inspected before use and changed frequently.
Body Protection Laboratory coatProtects skin and clothing from contamination.[2][6]
Respiratory Protection NIOSH-approved N95 respirator or higherRequired when handling the compound as a powder to prevent inhalation.[2]
Foot Protection Closed-toe shoesPrevents injuries from spills and dropped objects.[6]

Operational Plan: Safe Handling Workflow

A systematic workflow is essential for minimizing exposure risk from receipt to disposal.[2] All procedures involving volatile substances or those that may generate aerosols should be conducted in a laboratory chemical hood.[7]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Chemical Fume Hood) prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials weigh Weigh Compound (in hood) prep_materials->weigh Proceed to handling dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Proceed to cleanup dispose Segregate and Dispose of Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Operational Workflow for Handling this compound.

Experimental Protocols

Solution Preparation (Stock Solution):

  • Work within a certified chemical fume hood.[8]

  • To minimize aerosolization, carefully add a suitable solvent (e.g., DMSO) to the vial containing the solid this compound.[3]

  • Ensure the container is tightly sealed before vortexing or sonicating to fully dissolve the compound.

Neuraminidase Inhibition Assay (General Protocol): this compound is used in research to determine its inhibitory potency (IC50) against neuraminidase activity.[1]

  • Reagent Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the neuraminidase enzyme to wells containing the diluted inhibitor. Allow a pre-incubation period for the inhibitor to bind to the enzyme.[2]

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., MUNANA).[2]

  • Fluorescence Measurement: Immediately measure the fluorescence at appropriate excitation/emission wavelengths over a set period.[2]

  • Data Analysis: Calculate the reaction rate and plot it against the inhibitor concentration to determine the IC50 value.[2]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[3] All waste contaminated with this compound must be treated as hazardous chemical waste.[2][9]

Waste Type Disposal Procedure
Solid Waste Collect all contaminated solid waste (e.g., gloves, pipette tips, weigh boats) in a clearly labeled, sealed container for hazardous chemical waste.[3]
Liquid Waste Collect all contaminated solutions in a designated, labeled hazardous waste container. Do not pour down the drain.[9][10]
Sharps Dispose of any contaminated sharps (e.g., needles) in a designated sharps container.[3]

All waste must be disposed of through an approved waste disposal service in accordance with local, state, and federal regulations.[3][9]

Emergency Procedures

Spills:

  • Small Spill: If you are trained and it is safe to do so, absorb the spill with an inert material. Carefully sweep up solid material, avoiding dust formation.[3] Place the cleanup materials in a sealed container for hazardous waste disposal. Decontaminate the area.

  • Large Spill: Evacuate the area immediately. Alert others and contact your institution's Environmental Health and Safety (EHS) department.

Exposure:

  • Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

This document is intended as a guide and should be supplemented by a thorough review of your institution's specific safety protocols and the development of a standard operating procedure (SOP) for the use of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.